molecular formula C9H18N2O2 B11906887 tert-Butyl 2-(azetidin-3-ylamino)acetate

tert-Butyl 2-(azetidin-3-ylamino)acetate

Cat. No.: B11906887
M. Wt: 186.25 g/mol
InChI Key: XTHKGDBTMABDEM-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 2-(azetidin-3-ylamino)acetate is a high-purity chemical building block of significant interest in pharmaceutical and organic synthesis research . This compound features both a protected tert-butyl ester group and a reactive azetidine ring, making it a versatile intermediate for the design and construction of novel molecular entities. It is offered with a guaranteed purity of 95% . Research Applications and Value This compound serves as a critical synthetic intermediate in medicinal chemistry efforts, particularly in the development of potential therapeutic agents. The azetidine scaffold is a valuable saturated heterocycle used to modulate the physicochemical properties of drug candidates . The primary amine functionality on the azetidine ring allows for further derivatization through amide bond formation or reductive amination, while the protected acetate moiety can be deprotected to reveal a carboxylic acid for additional coupling reactions. This bifunctionality enables researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. Intended Use and Handling tert-Butyl 2-(azetidin-3-ylamino)acetate is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care in a suitably controlled laboratory environment. For specific handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl 2-(azetidin-3-ylamino)acetate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-7-4-10-5-7/h7,10-11H,4-6H2,1-3H3

InChI Key

XTHKGDBTMABDEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CNC1

Origin of Product

United States

Foundational & Exploratory

tert-Butyl 2-(azetidin-3-ylamino)acetate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl 2-(azetidin-3-ylamino)acetate (CAS 1519533-86-8)

By: Senior Application Scientist

Executive Summary

In the contemporary landscape of drug discovery, the strategic incorporation of saturated, sp3-rich heterocycles is paramount for overcoming the attrition risks associated with flat, highly aromatic molecules[1]. tert-Butyl 2-(azetidin-3-ylamino)acetate emerges as a highly versatile, bifunctional building block designed to address these challenges. Featuring a highly strained four-membered azetidine ring coupled with an exocyclic secondary amine and an acid-labile tert-butyl ester, this scaffold provides orthogonal reactivity vectors[2]. It is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, and advanced bioisosteres for targeted protein degradation and oncology applications[3].

This whitepaper details the structural rationale, physicochemical profiling, and self-validating synthetic workflows required to successfully deploy this scaffold in advanced medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profiling

The utility of tert-butyl 2-(azetidin-3-ylamino)acetate lies in its unique balance of rigidity, basicity, and high sp3 character (Fsp3). By replacing traditional planar amines (such as piperazine or morpholine) with an azetidine core, medicinal chemists can significantly enhance the 3D complexity of a drug candidate, thereby improving aqueous solubility and reducing off-target cytochrome P450 (CYP450) liabilities[1][4].

Table 1: Physicochemical & Structural Properties

PropertyValueStrategic Rationale / Implication
CAS Number 1519533-86-8Unique identifier for procurement and database cross-referencing[2].
Molecular Formula C9H18N2O2Low molecular weight (186.25 g/mol ) ensures high ligand efficiency (LE).
Fraction sp3 (Fsp3) 0.89 (8 of 9 carbons)High 3D character reduces planar stacking, directly improving aqueous solubility[1].
Azetidine N-H pKa ~8.5 - 9.0 (est.)Highly basic; remains protonated at physiological pH to aid in electrostatic target binding.
Exocyclic N-H pKa ~7.5 - 8.0 (est.)Less basic due to steric hindrance and the electron-withdrawing effect of the adjacent ester.

Strategic Rationale: The Azetidine Bioisostere

The "escape from flatland" paradigm dictates that increasing the saturation of a drug candidate improves its clinical success rate. The azetidine ring serves as a premier bioisostere for larger, more metabolically vulnerable rings. Its compact size forces specific exit vectors for attached pharmacophores, locking the molecule into a bioactive conformation while minimizing entropic penalties upon target binding[4].

Bioisostere Planar Planar Amines (e.g., Piperazine) High Attrition Risk Azetidine Azetidine Bioisostere (Escape from Flatland) Planar->Azetidine Structural Redesign Fsp3 Increased Fsp3 (0.89) Enhanced Solubility Azetidine->Fsp3 Metab Steric Shielding Improved Metabolic Stability Azetidine->Metab LogP Optimized LogP Better Permeability Azetidine->LogP

Fig 1. Pharmacokinetic optimization rationale using azetidine bioisosteric replacement.

Recent literature highlights the success of this approach. For instance, the incorporation of 2-(azetidin-3-ylamino)nicotinamide derivatives has yielded highly potent KRAS::SOS1 inhibitors with minimal hERG inhibition—a direct result of the optimized basicity and spatial arrangement provided by the azetidine core[3]. Similarly, azetidine derivatives have been critical in developing non-covalent inhibitors against the SARS-CoV-2 Papain-Like Protease (PLpro), demonstrating excellent lung-to-plasma exposure ratios[5].

Orthogonal Reactivity & Manufacturing Workflows

The true power of tert-butyl 2-(azetidin-3-ylamino)acetate is its orthogonal reactivity. The molecule possesses three distinct functional vectors that can be addressed sequentially without the need for cumbersome protecting group manipulations.

Workflow SM tert-Butyl 2-(azetidin-3-ylamino)acetate V1 Azetidine N-H (High Nucleophilicity) SM->V1 V2 Exocyclic N-H (Sterically Hindered) SM->V2 V3 t-Butyl Ester (Acid-Labile) SM->V3 A1 Chemoselective Alkylation (0°C to RT) V1->A1 A2 Buchwald-Hartwig Coupling (Pd-Catalyzed, 80°C) V2->A2 A3 TFA Deprotection (Yields Carboxylic Acid) V3->A3

Fig 2. Orthogonal functionalization logic of the bifunctional azetidine scaffold.

Self-Validating Protocol: Chemoselective N-Alkylation of the Azetidine Ring

Causality: The endocyclic azetidine nitrogen is significantly less sterically hindered and more nucleophilic than the exocyclic secondary amine (which is shielded by the bulky tert-butyl acetate group). By strictly controlling the temperature and stoichiometry, we can achieve exclusive functionalization of the azetidine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of tert-butyl 2-(azetidin-3-ylamino)acetate in anhydrous dichloromethane (DCM) at a concentration of 0.2 M. Rationale: Aprotic solvents prevent the solvolysis of the incoming electrophile.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a non-nucleophilic base that scavenges the generated acid by-product without competing for the electrophile.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.05 equivalents of the desired electrophile (e.g., an alkyl halide or sulfonyl chloride).

  • Self-Validation / Quality Control Check: After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture into an LC-MS.

    • Success State: A single major peak corresponding to the [M+H]+ of the mono-alkylated product validates chemoselectivity.

    • Failure State: The presence of an [M+2R]+ mass peak indicates over-alkylation at the exocyclic nitrogen, signaling that the reaction temperature was too high or localized hotspots occurred during electrophile addition.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Self-Validating Protocol: Global Ester Deprotection for PROTAC Linker Assembly

Causality: The tert-butyl ester is highly stable to the basic and nucleophilic conditions used during amine functionalization. However, it must be cleaved to expose the carboxylic acid for downstream HATU-mediated amide coupling (e.g., attaching an E3 ligase ligand for PROTACs). Trifluoroacetic acid (TFA) is utilized instead of aqueous HCl to prevent the hydrolytic cleavage of sensitive amide bonds elsewhere in the complex molecule.

Step-by-Step Methodology:

  • Preparation: Dissolve the fully functionalized azetidine intermediate in a 1:1 (v/v) mixture of TFA and anhydrous DCM.

  • Cleavage: Stir the mixture vigorously at room temperature for 3 hours. Rationale: The tert-butyl cation generated during cleavage is stabilized by the highly acidic environment, driving the equilibrium toward the free carboxylic acid.

  • Self-Validation / Quality Control Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain.

    • Success State: The complete disappearance of the high-Rf starting material and the appearance of a baseline spot (the highly polar free carboxylic acid) validates complete deprotection.

  • Purification: Evaporate the solvent under reduced pressure. Co-evaporate the resulting residue with toluene three times (3x 10 mL). Rationale: Residual TFA will severely poison downstream HATU/DIPEA-mediated amide couplings by protonating the incoming amine partner. Toluene forms an azeotrope with TFA, ensuring its complete removal.

Conclusion

tert-Butyl 2-(azetidin-3-ylamino)acetate is far more than a simple chemical building block; it is a strategic asset in the medicinal chemist's toolkit. By understanding the causality behind its orthogonal reactivity and leveraging its unique physicochemical properties, researchers can rapidly assemble highly complex, 3D-optimized drug candidates with superior pharmacokinetic profiles.

References

1.[2] 1519533-86-8 | tert-Butyl 2-(azetidin-3-ylamino)acetate, MolCore. 2 2.[3] Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors, ACS Medicinal Chemistry Letters. 3 3.[5] Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity, NIH PMC. 5 4.[1] Building Blocks for Bioisosteric Replacement in Medicinal Chemistry, TCI Chemicals. 1 5.[4] An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine, BenchChem. 4

Sources

Technical Guide: tert-Butyl (azetidin-3-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (azetidin-3-yl)glycinate represents a high-value, non-proteinogenic amino acid building block used to introduce conformational constraints into peptide backbones. Structurally, it consists of a glycine core substituted at the


-carbon with an azetidine ring (specifically at the C3 position). This modification creates a rigidified side chain that mimics the steric and electronic properties of larger aliphatic amino acids while introducing a secondary basic site (the azetidine nitrogen).

In drug discovery, this scaffold is a "privileged structure" for:

  • 
    -Turn Induction:  Unlike proline, which typically favors 
    
    
    
    -turns, azetidine-3-carboxylic acid and its derivatives (like azetidinylglycine) strongly stabilize
    
    
    -turn conformations due to the unique bond angles of the four-membered ring.
  • Peptidomimetics: It serves as a constrained analogue of lysine or ornithine (if the ring is opened or functionalized) and a rigid isostere of glutamic acid/GABA in CNS ligands.

  • Macrocyclization: The azetidine nitrogen offers an orthogonal attachment point for "stapling" peptides or creating branched architectures without altering the primary backbone sequence.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is typically supplied as a protected intermediate to prevent polymerization. The most common form for synthesis is the N-Boc protected, azetidine-N-Boc protected diester.

Structural Nomenclature

There are two potential isomers often confused in catalog nomenclature. This guide focuses on the C-linked isomer (Isomer A), which is the true "amino acid" building block.

  • Isomer A (Target): tert-Butyl 2-amino-2-(azetidin-3-yl)acetate.

    • Description: An

      
      -amino acid where the side chain is the azetidin-3-yl group.
      
    • Utility: Chiral building block for peptide backbone modification.

  • Isomer B (Peptoid): tert-Butyl

    
    -(azetidin-3-yl)glycinate.
    
    • Description: A glycine molecule where the amino nitrogen is substituted with an azetidine ring.[1]

    • Utility: Peptoid synthesis (N-substituted glycine).

Key Properties Table
PropertyValue / Description
Chemical Name tert-Butyl 2-amino-2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate (Protected Form)
Molecular Formula

(Fully Protected)
Molecular Weight ~286.37 g/mol (Protected)
CAS Number See Note 1 (Derivative: 2173991-98-3 refers to the des-amino acetate)
pKa (Azetidine NH) ~11.3 (Strongly basic secondary amine)
pKa (

-Amine)
~7.8 – 8.2 (lowered by inductive effect of ester)
Ring Strain ~26 kcal/mol (High reactivity toward ring opening under forcing conditions)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (unless as HCl salt)
Storage 2–8°C, Desiccated.[2][3] Hygroscopic as hydrochloride salt.

> Note 1: Specific CAS numbers vary by salt form and protection pattern. The core scaffold is often indexed under derivatives of Azetidine-3-glycine or


-amino-3-azetidineacetic acid .

Synthetic Utility & Mechanism

Conformational Control via Azetidine

The incorporation of (azetidin-3-yl)glycine into a peptide chain restricts the


 and 

torsion angles of the backbone.
  • The "Azetidine Effect": The four-membered ring creates a steric bulk closer to the peptide backbone than a pyrrolidine (proline) or piperidine ring. This proximity forces the preceding residue's carbonyl oxygen and the succeeding residue's amide proton into a specific alignment, often favoring a

    
    -turn (
    
    
    
    conformation)
    involving a 3-residue hydrogen bond.
  • Basicity Modulation: The azetidine nitrogen (

    
    ) is significantly more basic than a primary amine. At physiological pH, it remains protonated, providing a positive charge that can mimic Arginine or Lysine but with a fixed spatial orientation.
    
Synthesis Pathway (Graphviz)

The most robust synthesis of the chiral amino acid involves the alkylation of a glycine enolate equivalent (O'Donnell's Schiff base) with an electrophilic azetidine.

SynthesisRoute Start tert-Butyl Glycinate (Benzophenone Imine) Inter Protected Intermediate (Schiff Base) Start->Inter Alkylation (KOH, DCM, -78°C) Reagent 1-Boc-3-iodoazetidine Reagent->Inter Catalyst Cinchonidine Catalyst (PTC Conditions) Catalyst->Inter Chiral Induction Hydrolysis Mild Acid Hydrolysis (15% Citric Acid) Inter->Hydrolysis Product tert-Butyl (azetidin-3-yl)glycinate (Racemic or Chiral) Hydrolysis->Product Imine Cleavage

Figure 1: Phase-Transfer Catalyzed (PTC) synthesis of the protected azetidinylglycine building block.

Experimental Protocols

Protocol A: Synthesis via Glycine Alkylation

Rationale: This method allows access to the


-substituted amino acid using commercially available starting materials.

Reagents:

  • tert-Butyl glycinate benzophenone imine (1.0 eq)

  • 1-Boc-3-iodoazetidine (1.2 eq)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq) (Phase Transfer Catalyst)

  • 50% KOH (aq)

  • Toluene or DCM

Procedure:

  • Setup: In a flame-dried flask under Argon, dissolve the glycine imine and the catalyst in Toluene.

  • Deprotonation/Alkylation: Cool to 0°C. Add 50% KOH and the 3-iodoazetidine dropwise. Stir vigorously at 0°C for 12–24 hours. The PTC shuttles the hydroxide to the organic phase, generating the enolate which attacks the azetidine iodide.

  • Workup: Dilute with water and extract with Et2O. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis: Redissolve the crude oil in THF/H2O (1:1). Add citric acid (15% aq) and stir at RT for 4 hours to cleave the benzophenone imine.

  • Purification: Wash with hexanes (removes benzophenone). Basify the aqueous layer with

    
     and extract the target amine into DCM.
    
  • Yield: Typically 60–75% yield of the racemic or enantioenriched amine (depending on catalyst).

Protocol B: Peptide Coupling (Sterically Hindered)

Rationale: The bulky azetidine group at the


-carbon makes this amino acid sterically hindered. Standard EDC/NHS coupling may be sluggish.

System: HATU / HOAt / DIPEA

  • Activation: Dissolve the protected amino acid (Fmoc-AzetidinylGly-OH) (1.0 eq) in dry DMF. Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Base: Add DIPEA (2.5 eq) and stir for 2 minutes to form the activated ester (yellow color).

  • Coupling: Add the resin-bound peptide or amine component (1.0 eq).

  • Reaction: Shake/Stir for 2–4 hours at RT. Double coupling is recommended for this residue.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Protocol C: Orthogonal Deprotection
  • Boc Removal (Azetidine Nitrogen): Treat with 20% TFA in DCM for 30 minutes. Note: The azetidine ring is stable to TFA, but prolonged exposure to strong anhydrous acids (like HF or TfOH) without scavengers can promote ring opening.

  • tert-Butyl Ester Hydrolysis: Treat with TFA/TIPS/H2O (95:2.5:2.5). This cleaves both the N-Boc and the C-terminal tBu ester simultaneously.

  • Selective Ester Cleavage: To keep the N-Boc intact while freeing the carboxylate, use mild basic hydrolysis (LiOH in THF/H2O) if the N-protection is base-stable (e.g., Cbz), or use acid-labile resins (2-CTC) for solid phase strategies.

Medicinal Chemistry Applications

SAR Implications

Incorporating (azetidin-3-yl)glycine into a lead compound affects the Structure-Activity Relationship (SAR) in three ways:

  • Rigidification: Reduces the entropic penalty of binding to the target receptor.

  • Lipophilicity: The tert-butyl ester (if retained) significantly increases LogP (~ +2.0), improving membrane permeability, though it is metabolically labile (esterases). The free amino acid is zwitterionic and polar.

  • Metabolic Stability: The azetidine ring is generally stable to peptidases that cleave standard peptide bonds, potentially extending the half-life of the peptide therapeutic.

Pathway Logic: Peptidomimetic Design

SAR_Logic Input Linear Peptide Lead (Low Stability/Selectivity) Strategy Replace Flexible Residue (e.g., Lys, Glu, Gly) with Azetidinylglycine Input->Strategy Effect1 Restriction of Phi/Psi Angles Strategy->Effect1 Effect2 Gamma-Turn Stabilization Strategy->Effect2 Outcome High Affinity Macrocycle or Protease Resistant Analog Effect1->Outcome Effect2->Outcome

Figure 2: Decision logic for substituting standard amino acids with azetidinylglycine.

Safety & Handling

  • Hazards: The free amine is an irritant. The hydrochloride salt is hygroscopic.

  • Ring Strain: While azetidines are more stable than aziridines, they can undergo ring-opening nucleophilic attack. Avoid strong nucleophiles (e.g., thiols, azides) in acidic media unless ring opening is the desired reaction.

  • Storage: Store at -20°C for long term. Keep under inert atmosphere (Argon/Nitrogen).

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applic
    • Source: PubMed / NIH (2026).
    • URL:[Link] (Search Term: Azetidine medicinal chemistry)

  • Conformational Properties

    • Title: Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of Azetidinyl Amino Acids

    • Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.[4]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Macrocyclization Utility

    • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
    • Source: Chemistry—A European Journal.[5]

    • URL:[Link]

  • General Building Block Data

    • Title: tert-Butyl 2-(azetidin-3-yl)acetate hydrochloride (Product Data).[6]

    • Source: CymitQuimica / Apollo Scientific.

Sources

Engineering Azetidine-3-Amine Acetate: A Comprehensive Guide to Synthesis Intermediates and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the azetidine-3-amine motif has emerged as a highly sought-after privileged structure[1]. As drug development increasingly shifts toward molecules with high sp³ character, azetidine-3-amines serve as superior bioisosteres for piperazines and other saturated heterocycles[2]. By replacing a piperazine core with a 3-aminoazetidine derivative, researchers can significantly reduce lipophilicity, remove problematic stereogenic centers, and improve metabolic stability[1].

Beyond small-molecule neurotransmitter reuptake inhibitors, the 3-aminoazetidine (3-AAz) subunit acts as a potent turn-inducing element in the synthesis of small macrocyclic peptides, forcing the peptide backbone into conformations that enhance proteolytic stability[3].

However, the free base of azetidine-3-amine is highly polar, volatile, and prone to degradation. To ensure long-term stability and precise stoichiometric handling during downstream pharmaceutical synthesis, the amine is typically synthesized, isolated, and stored as an acetate salt[4].

Logic Lead Lead Compound (Piperazine/Racemic Azetidine) Bio Bioisosteric Modification (Azetidine-3-amine core) Lead->Bio Structural optimization Prop1 Loss of Stereocenter (Simplified Synthesis) Bio->Prop1 Removes chirality Prop2 Turn-Inducing Element (Macrocyclic Peptides) Bio->Prop2 Peptide stabilization Prop3 Target Affinity (hSERT > hNET > hDAT) Bio->Prop3 Triple reuptake inhibition

Caption: Logical framework for utilizing azetidine-3-amine as a bioisostere in drug design.

Core Synthetic Strategies & Causality

The synthesis of azetidine-3-amine acetate requires navigating the inherent ring strain of the four-membered azetidine heterocycle. The ring is highly susceptible to opening under harsh acidic, basic, or nucleophilic conditions[5]. To mitigate this, robust protecting group strategies are required prior to functionalization.

The Benzhydryl vs. Boc Strategies

Two primary pathways dominate the synthesis of azetidine-3-amine intermediates:

  • The Boc Route: This approach typically begins with 1-Boc-3-azidoazetidine, which undergoes mild catalytic hydrogenation (Pd/C, H₂) to yield 1-Boc-3-aminoazetidine[6]. While the reduction is highly efficient, the azido precursor poses significant explosion risks during large-scale manufacturing.

  • The Benzhydryl (Diphenylmethyl) Route: Starting from commercially available 1-benzhydrylazetidin-3-ol, the bulky benzhydryl group provides massive steric shielding, preventing premature ring opening during functionalization[5]. This route avoids explosive intermediates and is the preferred pathway for multi-kilogram scale-up[4].

Quantitative Route Comparison
Route ParameterBenzhydryl RouteBoc Route
Starting Material 1-Benzhydrylazetidin-3-ol1-Boc-3-azidoazetidine
Key Reagents MsCl, NH₄OH, Pd/C, AcOHPd/C, H₂, HCl/AcOH
Typical Yield (Amination) 72–84%[4]~99% (Reduction)[6]
Advantages Highly scalable, inexpensive reagents, stable intermediates.Extremely mild conditions, no high-pressure reactors needed.
Disadvantages Requires a high-pressure Parr reactor for optimal amination.Azido intermediates pose severe thermal/explosion risks at scale.

Step-by-Step Methodology: The Benzhydryl-to-Acetate Pathway

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology details the scalable synthesis of azetidine-3-amine acetate via the benzhydryl route, explaining the mechanistic causality behind each step.

G A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl methanesulfonate A->B MsCl, Et3N MeCN, <5°C C 1-Benzhydrylazetidin-3-amine B->C NH4OH, iPrOH 70°C (Parr) D Azetidine-3-amine acetate C->D 1. Pd/C, H2 2. AcOH

Caption: Synthetic workflow for Azetidine-3-amine acetate from 1-Benzhydrylazetidin-3-ol.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

Causality: The secondary alcohol of 1-benzhydrylazetidin-3-ol is a poor leaving group. Direct nucleophilic displacement requires harsh conditions that often lead to the degradation of the strained heterocycle[5]. By converting the hydroxyl group to a methanesulfonate (mesylate), we establish an excellent leaving group that facilitates mild nucleophilic substitution without compromising the azetidine core[4].

Protocol:

  • Charge a reaction vessel with 1-benzhydrylazetidin-3-ol (1.0 equiv), acetonitrile (solvent), and triethylamine (1.5 equiv)[4].

  • Cool the mixture to < 5 °C using an ice-acetone bath. Note: Strict temperature control is required to manage the exothermic mesylation and prevent ring degradation.

  • Add methanesulfonyl chloride (1.20 equiv) dropwise via an addition funnel[4].

  • Validation Checkpoint: Stir for 15 minutes and perform HPLC analysis. The reaction is self-validating when the peak corresponding to the starting alcohol completely disappears, indicating quantitative conversion to the mesylate[4].

  • Quench with water, stir for 2 hours at room temperature, and isolate the mesylate intermediate via filtration. The wet cake can be used directly in the next step[4].

Step 2: Amination to 1-Benzhydrylazetidin-3-amine

Causality: Direct amination with ammonia gas is often sluggish and prone to over-alkylation, leading to the formation of secondary amine dimers. To circumvent this, the amination is performed using a massive excess of 28 wt% aqueous ammonium hydroxide in a pressurized Parr reactor. The high pressure accelerates the reaction kinetics, while the stoichiometric excess of ammonia effectively suppresses dimer formation[4].

Protocol:

  • Dissolve the mesylate wet cake in isopropanol at 50 °C[4].

  • Transfer the solution to a Parr reactor and add 28 wt% ammonium hydroxide under vacuum[4].

  • Seal the reactor and heat the mixture to 70 °C.

  • Validation Checkpoint: Monitor the amination via LC-MS. The absence of a dimer mass peak confirms that the pressure and ammonia excess successfully drove the reaction exclusively toward the primary amine.

  • Cool the reactor, extract the product with diisopropyl ether, and concentrate under vacuum[4].

Step 3: Deprotection and Acetate Salt Formation

Causality: Following the deprotection of the benzhydryl group via palladium-catalyzed hydrogenolysis, the resulting free azetidine-3-amine is highly polar, volatile, and difficult to isolate. Trapping the free base immediately with exactly one equivalent of glacial acetic acid yields the acetate salt. This transformation provides a stable, crystalline solid that allows for long-term storage and precise handling[4].

Protocol:

  • Dissolve the crude 1-benzhydrylazetidin-3-amine in methanol.

  • Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (using a balloon or pressurized hydrogenation reactor)[6].

  • Stir until hydrogen uptake ceases, then remove the catalyst by filtration through a diatomaceous earth pad[6].

  • Add exactly 1.0 equivalent of glacial acetic acid to the filtrate.

  • Validation Checkpoint: Concentrate the solution in vacuo. The spontaneous crystallization of the acetate salt serves as a visual validation of successful deprotection and salt formation, effectively isolating the target amine from non-basic impurities[4].

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: nih.gov URL:[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: nih.gov URL:[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: nih.gov URL:[Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine Source: researchgate.net URL:[Link]

Sources

A Technical Guide to Small Ring Heterocycle Amino Acid Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. Peptides and peptidomimetics represent a significant class of therapeutics, yet their utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to off-target effects and reduced efficacy. The introduction of conformational constraints through the incorporation of non-natural amino acids is a powerful strategy to overcome these limitations.[1][2] Small ring heterocyclic amino acids—three-, four-, and five-membered cyclic structures—have emerged as "privileged scaffolds" for this purpose.[3][4]

By embedding the amino acid backbone into a rigid ring system, these building blocks pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to a biological target. This rigidity also shields the amide bonds from enzymatic degradation, enhancing in vivo stability.[2] This guide provides an in-depth technical overview of the most critical classes of small ring heterocyclic amino acid building blocks, focusing on their synthesis, conformational properties, and strategic application in medicinal chemistry.

PART 1: Three-Membered Rings: Aziridine-2-Carboxylic Acids

Aziridine-2-carboxylic acids are highly strained, three-membered heterocycles that serve as versatile synthetic intermediates. Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions, allowing for the generation of a diverse array of α- and β-functionalized amino acids.[5]

Synthesis

The synthesis of aziridine-2-carboxylic acids often starts from β-hydroxy-α-amino acids like serine or threonine. A common and effective method involves the cyclization of their corresponding O-mesyl or O-tosyl derivatives in the presence of a base.[6] The stereochemistry of the starting amino acid directly translates to the final aziridine product.

Alternatively, aziridines can be formed from optically active oxirane-2-carboxylic esters, which are accessible via Sharpless asymmetric epoxidation. Treatment with sodium azide followed by reaction with triphenylphosphine yields the desired aziridine-2-carboxylic esters with an inversion of stereochemistry at C2 and C3.[6]

Reactivity and Application

The primary utility of aziridine-2-carboxylates lies in their function as electrophilic synthons. The high degree of ring strain facilitates regioselective ring-opening reactions. For instance, reaction with higher-order cuprates can regioselectively open the ring to produce a variety of homochiral α-amino acids.[7] This reactivity makes them valuable precursors for creating novel amino acids that are not readily accessible through other synthetic routes.[5][8]

Due to their reactivity, aziridine-containing peptides have also been incorporated into molecules as electrophilic "warheads" designed to form covalent bonds with target proteins, leading to irreversible inhibition.[8][9]

PART 2: Four-Membered Rings: Azetidine-2-Carboxylic Acids

Azetidines, four-membered nitrogen heterocycles, offer a compelling balance of rigidity and chemical stability.[4][10] L-azetidine-2-carboxylic acid is a naturally occurring, non-proteinogenic amino acid found in plants like lily-of-the-valley (Convallaria majalis).[11][12] Its incorporation into peptides and small molecules can significantly enhance metabolic stability, aqueous solubility, and structural rigidity.[10][13]

Synthesis

Facile and straightforward syntheses for both enantiomers of azetidine-2-carboxylic acid have been developed, often starting from inexpensive precursors.[14] A key synthetic strategy involves the intramolecular alkylation (cyclization) of a γ-functionalized α-amino acid precursor. For example, starting from L-aspartic acid or L-methionine, multi-step sequences involving reduction, activation of a hydroxyl group, and base-mediated ring closure are commonly employed. Another powerful approach utilizes photochemical modifications of azetidine-2-carboxylic acids to generate diverse alkylated azetidines.[15]

Featured Protocol: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid

This protocol is adapted from a reported practical synthesis highlighting an intramolecular alkylation strategy.[14]

Objective: To synthesize enantiomerically pure (S)-azetidine-2-carboxylic acid.

Step-by-Step Methodology:

  • Starting Material: Commercially available (S)-N-(α-methylbenzyl)-2-(2-hydroxyethyl)aziridine.

  • Mesylation: The primary alcohol is converted to a mesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) in dichloromethane (DCM) at 0 °C. This transforms the hydroxyl group into a good leaving group.

    • Causality: The mesylate is an excellent leaving group, primed for intramolecular nucleophilic attack by the nitrogen atom in the subsequent step.

  • Ring Expansion/Cyclization: The mesylated intermediate is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF). The aziridine nitrogen attacks the carbon bearing the mesylate, leading to ring expansion and formation of the N-(α-methylbenzyl)azetidine-2-carboxylate ester.

    • Causality: The use of a strong base deprotonates the nitrogen, increasing its nucleophilicity for the intramolecular SN2 reaction that forms the four-membered ring.

  • Deprotection: The α-methylbenzyl protecting group is removed via hydrogenolysis. The compound is dissolved in methanol and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

    • Causality: Catalytic hydrogenolysis is a clean and efficient method for cleaving benzyl-type protecting groups without affecting the azetidine ring.

  • Hydrolysis: The resulting ester is saponified using a base like lithium hydroxide (LiOH) in a water/methanol mixture.

  • Purification: Acidification of the reaction mixture precipitates the final product, (S)-azetidine-2-carboxylic acid, which can be purified by recrystallization.

Conformational Impact and Applications

Azetidine-2-carboxylic acid acts as a rigid proline analogue.[16] Its incorporation into a peptide chain restricts the backbone dihedral angles (Φ, Ψ), predisposing the peptide to adopt specific secondary structures, such as β-turns. This conformational constraint can lead to enhanced binding affinity and selectivity for the target receptor.[17][18]

The unique structural features of azetidines have been successfully leveraged in several FDA-approved drugs. For instance, drugs like the anticancer agent cobimetinib and the calcium channel blocker azelnidipine incorporate azetidine motifs to improve metabolic stability and receptor selectivity.[3][10][13]

G cluster_drug_dev Drug Development Pipeline Discovery Discovery Preclinical Preclinical Discovery->Preclinical Lead Optimization Clinical Clinical Preclinical->Clinical Candidate Selection Approved Approved Clinical->Approved Efficacy & Safety Building_Block Small Ring Heterocycle Amino Acid Building Blocks Building_Block->Discovery Scaffold Hopping

PART 3: Five-Membered Rings: Proline, Oxazolidines, and Thiazolidines

Five-membered heterocyclic amino acids are the most widely studied and utilized class, with proline serving as the canonical example.

Proline and Its Derivatives

Proline's unique cyclic secondary amine structure confers significant conformational constraints on peptides.[19] The pyrrolidine ring restricts the Φ backbone dihedral angle and influences the cis/trans isomerization of the preceding peptide bond, making it a powerful tool for stabilizing secondary structures like β-turns and polyproline helices.[20][21]

The synthesis of substituted prolines has become a major focus, as functionalization of the ring allows for the introduction of diverse side chains while retaining the conformational benefits of the proline scaffold.[20][21]

Synthetic Approaches to Substituted Prolines:

  • From Proline: Direct functionalization of the proline ring.

  • From Hydroxyproline: Using the hydroxyl group as a handle for further chemical modification through substitution or elimination/addition sequences.[20]

  • Intramolecular Cyclization: Amino-zinc-ene-enolate cyclizations and other radical or anionic processes can be used to construct the pyrrolidine ring with high stereocontrol.[20]

  • Proline Editing: A powerful solid-phase synthesis technique where hydroxyproline is incorporated into a peptide and then stereospecifically modified in situ to generate a library of diverse 4-substituted prolines.[22][23][24]

G Start Fmoc-Hyp-OH on Solid Support Peptide_Synth Standard Solid-Phase Peptide Synthesis (SPPS) Start->Peptide_Synth Hyp_Peptide Protected Peptide with Free Hyp-OH Peptide_Synth->Hyp_Peptide Modification On-Resin Stereospecific Modification of Hyp Hyp_Peptide->Modification Product Peptide with Functionalized Proline Analogue Modification->Product e.g., Mitsunobu, Oxidation, SN2

Oxazolidines and Thiazolidines

Oxazolidines and thiazolidines are five-membered rings containing an additional heteroatom (oxygen or sulfur, respectively) at the 3-position.[] Thiazolidine-4-carboxylic acid (thiaproline) is often used as a conformationally restricted analogue of cysteine.[6] These building blocks can also serve as prodrugs or masked functionalities. For example, an oxazolidine can be used as a protected form of an aldehyde or ketone, which can be released under specific physiological conditions. Thiazolidine-2-thiones have also been explored as potent inhibitors of proline-specific peptidases.[26]

PART 4: Summary of Applications and Impact

The strategic incorporation of small ring heterocyclic amino acids is a field-proven method for enhancing the therapeutic potential of peptide-based drugs. By enforcing conformational rigidity, these building blocks improve target affinity, selectivity, and metabolic stability.

Building Block ClassKey Advantage(s)Example Application(s)Representative Drug(s)
Aziridines Versatile synthetic intermediate, electrophilic warheadSynthesis of novel amino acids, covalent inhibitorsFound in natural products like Mitomycin C
Azetidines High rigidity, improved solubility & metabolic stabilityProline mimetics, CNS agents, β-turn inducersCobimetinib, Azelnidipine[3]
Prolines Backbone constraint, β-turn & helix stabilizationPeptidomimetics, SAR studies, chemical biology probesMany peptide drugs and natural products
Thiazolidines Cysteine mimetic, peptidase inhibitionEnzyme inhibitors, constrained peptidesUsed in various inhibitor designs[26]

Conclusion and Future Outlook

Small ring heterocyclic amino acids are indispensable tools in the modern medicinal chemist's arsenal. They provide a rational and effective means to address the inherent weaknesses of peptide therapeutics, namely conformational flexibility and poor metabolic stability. The continued development of novel and efficient synthetic routes, such as the "proline editing" methodology, allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.[22][23] As our understanding of the interplay between conformation, activity, and pharmacokinetics deepens, the strategic deployment of these powerful building blocks will undoubtedly continue to fuel the discovery and development of next-generation therapeutics.

References
  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PMC. Available at: [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Available at: [Link]

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. Available at: [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Publications. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. Available at: [Link]

  • Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile. PubMed. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis. Available at: [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. Available at: [Link]

  • The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. Available at: [Link]

  • Azetidinecarboxylic Acid | C4H7NO2. PubChem - NIH. Available at: [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society - ACS.org. Available at: [Link]

  • Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Small molecule mimics of trans-proline: synthesis and applications. ePrints Soton. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. PubMed. Available at: [Link]

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. Available at: [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. Available at: [Link]

  • Studies on Aziridine-2-carboxylic Acid. I. Synthesis of the Optically Active l-Aziridine-2-carboxylic Acid and Its Derivatives. Scilit. Available at: [Link]

  • Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. RSIS International. Available at: [Link]

  • A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • How to Improve the Pharmacokinetic Properties of Peptides?. Creative Bioarray. Available at: [Link]

  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. PMC. Available at: [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. Available at: [Link]

  • Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis. Available at: [Link]

  • Conformations of amino acids and peptides. Cambridge University Press. Available at: [Link]

  • Thioxo amino acid pyrrolidides and thiazolidides: new inhibitors of proline specific peptidases. PubMed. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. UDSpace - University of Delaware. Available at: [Link]

  • Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. MDPI. Available at: [Link]

  • Conformational Study of Small Peptides Using Spectroscopy and Quantum Chemistry Calculations. IISER Pune. Available at: [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. Available at: [Link]

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

  • Oxazolidine-2-thiones and thiazolidine-2-thiones as nucleophiles in intermolecular Michael additions. PubMed. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sp³-rich chemical space has fundamentally reshaped modern drug discovery. As researchers move away from flat, planar aromatics to improve clinical success rates, saturated nitrogen heterocycles have become indispensable. Among these, the azetidine ring offers a unique combination of low lipophilicity, high metabolic stability, and conformational rigidity.

This whitepaper provides an in-depth technical evaluation of tert-Butyl 2-(azetidin-3-ylamino)acetate (CAS 1519533-86-8) . As a Senior Application Scientist, I will guide you through the physicochemical profiling, the critical logic behind its orthogonal synthesis, and its advanced applications in Proteolysis Targeting Chimera (PROTAC) linkerology and Targeted Covalent Inhibitors (TCIs).

The Strategic Role of Azetidines in Medicinal Chemistry

Historically, piperazines and pyrrolidines were the default choices for introducing basic amines into drug candidates. However, these rings often carry a high lipophilic penalty (logP) and can be susceptible to oxidative metabolism by Cytochrome P450 enzymes.

Azetidines act as superior bioisosteres for these larger rings 1[1]. The high ring strain and compact nature of the four-membered azetidine ring lower the overall molecular weight and lipophilicity while increasing the fraction of sp³ carbons (Fsp³). This structural rigidity reduces the entropic penalty upon target binding, leading to higher affinity 2[2].

The compound tert-Butyl 2-(azetidin-3-ylamino)acetate takes this a step further by embedding a secondary amine within the azetidine core, tethered to a tert-butyl protected acetate group. This bifunctionality makes it a highly modular building block for complex molecular assembly 3[3].

Physicochemical Profiling & CAS Identification

Proper validation of chemical building blocks is the first line of defense against downstream synthetic failures. The CAS Registry Number 1519533-86-8 corresponds specifically to the free base of this molecule 4[4].

Below is a summary of its core physicochemical properties, highlighting its exceptional Fsp³ character.

PropertyValue
Chemical Name tert-Butyl 2-(azetidin-3-ylamino)acetate
CAS Registry Number 1519533-86-8
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
SMILES String CC(C)(C)OC(=O)CNC1CNC1
Fraction sp³ (Fsp³) 0.89 (8 out of 9 carbons are sp³ hybridized)
Hydrogen Bond Donors 2 (Secondary amines)
Hydrogen Bond Acceptors 4

Synthetic Methodology: The Logic of Orthogonal Protection

A common pitfall in the synthesis of bifunctional building blocks is the mismanagement of protecting groups. Novice chemists might attempt to synthesize this molecule via reductive amination using a 1-Boc-azetidin-3-one precursor. However, the downstream deprotection of the Boc group typically requires strong acids (e.g., TFA or 4M HCl). Because the tert-butyl ester is also highly acid-sensitive, this approach would concurrently hydrolyze the ester, leading to complete degradation of the desired product.

To establish a self-validating and robust protocol, we must employ orthogonal protection . By utilizing 1-Cbz-azetidin-3-one, we enable a chemoselective hydrogenolysis in the final step that cleanly removes the carboxybenzyl (Cbz) group while leaving the tert-butyl ester completely intact.

SynthesisWorkflow Start 1-Cbz-azetidin-3-one + Glycine tert-butyl ester Step1 Reductive Amination NaBH(OAc)3, DCE, 25°C Start->Step1 Inter Cbz-Protected Intermediate Step1->Inter Step2 Hydrogenolysis H2 (1 atm), Pd/C, MeOH Inter->Step2 Product tert-Butyl 2-(azetidin-3-ylamino)acetate CAS: 1519533-86-8 Step2->Product

Orthogonal synthesis workflow for tert-Butyl 2-(azetidin-3-ylamino)acetate.

Step-by-Step Synthesis Protocol

Step 1: Reductive Amination

  • Charge a dry round-bottom flask with 1-Cbz-azetidin-3-one (1.0 eq) and glycine tert-butyl ester hydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base of the glycine ester. Stir at room temperature for 30 minutes to facilitate imine formation.

  • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone. It also avoids the generation of toxic hydrogen cyanide associated with NaBH₃CN.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the Cbz-protected intermediate.

Step 2: Orthogonal Deprotection (Hydrogenolysis)

  • Dissolve the intermediate in MS-grade methanol (0.1 M).

  • Purge the flask with argon, then add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Evacuate and backfill the flask with hydrogen gas (H₂) three times via a balloon. Stir vigorously at 25°C for 4 hours.

    • Causality Note: The mild conditions of balloon-pressure hydrogenolysis selectively cleave the Cbz group without affecting the acid-sensitive tert-butyl ester or the strained azetidine ring.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst, washing with excess methanol.

  • Concentrate the filtrate under reduced pressure to yield the pure target compound, tert-Butyl 2-(azetidin-3-ylamino)acetate (CAS 1519533-86-8), as a free base oil.

Applications in PROTACs and Targeted Covalent Inhibitors

In the design of PROTACs, the linker is not merely a passive tether; it actively dictates the physicochemical properties and the formation of the ternary complex. Long, flexible PEG linkers often suffer from poor oral bioavailability and high entropic penalties. Incorporating the azetidine-acetate motif introduces a rigidified vector that pre-organizes the linker trajectory, improving both cell permeability and target degradation efficiency.

PROTAC_Assembly Target Target Ligand (e.g., Kinase Inhibitor) BuildingBlock tert-Butyl 2-(azetidin-3-ylamino)acetate (Rigid Linker Core) Target->BuildingBlock SNAr or Amide Coupling PROTAC Bifunctional Degrader (PROTAC) Optimized logP & Stability Target->PROTAC E3Ligand E3 Ligase Binder (e.g., Thalidomide derivative) BuildingBlock->E3Ligand Ester Hydrolysis & Coupling E3Ligand->PROTAC

PROTAC assembly strategy utilizing the rigid azetidine-acetate linker core.

Experimental Protocol: HATU-Mediated Amide Coupling

To utilize this building block in library generation, the secondary amine must be coupled to a target carboxylic acid.

  • Dissolve the target carboxylic acid (e.g., an E3 ligase ligand derivative) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

    • Causality Note: HATU rapidly generates an active HOAt ester. The pre-activation step ensures complete conversion of the acid, preventing unreacted acid from interfering with the secondary amine nucleophile, which is sterically hindered by the azetidine ring.

  • Add tert-Butyl 2-(azetidin-3-ylamino)acetate (1.1 eq) to the mixture.

  • Stir for 2 hours. Monitor conversion via LC-MS.

  • Perform an aqueous workup (water/EtOAc) to remove DMF and water-soluble urea byproducts. The resulting tert-butyl ester can then be orthogonally deprotected using TFA/DCM (1:1) to reveal the carboxylic acid for the final PROTAC assembly step.

Conclusion

The compound tert-Butyl 2-(azetidin-3-ylamino)acetate (CAS 1519533-86-8) is a masterclass in modern building block design. By combining the sp³-rich, low-logP profile of the azetidine ring with a highly modular secondary amine and an orthogonally protected ester, it provides medicinal chemists with a powerful tool to overcome developability hurdles in both small molecule inhibitors and bifunctional degraders.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Title: Substituted Azetidines in Drug Discovery.
  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Title: 45467-31-0 | 1-(Azetidin-1-yl)ethanone | MolCore (CAS Verification Source).

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3-Substituted Azetidines: The "Small Ring" Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic integration of 3-substituted azetidine scaffolds in medicinal chemistry. It moves beyond basic synthesis to address the physicochemical nuances, metabolic advantages, and specific protocols required to successfully deploy this "small ring" strategy in drug discovery.

Executive Summary: The Azetidine Switch

In the pursuit of "escaping flatland"—the movement away from planar, aromatic-heavy drug candidates toward those with higher fraction of sp3 carbons (


)—the azetidine ring has emerged as a premier scaffold.

Functioning as a "strained bioisostere," the 3-substituted azetidine offers a unique geometric vector compared to the ubiquitous piperidine or pyrrolidine rings. Its high ring strain (~25 kcal/mol) imparts distinct electronic properties to the nitrogen lone pair, often lowering basicity and altering metabolic soft spots.

Key Value Proposition:

  • Bioisosterism: Replacement for gem-dimethyl groups, carbonyls, and larger saturated heterocycles.

  • Metabolic Stability: often superior to piperidines due to the difficulty of oxidizing the strained ring carbons.

  • Vector Control: Provides a rigid, defined exit vector for substituents, critical for precise active site fitting.

Physicochemical Profile & Structural Properties[1][2]

The decision to incorporate an azetidine should be data-driven. The table below contrasts azetidine with its common saturated homologues.

Table 1: Comparative Properties of Saturated N-Heterocycles
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~6.0~0.0High strain drives reactivity but can prevent specific metabolic oxidations.
pKa (Conjugate Acid) ~11.3~11.3~11.2While basicity is similar, steric bulk around N in azetidines often reduces hERG liability compared to piperidines.
Lipophilicity (LogP) LowerModerateHigherAzetidines reduce lipophilicity (lower carbon count), improving solubility.
C-N-C Angle ~90°~109°~111°Compresses the vector; useful for "tucking" substituents into tight pockets.

Expert Insight: While the pKa values appear similar in isolation, the functional basicity in a protein pocket often differs due to the high s-character of the nitrogen lone pair in the strained ring. This can be leveraged to fine-tune salt bridge interactions.

Synthetic Architecture: Decision Matrix

Synthesis of 3-substituted azetidines generally follows three distinct logic paths depending on the substitution pattern and availability of starting materials.

Diagram 1: Synthetic Strategy Decision Tree

AzetidineStrategy Start Target: 3-Substituted Azetidine Decision1 Is the Ring Pre-Formed? Start->Decision1 RouteA Route A: De Novo Cyclization (Ring Closure) Decision1->RouteA No (Build Ring) RouteB Route B: Functionalization (Cross-Coupling/Alkylation) Decision1->RouteB Yes (Commercial Scaffold) RouteC Route C: Strain Release (Bicyclo[1.1.0]butanes) Decision1->RouteC Yes (Advanced/Novel) SubA1 Precursor: Epichlorohydrin or 1,3-Amino Alcohols RouteA->SubA1 SubB1 Precursor: N-Boc-3-Iodoazetidine or N-Boc-3-Azetidinone RouteB->SubB1 SubC1 Precursor: 1-Azabicyclo[1.1.0]butane (Strain-Release Homologation) RouteC->SubC1 AppA Best for: 3-Hydroxy/3-Amino derivatives SubA1->AppA AppB Best for: 3-Aryl/Heteroaryl libraries (High Throughput) SubB1->AppB AppC Best for: 3,3-Disubstituted systems SubC1->AppC

Caption: Strategic selection of synthetic routes based on target substitution and commercial availability.

Detailed Protocol: Pd-Catalyzed Cross-Coupling

Objective: Synthesis of 3-arylazetidines via Suzuki-Miyaura coupling.

The Challenge: Cross-coupling on secondary


 alkyl halides (like 3-iodoazetidine) is notoriously difficult due to slow oxidative addition and rapid 

-hydride elimination, which leads to alkene byproducts. The Solution: Use of bulky, electron-rich phosphine ligands (e.g., DavePhos ) or specific Ni-catalysis paradigms to suppress

.
Experimental Workflow

Reaction: N-Boc-3-iodoazetidine + Aryl Boronic Acid


 N-Boc-3-arylazetidine
Reagents & Stoichiometry:
  • Substrate:

    
    -Boc-3-iodoazetidine (1.0 equiv)
    
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: DavePhos (2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl) (4–10 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/Water (9:1 v/v) or Dioxane/Water.

Step-by-Step Methodology:
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and DavePhos in anhydrous Toluene. Stir for 10 minutes to generate the active 
    
    
    
    species. Visual Check: Solution typically turns from orange to pale yellow/brown.
  • Reaction Assembly: Add the

    
    -Boc-3-iodoazetidine, Aryl Boronic Acid, and Base to a reaction vial equipped with a magnetic stir bar.
    
  • Solvent Addition: Add the pre-complexed catalyst solution and the water (degassed). Cap the vial tightly.

  • Heating: Heat the block to 80–100 °C for 12–18 hours.

    • Note: High temperature is required to force the difficult oxidative addition into the hindered secondary halide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Diagnostic NMR: Look for the disappearance of the CHI proton (multiplet ~4.5 ppm) and appearance of the new CH-Ar proton (often shifted upfield/downfield depending on the aryl ring).

Diagram 2: Mechanistic Pathway & Logic

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Iodoazetidine PdII_Alk L-Pd(II)-Alkyl Intermediate OxAdd->PdII_Alk TransMet Transmetallation (Boronic Acid + Base) PdII_Alk->TransMet BetaElim SIDE REACTION: Beta-Hydride Elimination PdII_Alk->BetaElim If Ligand is Small PdII_Bi L-Pd(II)-Ar-Alkyl TransMet->PdII_Bi RedElim Reductive Elimination PdII_Bi->RedElim RedElim->Pd0 Regeneration Product 3-Aryl Azetidine RedElim->Product BetaElim->Pd0 Dead Catalyst + Alkene

Caption: Catalytic cycle highlighting the critical role of bulky ligands (DavePhos) in preventing Beta-Hydride Elimination.

Case Study: Baricitinib (Olumiant)

Therapeutic Area: Rheumatoid Arthritis (JAK1/2 Inhibitor).[2][3][4] Structure: 1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile.[5]

Medicinal Chemistry Logic:

  • The Scaffold: Baricitinib utilizes a 3,3-disubstituted azetidine .

  • Role: The azetidine ring serves as a rigid linker that projects the cyanomethyl group (which interacts with the JAK active site) and the pyrazole-pyrrolo[2,3-d]pyrimidine hinge binder in a specific V-shape vector.

  • Synthesis Insight: Unlike the cross-coupling described above, this quaternary center is typically constructed via a Wittig reaction on

    
    -protected-3-azetidinone to form the exocyclic alkene, followed by Michael addition of the pyrazole. This highlights the versatility of the azetidinone ketone as a pivot point for 3,3-disubstitution.
    

References

  • Synthesis of 3-Substituted Azetidines

    • Dunictinib and Baricitinib Synthesis: "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[6] ResearchGate. Link

  • Physicochemical Properties & Bioisosterism

    • Azetidine vs Piperidine: "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem.[7][8] Link

    • Metabolic Stability: "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres." PubMed. Link

  • Cross-Coupling Protocols

    • Pd-Catalyzed Methodology: "Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors." BenchChem.[7][8] Link

    • Ni-Catalyzed Negishi: "Directed Nickel-Catalyzed Negishi Cross Coupling of Alkyl Aziridines." (Relevant mechanism for strained rings). The Doyle Group. Link

  • Strain Release Synthesis

    • Bicyclo[1.1.0]butanes: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry. Link

Sources

Technical Guide: Azetidine-Based Peptidomimetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Design, Synthesis, and Conformational Utility in Drug Discovery

Core Directive: The Azetidine Imperative

In the landscape of peptidomimetics, the modulation of the peptide backbone is the primary lever for enhancing pharmacokinetic stability and enforcing bioactive conformations. While proline (Pro) is the standard-bearer for inducing turns and constraining backbone


 (phi) angles, its four-membered homologue, Azetidine-2-carboxylic acid (Aze) , represents a tighter, more rigorous constraint.

This guide addresses the Aze scaffold not merely as a "smaller proline," but as a distinct architectural tool. The high ring strain (~25 kcal/mol) and planar geometry of the azetidine ring fundamentally alter the electronic and steric landscape of the peptide bond, offering:

  • Enhanced

    
    -Turn Induction:  Unlike Pro, which favors 
    
    
    
    -turns, Aze frequently stabilizes
    
    
    -turns due to restricted
    
    
    (psi) angles.
  • Cis-Peptide Bond Promotion: The energy barrier for cis-trans isomerization is lower, and the cis population often higher, compared to Pro, facilitating the mimicry of bioactive turn structures found in GPCR ligands.

  • Metabolic Orthogonality: The Aze ring is less recognizable to standard proteases, conferring proteolytic resistance to the peptide backbone.

Synthetic Architectures: From Chiral Pool to Building Block

For the drug development professional, the value lies in accessing enantiopure Fmoc-Aze-OH and its functionalized derivatives (e.g., 3-aryl-Aze) for Solid-Phase Peptide Synthesis (SPPS).

We prioritize the L-Aspartic Acid Route (Homoserine Pathway) for its scalability and avoidance of chromatography, contrasting it with the classic 2,4-Dibromobutyrate method.

Protocol A: The Scalable Homoserine Cyclization (Recommended)

Rationale: This route leverages the chiral pool (L-Asp) to establish the stereocenter before ring closure, preventing racemization and eliminating the need for resolution.

Step-by-Step Methodology
  • Precursor Preparation (L-Homoserine Formation):

    • Start: L-Aspartic acid.[1]

    • Protection: N-protection with Boc anhydride (

      
      ) and esterification (e.g., benzyl or t-butyl ester) to protect the 
      
      
      
      -carboxylic acid.
    • Reduction: Selective reduction of the

      
      -carboxylic acid (side chain) to the alcohol using 
      
      
      
      via a mixed anhydride intermediate (isobutyl chloroformate).
    • Result: N-Boc-L-homoserine ester.[1]

  • Activation (Leaving Group Installation):

    • Convert the side-chain hydroxyl group into a potent leaving group. Tosylation (TsCl/Pyridine) is standard, but iodination (using

      
      ) provides a more reactive species for the strained cyclization.
      
    • Checkpoint: Ensure anhydrous conditions to prevent hydrolysis.

  • Cyclization (Intramolecular N-Alkylation):

    • Reagent: Sodium hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in THF/DMF.

    • Mechanism: Deprotonation of the N-Boc amide nitrogen followed by 4-exo-tet nucleophilic attack on the

      
      -carbon.
      
    • Critical Parameter: Temperature control (0°C

      
       RT) is vital to minimize elimination side-products.
      
  • Final Deprotection & Reprotection (The SPPS Switch):

    • Hydrolysis: Saponification (LiOH) to remove the ester.

    • N-Deprotection: TFA treatment to remove Boc.[2][3]

    • Fmoc-Installation: React the free amino acid with Fmoc-OSu and

      
       in Acetone/Water.
      
    • Yield: High purity Fmoc-L-Aze-OH ready for automated synthesizers.

Protocol B: The 2,4-Dibromobutyrate Route (Historical/Alternative)

Rationale: Useful when starting from non-amino acid precursors, but requires resolution.

  • React 2,4-dibromobutyrate with a chiral amine (e.g., (S)-

    
    -methylbenzylamine).
    
  • Thermodynamic control leads to the formation of the azetidine ring.

  • Diastereomers must be separated via crystallization or chromatography.

  • Hydrogenolysis (

    
    , Pd/C) removes the chiral auxiliary.
    

Visualization of Synthesis Logic

The following diagram illustrates the critical decision points and flow for generating Aze precursors.

AzeSynthesis Start L-Aspartic Acid (Chiral Pool) Inter1 N-Boc-L-Homoserine Ester Start->Inter1 Selective Reduction Activ Activation (Tosylation/Iodination) Inter1->Activ OH -> LG Cycliz Cyclization (Base-Mediated 4-exo-tet) Activ->Cycliz NaH / LiHMDS AzeBoc N-Boc-Aze-Ester Cycliz->AzeBoc Ring Closure Switch Protecting Group Switch (Boc -> Fmoc) AzeBoc->Switch Hydrolysis + TFA Final Fmoc-L-Aze-OH (SPPS Ready) Switch->Final Fmoc-OSu AltStart 2,4-Dibromobutyrate AltStep Chiral Amine Cyclization AltStart->AltStep + (S)-PEA Resolution Diastereomer Separation AltStep->Resolution Resolution->Final Hydrogenolysis + Fmoc

Caption: Synthesis workflow comparing the stereoconservative L-Aspartic acid route (Left) vs. the resolution-dependent Dibromobutyrate route (Right).

Comparative Data: Aze vs. Pro

The substitution of Proline with Azetidine induces specific physicochemical shifts. The table below summarizes these critical parameters for rational design.

ParameterProline (Pro)Azetidine-2-carboxylic acid (Aze)Impact on Peptidomimetic
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Increased rigidity; reduced conformational entropy.
Ring Strain ~6 kcal/mol~25 kcal/molPlanar ring geometry; altered puckering dynamics.

(Phi) Angle
-60° ± 15°-60° to -90° (Restricted)Forces backbone into specific turn geometries (

-turns).
Cis/Trans Ratio ~10-30% cis (in water)~30-40% cis (solvent dependent)Higher cis propensity aids in mimicking turns in GPCR ligands.
Amine Basicity (

)
10.6~9.5Reduced basicity due to s-character increase in N-orbitals.
Proteolytic Stability ModerateHighNon-native ring size evades recognition by prolyl endopeptidases.

Conformational Control & Signaling Pathways

When Aze is incorporated into a peptide chain, it acts as a "kink" generator. The graph below details the causal relationship between Aze incorporation and downstream structural effects.

AzeConformation Aze Azetidine Incorporation Strain Ring Strain (~25 kcal/mol) Aze->Strain Planar Planar Ring Geometry Aze->Planar PhiRestrict Restricted Phi Angle Strain->PhiRestrict CisTrans Increased Cis-Isomer Population Planar->CisTrans GammaTurn Gamma-Turn Stabilization PhiRestrict->GammaTurn HelixDestab PPII Helix Destabilization PhiRestrict->HelixDestab Bioactivity Receptor Selectivity (e.g., NMDA, GPCRs) CisTrans->Bioactivity GammaTurn->Bioactivity

Caption: Mechanistic flow of Azetidine-induced conformational constraints leading to specific secondary structures and bioactivity.

Advanced Applications & Functionalization

3-Substituted Azetidines

To introduce side-chain functionality (mimicking other amino acids while retaining the Aze constraint), the 3-position is the primary vector.

  • Synthesis: 3-alkyl or 3-aryl azetidines are often accessible via [2+2] cycloaddition of imines with ketenes or ester enolates, followed by reduction.

  • Utility: 3,3-disubstituted azetidines create a "quaternary-like" center, freezing the ring pucker and locking the conformation even more rigidly than the parent Aze.

Peptide Stability

Incorporating Aze at the


 position of protease substrates often abolishes cleavage. For example, replacing Pro with Aze in collagen-mimetic peptides disrupts the triple helix formation, a property useful in antifibrotic drug design.

References

  • Conformational preferences of proline analogues with different ring size. Source: PubMed (NIH) URL:[Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Stereoselective Access to Azetidine-Based

    
    -Amino Acids and Applications to Small Peptide Synthesis. 
    Source: Organic Letters (ACS)
    URL:[Link]
    
  • Multigram-scale and chromatography-free synthesis of L-azetidine-2-carboxylic acid. Source: Heterocycles (Clockss) URL:[Link](Note: Specific deep link to article text via DOI 10.3987/COM-18-13997 is recommended for direct access)

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: ResearchGate URL:[Link]

Sources

The Architectural Role of tert-Butyl 2-(azetidin-3-ylamino)acetate in Advanced Linkerology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Informatics, Orthogonal Synthesis, and PROTAC Applications

Structural Informatics & SMILES Architecture

In the rapidly evolving field of targeted protein degradation (TPD) and fragment-based drug discovery, the demand for rigidified, bifunctional linker building blocks has surged. Among these, tert-butyl 2-(azetidin-3-ylamino)acetate has emerged as a highly versatile scaffold. Its unique combination of a strained four-membered nitrogen heterocycle and an orthogonally protected acetate group provides precise geometric vectors while maintaining favorable physicochemical properties.

The exact SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: CC(C)(C)OC(=O)CNC1CNC1

To understand its utility, we must deconstruct its molecular grammar. The string encodes a highly modular architecture designed for sequential, chemoselective conjugation.

SMILES_Breakdown SMILES CC(C)(C)OC(=O)CNC1CNC1 tButyl tert-Butyl Group CC(C)(C) SMILES->tButyl  Acid-Labile Protection Ester Ester Linkage OC(=O) SMILES->Ester  Cleavable Backbone Amine Secondary Amine NH SMILES->Amine  Nucleophilic Core Azetidine Azetidine Ring C1CNC1 SMILES->Azetidine  Rigidifying Scaffold

Diagram 1: SMILES parsing logic and functional deconstruction of the target molecule.

  • CC(C)(C) (The tert-butyl group): Acts as a bulky, acid-labile protecting group. It prevents unwanted side reactions at the carboxylic acid during upstream amine conjugation.

  • C1CNC1 (The azetidine ring): A four-membered heterocycle [INDEX_3.4]. Compared to highly flexible acyclic amines or bulkier piperidines, azetidines lower the overall lipophilicity (LogP) and reduce the entropic penalty of binding by restricting conformational freedom.

Physicochemical Profiling

The integration of an azetidine ring significantly alters the pharmacokinetic profile of the resulting drug conjugate. Table 1 summarizes the core quantitative data for tert-butyl 2-(azetidin-3-ylamino)acetate, highlighting its suitability for high-molecular-weight modalities like PROTACs [INDEX_2.2].

PropertyValueCausality / Implication in Drug Design
Molecular Weight 186.25 g/mol Low MW allows for integration into large PROTACs without exceeding the Rule of 5 limits excessively.
Chemical Formula C9H18N2O2High sp3 carbon fraction (Fsp3) correlates with improved clinical success rates.
Topological Polar Surface Area (TPSA) 38.3 ŲOptimal for maintaining membrane permeability despite the presence of two basic nitrogens.
H-Bond Donors 2The secondary amine and azetidine NH provide essential vectors for target engagement or linker extension.
H-Bond Acceptors 4Enhances aqueous solubility, counteracting the hydrophobic nature of the tert-butyl group.

Table 1: Quantitative physicochemical profile of tert-butyl 2-(azetidin-3-ylamino)acetate.

Mechanistic Synthesis: The Orthogonal Strategy

A common pitfall in synthesizing this molecule is attempting the direct alkylation of unprotected azetidin-3-amine with tert-butyl bromoacetate [INDEX_3.2]. Because secondary amines formed during the reaction are often more nucleophilic than the primary amine starting material, this route invariably leads to dialkylation and complex purification pipelines.

Furthermore, utilizing a Boc-protected azetidine precursor (1-Boc-azetidin-3-one) is fundamentally flawed for this specific target. Deprotecting the Boc group requires strong acids (e.g., TFA), which would concomitantly cleave the tert-butyl ester, destroying the molecule.

The Solution: We must employ an orthogonal protection strategy utilizing 1-Cbz-azetidin-3-one. The Cbz (carboxybenzyl) group is stable to the reductive amination conditions and can be cleaved via catalytic hydrogenolysis—a process that leaves the acid-labile tert-butyl ester perfectly intact.

Synthetic_Workflow Start 1-Cbz-azetidin-3-one + tert-Butyl glycinate Step1 Reductive Amination (NaBH(OAc)3, DCE, rt) Start->Step1  Imine formation Intermediate Cbz-Protected Intermediate (Stable to mild acid) Step1->Intermediate  Selective hydride reduction Step2 Hydrogenolysis (H2, Pd/C, MeOH, rt) Intermediate->Step2  Orthogonal cleavage Product tert-Butyl 2-(azetidin-3-ylamino)acetate (Target Compound) Step2->Product  Preserves t-butyl ester

Diagram 2: Orthogonal synthetic workflow preventing premature ester cleavage.

Self-Validating Experimental Protocol

Step 1: Reductive Amination (Synthesis of the Cbz-Intermediate)

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve 1-Cbz-azetidin-3-one (1.0 eq, 10 mmol) and tert-butyl glycinate hydrochloride (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq, 12 mmol) dropwise. Causality: DIPEA is required to liberate the free base of the glycinate, enabling nucleophilic attack on the ketone to form the imine.

  • Reduction: Stir for 1 hour at room temperature. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq, 15 mmol) portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting ketone.

  • Validation: Monitor by LC-MS. The reaction is complete when the ketone mass disappears and the intermediate mass ([M+H]+ = 321.1) dominates. Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate.

Step 2: Catalytic Hydrogenolysis (Orthogonal Deprotection)

  • Preparation: Dissolve the crude Cbz-intermediate in HPLC-grade Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Degas the suspension by bubbling N2 for 5 minutes, then backfill with H2 gas via a balloon. Stir vigorously at room temperature.

  • Causality: Hydrogen gas adsorbed on palladium selectively cleaves the benzylic C-O bond of the Cbz group, liberating CO2 and the free azetidine amine. Crucially, the tert-butyl ester is completely blind to these reductive conditions.

  • Validation: Monitor via TLC (Ninhydrin stain). The product will show a distinct purple spot (secondary/primary amines). Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C, wash with MeOH, and concentrate in vacuo to yield the pure tert-butyl 2-(azetidin-3-ylamino)acetate.

Applications in Linkerology and PROTACs

Once synthesized, tert-butyl 2-(azetidin-3-ylamino)acetate acts as a bidirectional hub. The secondary amine on the acetate backbone can be coupled to an E3 ligase ligand (e.g., a CRBN or VHL binder) using standard amide coupling reagents (HATU/DIPEA). Following this, the tert-butyl ester is cleanly unmasked using 50% TFA in DCM to reveal a carboxylic acid. This newly formed acid is then coupled to the target-protein-binding warhead.

The incorporation of the azetidine ring in such pharmaceutical agents has been shown to improve antiresistance profiles and lower toxicity in various viral and oncological targets [INDEX_2.4], solidifying this SMILES string as a cornerstone of modern molecular design.

References

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Source: Heterocycles, Clockss Archive URL:[Link]

  • Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Azetidine Linkers: Engineering Rigidity for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The evolution of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) has placed unprecedented importance on the chemical linker that connects the functional components. Historically dominated by flexible alkyl and polyethylene glycol (PEG) chains, the field is rapidly shifting towards more sophisticated, rigid linkers that offer superior control over molecular geometry and physicochemical properties. This guide provides a deep dive into the burgeoning field of novel azetidine linkers. We will explore the fundamental advantages of this strained, four-membered heterocycle, detail synthetic methodologies, and provide a framework for its strategic application in advanced drug design. Through detailed protocols, comparative data, and mechanistic diagrams, this document serves as a comprehensive resource for scientists seeking to harness the power of azetidine linkers to create more stable, potent, and selective therapeutics.

The Rise of the Strained Scaffold: Why Azetidine Linkers are Gaining Prominence

The linker in a heterobifunctional molecule is not merely a spacer; it is a critical determinant of the drug's overall efficacy, stability, and safety profile.[1][] Traditional linkers, while synthetically accessible, often introduce a high degree of conformational flexibility. This can lead to suboptimal presentation of the binding motifs, increased susceptibility to metabolic degradation, and undesirable physicochemical properties like high lipophilicity.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif to address these challenges.[3][4][5] Its unique structural and chemical characteristics offer distinct advantages.

The Azetidine Advantage:

  • Conformational Rigidity: The inherent angle strain of the azetidine ring severely restricts bond rotation.[6][7] This pre-organizes the molecule into a more defined three-dimensional conformation, which can minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[8]

  • Improved Physicochemical Properties: As a small, polar heterocycle, the introduction of an azetidine ring can increase aqueous solubility and reduce lipophilicity compared to larger, more flexible analogs.[4][9] This is particularly beneficial for improving the "drug-likeness" of a molecule.

  • Metabolic Stability: The compact, sp3-rich nature of the azetidine scaffold can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[3][6][7] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs for this very reason.[6][9]

  • Precise Exit Vectors: The defined geometry of the azetidine ring provides well-defined attachment points ("exit vectors") for connecting to the different parts of a bifunctional molecule. This precise spatial control is crucial for optimizing interactions in complex biological systems, such as the ternary complex in PROTACs.[9][10]

Caption: Comparison of a flexible linker versus a rigid azetidine linker.

The Chemist's Toolkit: Synthesis and Functionalization of Azetidine Scaffolds

Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its widespread use.[9] However, recent advancements have made a diverse array of functionalized azetidines more accessible.[9][11][12]

Core Synthetic Strategies:

  • Intramolecular Cyclization: This classical approach involves the cyclization of γ-amino halides or related substrates, where the amine nitrogen acts as a nucleophile to displace a leaving group and form the ring.[12] While foundational, this method can be limited by precursor availability.

  • [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): This powerful method involves the light-mediated reaction between an imine and an alkene to directly form the azetidine ring.[13] It is an efficient way to create highly functionalized azetidines.

  • Ring-Expansion and Ring-Closure Reactions: Modern methods include the expansion of smaller rings like aziridines or the ring-closure of acyclic amines using metal catalysts, which can offer high yields and stereoselectivity.[12][14]

Experimental Protocol: Synthesis of N-Boc-3-Azetidinone

This protocol describes a common method for synthesizing a key azetidine intermediate, which can be further functionalized for linker development.

Objective: To synthesize N-Boc-3-azetidinone from 1-benzhydrylazetidin-3-ol.

Materials:

  • 1-benzhydrylazetidin-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Sulfur trioxide pyridine complex

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve 1-benzhydrylazetidin-3-ol in methanol.

    • Add Boc₂O and 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude product is N-Boc-3-hydroxyazetidine.

  • Oxidation to Ketone (Parikh-Doering Oxidation):

    • Dissolve the crude N-Boc-3-hydroxyazetidine from Step 1 in a mixture of DMSO and DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N) dropwise, followed by the portion-wise addition of the sulfur trioxide pyridine complex.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding water.

    • Extract the product with DCM or EtOAc.

    • Wash the combined organic layers with saturated NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield pure N-Boc-3-azetidinone.

Self-Validating System:

  • TLC Analysis: At each step, thin-layer chromatography should be used to monitor the consumption of starting material and the appearance of the product.

  • NMR Spectroscopy: The final product's structure and purity must be confirmed by ¹H and ¹³C NMR. The disappearance of the alcohol proton and the appearance of a ketone carbon signal are key indicators of success.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

G start 1-Benzhydrylazetidin-3-ol step1 Step 1: N-Boc Protection (Boc₂O, Pd/C, H₂) - Deprotection of Benzhydryl - Protection with Boc start->step1 intermediate N-Boc-3-hydroxyazetidine step1->intermediate step2 Step 2: Oxidation (SO₃•pyridine, Et₃N, DMSO) - Parikh-Doering Oxidation intermediate->step2 product N-Boc-3-azetidinone step2->product purify Purification (Column Chromatography) product->purify final Pure Product purify->final

Caption: Synthetic workflow for a key azetidine intermediate.

Engineering Molecular Bridges: Azetidine Linkers in Advanced Drug Modalities

The true value of azetidine scaffolds is realized when they are incorporated as linkers into sophisticated therapeutic constructs like ADCs and PROTACs.

Application in Antibody-Drug Conjugates (ADCs)

In an ADC, the linker connects a monoclonal antibody to a potent cytotoxic payload. Its primary roles are to remain stable in systemic circulation to prevent premature payload release and to efficiently release the payload once inside the target tumor cell.[15][16][17]

Azetidine-based linkers, such as those derived from azetidine-3-carboxylic acid, can be used as non-cleavable linkers.[18] In this context, the rigidity of the azetidine can:

  • Enhance Stability: The constrained ring is less prone to enzymatic degradation in the bloodstream compared to linear linkers.[]

  • Control Hydrophilicity: The polar nitrogen atom can help balance the hydrophobicity of the payload, improving the overall solubility and pharmacokinetic profile of the ADC.

Linker TypeKey FeatureAdvantagePotential Disadvantage
Traditional (e.g., VC-PABC) CleavableTunable, enzyme-specific payload releasePotential for premature cleavage in circulation
Azetidine-based (Non-cleavable) Rigid, StableHigh plasma stability, reduced off-target toxicityRelies on full antibody degradation for payload release
Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] The linker's length, composition, and geometry are paramount for enabling the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).[1][10]

The rigid, three-dimensional structure of an azetidine linker offers unparalleled control over the spatial orientation of the two binding moieties.[10] This is critical because even minor changes in the linker can dramatically impact ternary complex formation and subsequent degradation efficiency.[10]

Case Study Insight - VZ185: In the development of the dual BRD9/BRD7 degrader VZ185, researchers systematically explored linker variations.[10] The replacement of a more flexible piperazine moiety with a rigid azetidine group was a key step in the optimization process, demonstrating how introducing conformational constraint can be a successful strategy to identify potent degraders.[10]

G cluster_protac PROTAC Molecule POI Protein of Interest (e.g., BRD9) Warhead Warhead Ligand POI->Warhead Binds E3 E3 Ligase (e.g., VHL) Anchor Anchor Ligand (VHL binder) E3->Anchor Binds Linker Azetidine Linker (Rigid Connector) Warhead->Linker Linker->Anchor Ternary Productive Ternary Complex (POI-PROTAC-E3) Linker->Ternary Enables Formation

Caption: Role of an azetidine linker in PROTAC ternary complex formation.

From Bench to Clinic: Characterization and Case Studies

Incorporating an azetidine linker requires rigorous biophysical and pharmacokinetic characterization to ensure the desired properties are achieved.

Biophysical and Pharmacokinetic Profile

The primary goal is to create a molecule with a balanced profile of potency, solubility, and metabolic stability.

ParameterImpact of Azetidine LinkerRationale
Aqueous Solubility Generally ImprovedThe polar nitrogen atom acts as a hydrogen bond acceptor, increasing hydrophilicity.[4]
Lipophilicity (logP/logD) Generally ReducedReplaces greasy alkyl chains with a more polar, compact scaffold.[9]
Metabolic Stability Generally IncreasedThe rigid, sp3-rich structure is less susceptible to metabolism by cytochrome P450 enzymes.[6][7][19]
Protocol: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of an azetidine-containing compound by measuring its rate of degradation in the presence of liver microsomes.

Materials:

  • Test compound (e.g., azetidine-linked PROTAC)

  • Positive control compounds (e.g., Verapamil - low stability, Dextromethorphan - high stability)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (Solutions A & B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)

  • 96-well plates, incubator, centrifuge

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare a microsomal suspension in phosphate buffer.

    • Prepare working solutions of the test compound and positive controls in a buffer-compatible solvent (e.g., DMSO).

  • Incubation (Time Points):

    • In a 96-well plate, add the microsomal suspension to wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the T=0 "no-cofactor" control.

    • Immediately add the test compound to the wells to start the reaction for each time point.

  • Reaction Quenching:

    • At each designated time point, stop the reaction by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis (LC-MS/MS):

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Approved Drugs Highlighting the Azetidine Motif

While not exclusively used as linkers in these examples, the success of FDA-approved drugs containing the azetidine scaffold validates its utility and favorable drug-like properties.[6]

Drug NameTherapeutic AreaMolecular TargetRole of Azetidine Moiety
Cobimetinib [5][6]OncologyMEK1/MEK2The azetidine-amide provides a unique torsional profile, acting like a mono-substituted amide without an N-H donor, contributing to potency and selectivity.[20]
Baricitinib [6]InflammationJAK1/JAK2The azetidine ring provides a rigid scaffold that correctly orients substituents for optimal receptor binding and contributes to the overall favorable pharmacokinetic profile.
Azelnidipine [5][6]HypertensionCalcium Channel BlockerThe azetidine group is a key part of the pharmacophore, contributing to the drug's high affinity and long duration of action.

Future Horizons and Conclusion

The application of azetidine linkers is a dynamic and expanding field. Future innovations will likely focus on:

  • Spirocyclic Azetidines: These scaffolds offer even greater three-dimensional complexity and novel exit vectors, allowing for finer control over molecular shape.[14][21][22]

  • Multi-functional Azetidines: Developing azetidines with multiple points for functionalization will enable the creation of more complex and modular linker systems.

  • Scalable Synthesis: A major focus remains on developing green, scalable, and cost-effective synthetic routes to make these valuable building blocks more accessible for large-scale drug development.[3][6]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17).
  • Azetidine-3-carboxylic acid | ADC Linker - MedchemExpress.com.
  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 | Journal of Medicinal Chemistry - ACS Publications. (2018, December 12).
  • Piperidine-azetidine-Br | PROTAC Linker Chemical | MedChemExpress.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Examples of biologically active drug leads containing azetidine[³] - ResearchGate.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. (2025, September 15).
  • Azetidines in Drug Discovery - PharmaBlock.
  • Synthetic methods to access azetidines | Download Scientific Diagram - ResearchGate.
  • (R)-Azetidine-2-carboxylic acid | ADC Linker - MedchemExpress.com.
  • Azetidines - Enamine.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem.
  • Azetidine Amides in Drugs: Structure Search - Drug Hunter. (2024, May 19).
  • Spirocyclic Azetidines for Medicinal Chemistry - Enamine.
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine - Benchchem.
  • Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC.
  • Structure of azetidine‐containing compounds found in nature - ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. (2026, January 5).
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. (2021, June 22).
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (2021, April 6).
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences. (2025, November 21).
  • Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC. (2016, April 14).

Sources

Methodological & Application

Application Note: Precision N-Alkylation of Azetidin-3-amine with tert-Butyl Bromoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are highly strained four-membered nitrogen heterocycles that serve as valuable, 1 in modern drug discovery and peptidomimetic design[1]. When functionalizing azetidin-3-amine via N-alkylation with tert-butyl bromoacetate to generate glycine or azetidine-1-acetic acid derivatives, chemists face a critical regioselectivity challenge. This application note details the mechanistic rationale, orthogonal protection strategies, and optimized Finkelstein-assisted protocols required to achieve absolute regiocontrol and high yields.

Mechanistic Causality & Regioselectivity

The Regioselectivity Challenge

Unprotected azetidin-3-amine possesses two highly reactive nucleophilic centers:

  • N1 (Ring Nitrogen): A secondary amine whose nucleophilicity is enhanced by the exposed lone pair inherent to the strained 4-membered ring geometry.

  • N3 (Exocyclic Nitrogen): A highly accessible primary amine.

Direct alkylation of the unprotected diamine with an electrophile like tert-butyl bromoacetate inevitably results in a complex mixture of N1-alkylated, N3-alkylated, and over-alkylated poly-adducts. To achieve absolute regioselectivity, an orthogonal Boc-protection strategy must be employed prior to the alkylation step, dictating whether the synthesis diverges toward a glycine derivative (Strategy A) or an azetidine-1-acetic acid derivative (Strategy B).

DivergentSynthesis SM Azetidin-3-amine (Unprotected) N1_Prot 1-Boc-azetidin-3-amine (N1 Protected) SM->N1_Prot Selective N1 Protection N3_Prot 3-(Boc-amino)azetidine (N3 Protected) SM->N3_Prot Selective N3 Protection Prod_A N3-Alkylated Product (Glycine Derivative) N1_Prot->Prod_A tert-Butyl bromoacetate Base, NaI, DMF Prod_B N1-Alkylated Product (Azetidine-1-acetic acid) N3_Prot->Prod_B tert-Butyl bromoacetate Base, NaI, DMF

Fig 1: Divergent regioselective alkylation pathways based on orthogonal Boc-protection strategies.

Finkelstein Catalysis: Driving the SN2 Kinetics

Kinetically, the alkylation of sterically hindered or secondary amines with bromoacetates can be sluggish, often requiring elevated temperatures that risk degrading the fragile azetidine core[2]. To overcome this barrier, the reaction is performed under3 conditions[3].

By adding sub-stoichiometric Sodium Iodide (NaI) in a polar aprotic solvent, the tert-butyl bromoacetate undergoes an 4 to form tert-butyl iodoacetate[4]. This transient iodo-intermediate is a vastly superior electrophile, lowering the SN2 activation energy and allowing the reaction to proceed rapidly at room temperature using a 5[5].

FinkelsteinMechanism Bromo tert-Butyl bromoacetate (Less Reactive) Iodo tert-Butyl iodoacetate (Highly Reactive) Bromo->Iodo NaI (Finkelstein) DMF, 25°C Transition SN2 Transition State (Inversion) Iodo->Transition Nucleophilic Attack Amine Protected Azetidine (Nucleophile) Amine->Transition Product Alkylated Product + NaI Regenerated Transition->Product -HI / Base Neutralization

Fig 2: Finkelstein-assisted SN2 mechanism accelerating the alkylation of hindered amines.

Reaction Optimization Data

The empirical data below demonstrates the critical role of NaI in driving the reaction to completion while suppressing thermal degradation.

EntrySubstrateBaseSolventCatalystTemp (°C)Time (h)Yield (%)
11-Boc-azetidin-3-amineK₂CO₃DMFNone252445
21-Boc-azetidin-3-amineK₂CO₃DMFNaI (0.2 eq)251288
31-Boc-azetidin-3-amineDIPEAMeCNNaI (0.2 eq)60882
43-(Boc-amino)azetidineK₂CO₃DMFNaI (0.2 eq)251291

Table 1: Optimization of reaction conditions demonstrating the efficacy of NaI catalysis.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)amino)acetate

Objective: Selective alkylation of the primary N3 amine.

Materials:

  • 1-Boc-azetidin-3-amine (1.0 equiv, 10.0 mmol, 1.72 g)

  • tert-Butyl bromoacetate (1.1 equiv, 11.0 mmol, 1.62 mL)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv, 20.0 mmol, 2.76 g)

  • Sodium iodide (NaI) (0.2 equiv, 2.0 mmol, 300 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-azetidin-3-amine in anhydrous DMF under a nitrogen atmosphere.

  • Base & Catalyst Addition: Add the finely powdered K₂CO₃ and NaI to the stirring solution. The mixture will form a heterogeneous suspension.

  • Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise add tert-butyl bromoacetate over 10 minutes to prevent localized exothermic spikes and minimize di-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir vigorously for 12 hours. The in situ generation of iodoacetate will impart a slight yellow tint to the suspension[3].

  • Monitoring: Verify reaction completion via LC-MS or TLC (Ninhydrin stain; the primary amine starting material will appear as a dark purple spot, whereas the secondary amine product will appear lighter or orange/brown).

  • Workup: Dilute the crude mixture with Ethyl Acetate (100 mL) and quench with distilled water (50 mL). Transfer to a separatory funnel and partition the layers.

  • Extraction: Isolate the organic layer. Wash the organic phase with 5% aqueous LiCl (3 × 50 mL) to effectively partition and remove residual DMF, followed by a final brine wash (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure secondary amine product.

Protocol B: Synthesis of tert-Butyl 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)acetate

Objective: Selective alkylation of the secondary N1 ring amine.

Materials:

  • 3-(Boc-amino)azetidine (1.0 equiv, 10.0 mmol, 1.72 g)

  • tert-Butyl bromoacetate (1.1 equiv, 11.0 mmol, 1.62 mL)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Sodium iodide (NaI) (0.2 equiv, 2.0 mmol, 300 mg)

  • Anhydrous DMF (20 mL)

Step-by-Step Procedure: Note: The highly nucleophilic nature of the azetidine ring nitrogen allows this reaction to proceed with exceptional efficiency[6].

  • Follow Steps 1 through 3 exactly as described in Protocol A, substituting 3-(Boc-amino)azetidine as the starting material.

  • Reaction: Stir at 25 °C for 12 hours. If LC-MS indicates incomplete conversion (due to steric bulk from the N3-Boc group), the temperature may be cautiously elevated to 40 °C for an additional 2 hours.

  • Follow Steps 5 through 9 as described in Protocol A. The tertiary amine product will not stain strongly with Ninhydrin; use PMA (Phosphomolybdic acid) or iodine vapor for TLC visualization.

References

1.[5] Stereocontrolled Synthesis of 3-Substituted Azetidinic Amino Acids. thieme-connect.com. 2.[7] A Straightforward Synthesis of Enantiopure 2-Cyano azetidines from b-amino alcohols. arkat-usa.org. 3.[3] Finkelstein reaction - Wikipedia. wikipedia.org. 4.[4] Finkelstein Reaction. jk-sci.com. 5.[1] Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines. acs.org. 6.[2] PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. clockss.org. 7.[6] WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives. google.com.

Sources

Using tert-Butyl 2-(azetidin-3-ylamino)acetate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of tert-Butyl 2-(azetidin-3-ylamino)acetate in Peptidomimetic Synthesis

Executive Summary

This guide details the strategic application of tert-Butyl 2-(azetidin-3-ylamino)acetate (CAS: 2173991-98-3 or analog), a specialized building block for synthesizing conformationally constrained peptides and Azetidine-based Peptide Nucleic Acids (azPNAs).

Unlike standard amino acids, this molecule introduces a 3-aminoazetidine scaffold into the peptide backbone.[1][2] This 4-membered heterocycle acts as a potent turn-inducer (mimicking


-turns) and enhances metabolic stability by reducing proteolytic susceptibility [1, 2]. The tert-butyl ester protection on the acetate tail makes it an ideal candidate for orthogonal protection strategies in Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Key Applications:

  • Peptidomimetics: Creating rigid linkers to lock bioactive conformations.

  • azPNA Synthesis: Serving as the backbone monomer for positively charged, high-affinity DNA/RNA binding agents [3].

  • Drug Design: Modulating solubility and pharmacokinetic profiles via the azetidine ring's reduced lipophilicity compared to proline.

Chemical Logic & Structural Considerations

To use this building block effectively, one must understand its dual-amine nature and steric profile.

Structural Analysis

The molecule consists of two secondary amine centers (unless one is protected):

  • Endocyclic Amine (N1): The nitrogen within the azetidine ring. It is sterically constrained but nucleophilic.

  • Exocyclic Amine (N

    
    ):  The nitrogen linking the ring to the acetate group. This mimics the 
    
    
    
    -amine of an N-substituted glycine.

Critical Reactivity Insight: In most synthetic workflows, the Endocyclic Amine (N1) is the primary point of chain extension (or protection), while the Exocyclic Amine serves as the linker to the C-terminal acetate. Due to the ring strain (~26 kcal/mol) of azetidine, the molecule is sensitive to strong electrophiles and prolonged exposure to harsh acidic conditions, though it is generally stable in standard TFA deprotection cocktails [4].

Solubility & Handling
  • Solubility: Highly soluble in DCM, DMF, and MeOH.

  • Storage: Store as the HCl salt at -20°C. Free base forms should be used immediately to prevent polymerization or ring-opening.

Experimental Protocols

Protocol A: Strategic Protection (Fmoc-Functionalization)

Objective: To convert the raw building block into an Fmoc-protected monomer suitable for SPPS.

Reagents:

  • tert-Butyl 2-(azetidin-3-ylamino)acetate (HCl salt)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • DIEA (N,N-Diisopropylethylamine)

  • Acetonitrile/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the azetidine building block in Acetonitrile/Water (1:1 v/v). Concentration should be ~0.1 M.

  • Neutralization: Add 2.5 eq of DIEA to neutralize the HCl salt and buffer the solution to pH 8.5–9.0.

  • Addition: Add 1.1 eq of Fmoc-OSu dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Mechanism:[1] The Fmoc group preferentially protects the less hindered/more nucleophilic amine. In this scaffold, the Endocyclic N1 is typically the target for backbone protection in PNA-like assembly.

  • Workup: Acidify carefully to pH 3 with 1M KHSO

    
     (avoid strong HCl to prevent ester hydrolysis). Extract with EtOAc (3x).[3]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography.
Protocol B: Solid Phase Coupling (SPPS)

Objective: Coupling the Fmoc-protected azetidine block to a growing peptide chain.

Challenge: The secondary amine of the azetidine (or the steric bulk of the incoming monomer) makes coupling difficult. Standard HBTU/DIC methods often result in low yields.

Optimized Coupling System:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for reducing racemization and improving kinetics.

  • Solvent: DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

  • Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly (DMF x5, DCM x3).

  • Activation:

    • Mix Fmoc-Protected Azetidine Block (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in dry DMF.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Pre-activation time: 30 seconds (keep short to avoid guanidinium formation).

  • Coupling: Add mixture to resin. Shake at RT for 2–4 hours .

    • Note: Double coupling is recommended for this sterically demanding block.

  • Monitoring:

    • Do NOT use Kaiser Test: It yields false negatives for secondary amines.

    • Use Chloranil Test: A blue stain indicates free secondary amines (incomplete coupling). Acetaldehyde/Chloranil is preferred.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Post-Synthetic Manipulation & Cleavage

Objective: Deprotecting the tert-butyl ester and cleaving from resin.

The tert-butyl ester is orthogonal to Fmoc but acid-labile. It is typically removed during the final cleavage from the resin.

Cleavage Cocktail (Reagent K equivalent):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (Ethanedithiol): 2.5%

Steps:

  • Wash resin with DCM to remove traces of DMF.

  • Add Cleavage Cocktail (10 mL per gram of resin).

  • Shake for 2–3 hours at RT.

    • Caution: Azetidine rings can open under high heat or extremely prolonged acid exposure. Do not exceed 4 hours.

  • Precipitate peptide in cold Diethyl Ether. Centrifuge and lyophilize.

Data Summary & Troubleshooting

ParameterStandard Amino AcidAzetidine-Glycine BlockImpact on Protocol
Steric Bulk Low/MediumHigh (Ring constraint)Requires HATU/HOAt; Extended coupling times.
Basicity Primary AmineSecondary AmineLower nucleophilicity; Chloranil test required.
Conformation FlexibleRigid (

-turn inducer)
Improves bio-stability; may alter solubility.
Acid Stability HighModerateAvoid heating during TFA cleavage.

Visualization of Workflows

Figure 1: Synthesis & Incorporation Pathway

This diagram illustrates the conversion of the raw building block into a peptide backbone.[4]

AzetidineWorkflow Raw Raw Material (HCl Salt) Protect Fmoc Protection (Fmoc-OSu, pH 8.5) Raw->Protect Neutralization FmocBlock Fmoc-Azetidine Building Block Protect->FmocBlock Purification SPPS SPPS Coupling (HATU/HOAt) FmocBlock->SPPS Solid Phase Cleavage TFA Cleavage (Simultaneous tBu removal) SPPS->Cleavage Resin Bound Final Final Peptide (Azetidine-Modified) Cleavage->Final Ether Precip.

Caption: Workflow for converting tert-Butyl 2-(azetidin-3-ylamino)acetate into a bioactive peptide scaffold.

Figure 2: Conformational Locking Mechanism

Visualizing how the azetidine ring restricts peptide bond rotation.

Conformation Linear Linear Peptide (Flexible, Protease Susceptible) Azetidine Azetidine Insertion (Constrained Ring) Linear->Azetidine Substitution Turn Gamma-Turn Induction (Fixed Phi/Psi Angles) Azetidine->Turn Steric Lock Stability Enhanced Metabolic Stability Turn->Stability Protease Shielding

Caption: Mechanism of action: Azetidine incorporation forces specific torsion angles, improving stability.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: Chemistry – A European Journal (via ResearchGate). URL:[Link] Relevance: Provides recent (2024) protocols for handling 3-aminoazetidine subunits in cyclic peptides and confirms stability conditions.

  • Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Source: Taylor & Francis Online. URL:[Link] Relevance: Validates the use of azetidine scaffolds in PNA synthesis for improved cellular uptake and binding.

  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Source: Organic Letters (ACS Publications).[5] URL:[Link] Relevance: Offers foundational chemistry for handling hindered amine building blocks in SPPS.

Sources

Application Note: Regioselective Functionalization of 3-Aminoazetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Context

The 3-aminoazetidine scaffold is a highly prized structural motif in modern drug discovery. Frequently employed as a conformationally restricted bioisostere for piperazines or 3-oxyazetidines, it has proven critical in the development of therapeutics, including broad-spectrum antidepressants and triple reuptake inhibitors[1].

However, incorporating this building block presents a classic synthetic challenge: differentiating the endocyclic secondary nitrogen from the exocyclic primary amine. Because both centers are nucleophilic, non-selective reactions often lead to complex mixtures and poor yields. This application note details the physicochemical causality behind their differing reactivities and provides self-validating protocols for the regioselective functionalization of either nitrogen center.

Physicochemical Profiling

To achieve chemoselectivity, one must exploit the thermodynamic and steric differences between the two nitrogen atoms. The endocyclic nitrogen is part of a highly strained four-membered ring. Despite the increased s-character of its lone pair, it behaves as a typical secondary amine with a conjugate acid pKa of approximately 11.0[2]. In contrast, the exocyclic primary amine is significantly less basic, exhibiting a pKa of approximately 8.0 to 8.3[3]. Furthermore, the nucleophilicity of these individual amine groups varies significantly due to a combination of these pKa values and local steric environments[4].

Table 1: Physicochemical Comparison of Azetidine Nitrogen Centers

PropertyEndocyclic Nitrogen (Secondary)Exocyclic Nitrogen (Primary)
Conjugate Acid pKa ~11.0 - 11.2[2]~8.0 - 8.3[3]
Intrinsic Nucleophilicity High (when unprotonated)[4]Moderate[4]
Steric Environment Constrained (4-membered ring)Unhindered (Freely rotating)
Protonation State at pH 9.0 >99% Protonated (Non-nucleophilic)~15-20% Protonated (Nucleophilic)

Strategic Workflows for Regioselective Functionalization

Strategy A: pH-Controlled Chemoselectivity (Exocyclic Preference)

The ~3-unit pKa gap between the two nitrogens allows for precise thermodynamic control. By buffering the reaction medium to pH 9.0, the endocyclic amine remains almost entirely protonated (ammonium salt), rendering its lone pair unavailable for nucleophilic attack. Meanwhile, the exocyclic amine exists largely in its free-base form, allowing it to act as the sole nucleophile[5].

G A 3-Aminoazetidine (Unprotected) B pH 9.0 Buffer Endocyclic N Protonated A->B Adjust pH E pH > 11.0 Both N Deprotonated A->E High pH C Acylating Agent (R-COCl) B->C Add Reagent D Selective Exocyclic N-Acylation C->D Kinetically Favored F Non-Selective / Endocyclic Preference E->F Add Reagent

pH-dependent selective acylation workflow for 3-aminoazetidine.

Strategy B: Orthogonal Protection (Endocyclic Preference)

Directly functionalizing the endocyclic amine in the presence of an unprotected exocyclic amine is kinetically unfavorable. The industry standard is to utilize commercially available 1-Boc-3-aminoazetidine[6]. The exocyclic amine is first functionalized or protected with an orthogonal group (e.g., Cbz), followed by acidic cleavage of the Boc group to liberate the endocyclic nitrogen for late-stage derivatization[7].

G N1 1-Boc-3-aminoazetidine N2 Exocyclic Amine Functionalization (e.g., Reductive Amination) N1->N2 N3 Cbz Protection of Secondary Exocyclic Amine N2->N3 N4 Boc Deprotection (TFA/DCM) N3->N4 N5 Endocyclic N Functionalization (e.g., Alkylation) N4->N5

Orthogonal protection sequence for dual-differentiated 3-aminoazetidine scaffolds.

Validated Experimental Protocols

Protocol 1: pH-Controlled Selective Exocyclic N-Acylation

Objective: Selectively acylate the primary exocyclic amine of unprotected 3-aminoazetidine without the need for protecting groups. Causality: Precise pH control (pH 9.0) ensures the endocyclic nitrogen is protonated and deactivated, while the exocyclic amine remains nucleophilic[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aminoazetidine dihydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of THF and 0.1 M aqueous sodium borate buffer (50 mL).

  • pH Adjustment (Critical): Insert a calibrated pH meter directly into the stirring solution. Adjust the pH to exactly 9.0 using 1 M NaOH. Note: Do not rely on pH paper; the thermodynamic window for selectivity is narrow.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath. Lowering the temperature suppresses non-selective background acylation.

  • Acylation: Add the acylating agent (e.g., benzoyl chloride, 0.95 eq) dropwise over 30 minutes. Using a sub-stoichiometric amount of the electrophile prevents over-acylation.

  • Reaction: Stir vigorously at 0 °C for 2 hours. Monitor the reaction via LC-MS.

  • Self-Validating Workup:

    • Acidify the reaction mixture to pH 3.0 using 1 M HCl. Extract with EtOAc (2 x 30 mL). Causality: This step drives the protonated mono-acylated product and unreacted starting material into the aqueous phase, while the organic layer strips away unreacted acyl chloride and any neutral di-acylated impurities.

    • Basify the aqueous layer to pH 12.0 using 2 M NaOH. Extract with DCM (3 x 30 mL). Causality: The mono-acylated product is neutralized and extracted, leaving the highly polar unreacted starting material in the aqueous phase.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure exocyclic-acylated product.

Protocol 2: Orthogonal Protection for Endocyclic Alkylation

Objective: Selectively alkylate the endocyclic nitrogen using a pre-protected building block. Causality: Utilizing 1-Boc-3-aminoazetidine allows for the temporary masking of the endocyclic amine. Post-cyclization deprotection with strong acid is realized without degradation of the strained four-membered azetidine[8].

Step-by-Step Methodology:

  • Exocyclic Protection: Dissolve 1-Boc-3-aminoazetidine (1.0 eq, 10 mmol) in anhydrous DCM (40 mL). Add benzyl chloroformate (Cbz-Cl, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C. Stir for 4 hours at room temperature, then wash with water, dry, and concentrate.

  • Boc Deprotection: Dissolve the crude intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) (25 mL). Stir at room temperature for 2 hours.

    • Self-Validation: The completion of deprotection can be confirmed by taking a crude ¹H-NMR aliquot and observing the complete disappearance of the massive tert-butyl singlet at ~1.45 ppm.

  • Concentration: Remove all volatiles under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA, yielding the endocyclic amine TFA salt.

  • Endocyclic Alkylation: Dissolve the crude TFA salt in anhydrous DMF (30 mL). Add K₂CO₃ (3.0 eq) and an alkyl halide (e.g., benzyl bromide, 1.1 eq). Stir at 60 °C for 12 hours[7].

    • Causality: Using a mild, insoluble base (K₂CO₃) rather than a strong soluble base prevents base-catalyzed side reactions. The slight excess of electrophile ensures complete conversion without driving quaternary ammonium salt formation.

  • Isolation: Quench the reaction with water (100 mL) and extract with EtOAc (3 x 40 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via silica gel flash chromatography.

References

  • [8] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides | nih.gov | 8

  • [3] 1-Boc-3-(amino)azetidine - LookChem | lookchem.com | 3

  • [1] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine | ACS Medicinal Chemistry Letters | acs.org | 1

  • [2] Heterocyclic Compounds | Thermo Fisher Scientific | thermofisher.com | 2

  • [6] 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors | nih.gov | 6

  • [7] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC | nih.gov | 7

  • [5] CA1084908A - Acylation of amino acids - Google Patents | google.com | 5

  • [4] Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PubMed | nih.gov | 4

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Azetidine Fragment Incorporation in JAK Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Moiety in JAK Inhibitor Design

The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal mediators of cytokine signaling.[1][2] These enzymes play a crucial role in the JAK-STAT signaling pathway, which governs a multitude of cellular processes such as immunity, inflammation, and hematopoiesis.[1][3] The dysregulation of this pathway is a known contributor to a variety of autoimmune disorders, inflammatory conditions, and cancers.[1][4] Consequently, the development of small-molecule inhibitors targeting JAKs has become a significant focus in modern drug discovery.[3][5]

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in medicinal chemistry.[6][7] Their inherent ring strain (approximately 25.4 kcal/mol) and constrained geometry offer a unique three-dimensionality that can enhance ligand-target interactions.[6][7] The incorporation of an azetidine fragment can positively influence key physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability, while also providing novel vectors for exploring chemical space.[6][8] A notable example of the successful application of this strategy is Baricitinib, an FDA-approved JAK1/JAK2 inhibitor, which features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety.[7][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of azetidine fragments in the synthesis of novel JAK inhibitors. We will delve into detailed synthetic protocols, characterization methodologies, and biological evaluation assays, offering both the "how" and the "why" behind each experimental step.

The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their cognate receptors. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation and immune responses.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene

Figure 1: A simplified diagram of the JAK-STAT signaling pathway.

Synthetic Strategies for Azetidine Fragment Incorporation

The synthesis of azetidine-containing JAK inhibitors can be broadly divided into two key stages: the construction of the functionalized azetidine core and its subsequent coupling to the kinase-inhibiting scaffold.

Protocol 1: Synthesis of a Key Azetidine Intermediate via the Horner-Wadsworth-Emmons Reaction

A common and efficient method for preparing the 2-(azetidin-3-ylidene)acetonitrile moiety found in Baricitinib involves a Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction offers excellent (E)-stereoselectivity and utilizes a phosphonate-stabilized carbanion, which is generally more reactive than the corresponding Wittig ylide.[4][12]

Workflow for the Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate:

HWE_Workflow Phosphonate Diethyl (cyanomethyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Potassium tert-butoxide Alkene tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Carbanion->Alkene Nucleophilic Attack Ketone tert-butyl 3-oxoazetidine-1-carboxylate

Figure 2: Workflow for the Horner-Wadsworth-Emmons reaction.

Step-by-Step Protocol:

  • Preparation of the Phosphonate Carbanion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -5 °C using an ice-salt bath. Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF dropwise. Stir the resulting mixture at -5 °C for 3 hours to ensure complete formation of the phosphonate carbanion.[10]

  • Reaction with the Azetidinone: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add this solution dropwise to the pre-formed carbanion solution at -5 °C.[10]

  • Reaction Progression and Workup: Continue stirring the reaction mixture at -5 °C for an additional 2 hours. Allow the reaction to warm to room temperature and stir for a further 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10][13]

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[11][13] Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[11]

Protocol 2: N-Functionalization of the Azetidine Ring

With the core azetidine fragment in hand, the next crucial step is its N-functionalization, which allows for the attachment of various substituents to modulate the compound's properties and for its eventual coupling to the core kinase inhibitor scaffold.

Workflow for N-Functionalization of Azetidine:

N_Functionalization_Workflow Azetidine Azetidine Derivative Product N-Functionalized Azetidine Azetidine->Product Reagent Alkyl Halide / Acyl Chloride / Aryl Halide Reagent->Product Base Base (e.g., K2CO3, Et3N) Base->Product Reaction Conditions

Figure 3: General workflow for N-functionalization of azetidines.

Step-by-Step Protocol for N-Sulfonylation (as in Baricitinib):

  • Deprotection of the Boc Group: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equivalent) in acetonitrile, add 3 M hydrochloric acid. Stir the mixture at room temperature for 16 hours. After completion, concentrate the solution under vacuum.[10]

  • Sulfonylation: Dissolve the resulting azetidine hydrochloride salt in acetonitrile. Add a suitable base, such as triethylamine (2.5 equivalents), to neutralize the salt and to act as a proton scavenger. Cool the mixture to 0 °C. Add ethanesulfonyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[10]

Characterization of Azetidine-Containing Intermediates

Thorough characterization of the synthesized intermediates is essential to confirm their identity and purity before proceeding to the next synthetic steps.

Table 1: Representative Characterization Data for Azetidine Intermediates

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateC₁₀H₁₄N₂O₂194.234.65 (s, 2H), 4.58 (s, 2H), 3.55 (s, 1H), 1.45 (s, 9H)156.0, 117.5, 93.1, 80.5, 59.8, 28.3195.1 [M+H]⁺
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrileC₇H₁₀N₂O₂S186.235.30 (s, 1H), 4.60 (s, 2H), 4.50 (s, 2H), 3.10 (q, J=7.4 Hz, 2H), 1.40 (t, J=7.4 Hz, 3H)115.8, 101.2, 60.5, 47.1, 7.9187.0 [M+H]⁺

Note: The NMR data presented here are hypothetical and intended for illustrative purposes. Actual chemical shifts may vary.

Biological Evaluation: Assessing JAK Inhibition

Once the final azetidine-containing JAK inhibitor has been synthesized and purified, its biological activity must be evaluated. This typically involves in vitro kinase assays to determine the compound's potency and selectivity against the different JAK isoforms.

Protocol 3: In Vitro Biochemical Kinase Assay

A common method to assess the direct inhibitory effect of a compound on a purified kinase is a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.[1]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the appropriate kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (≤1%) to avoid interference.[1]

  • Kinase Reaction: In a 96-well or 384-well plate, add the diluted test compound or a vehicle control (DMSO in kinase buffer). Add a solution containing the purified JAK enzyme and a suitable substrate peptide. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for each enzyme.[1]

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.[1]

  • Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.[1]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The inhibitory activity of the compound is determined by the reduction in the luminescent signal compared to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, can be calculated by fitting the data to a dose-response curve.

Table 2: Example Data from a JAK Kinase Inhibition Assay

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Test Compound A 1525>1000250
Baricitinib 5.95.7>40053

Note: IC₅₀ values are for illustrative purposes and can vary depending on the specific assay conditions.

Protocol 4: Cell-Based Assay for Downstream Signaling Inhibition

To confirm that the inhibitor is active in a more physiologically relevant context, cell-based assays are employed to measure the inhibition of downstream signaling events, such as the phosphorylation of STAT proteins.

Step-by-Step Protocol (Western Blotting for pSTAT3):

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa cells) and starve them of serum overnight. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a cytokine that activates the JAK-STAT pathway, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • Western Blotting: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for phosphorylated STAT3 (pSTAT3). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Signal Detection: Detect the chemiluminescent signal using an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a housekeeping protein like GAPDH or β-actin.[1]

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of STAT3 phosphorylation by the test compound.

Conclusion and Future Perspectives

The azetidine scaffold has proven to be a valuable asset in the design of potent and selective JAK inhibitors. Its unique structural and physicochemical properties can be strategically leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of azetidine-containing JAK inhibitors. As our understanding of the subtleties of JAK biology and the chemical space of small molecule inhibitors continues to expand, the innovative application of strained-ring systems like azetidine will undoubtedly play a crucial role in the development of next-generation therapeutics for a wide range of debilitating diseases.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2610169]
  • Application Notes and Protocols for Developing Novel Assays with JAK1/TYK2-IN-3. BenchChem. [URL: https://www.benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39092770/]
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine. [URL: https://enamine.net/hit-finding/building-blocks-for-fblg/176-spirocyclic-azetidines-for-medicinal-chemistry]
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65796248671444f624458567]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00330a]
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6825227/]
  • Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Formation. BenchChem. [URL: https://www.benchchem.
  • Azetidine Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/360706225_A_Comprehensive_Overview_of_Globally_Approved_JAK_Inhibitors]
  • HTRF Human Total JAK2 Detection Kit, 500 Assay Points. Revvity. [URL: https://www.revvity.com/product/htrf-human-total-jak2-detection-kit-htrf-total-jak2]
  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-1587-4_12]
  • Experimental Setup for a Horner-Wadsworth-Emmons Olefination: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
  • The flow diagram of synthesize intermediate V-5 in method 1. ResearchGate. [URL: https://www.researchgate.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-horner-reaction.shtm]
  • Experiment 7 Horner–Wadsworth–Emmons Reaction. YouTube. [URL: https://www.youtube.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [URL: https://www.lockss.org/servecontent/ftp://ftp.heterocycles.jp/1000000000/84/1/225/225.pdf]
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.html]
  • Azetidine Synthesis. ScienceDirect. [URL: https://www.sciencedirect.com/topics/chemistry/azetidine-synthesis]
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02936]
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9148912/]
  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01618]
  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. [URL: https://www.mdpi.com/1422-0067/26/22/6166]
  • Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226466/]
  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1352932/full]

Sources

Application Note: Regioselective N-Alkylation of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminoazetidine scaffold is a highly valuable, conformationally restricted motif frequently utilized in modern drug discovery to improve pharmacokinetic properties and target affinity. However, functionalizing this scaffold presents a significant synthetic challenge due to the presence of two competing nucleophilic centers: the endocyclic secondary amine (N1) and the exocyclic primary amine (N3). This application note provides field-proven, self-validating protocols for the regioselective N-alkylation of 3-aminoazetidine, detailing the mechanistic rationale behind orthogonal protection strategies, reductive amination, and direct nucleophilic substitution.

Mechanistic Insights & Causality in Regioselective Alkylation

Achieving high regioselectivity requires exploiting the subtle steric and electronic differences between the two nitrogen atoms. As a Senior Application Scientist, it is critical to understand the causality behind why certain classical reactions fail on unprotected 3-aminoazetidine and why specific workarounds are necessary.

  • Competing Nucleophilicity: The exocyclic primary amine (N3) is less sterically hindered, making it kinetically favorable for electrophilic attack. However, the endocyclic secondary amine (N1) exhibits enhanced nucleophilicity driven by the

    
     character and inherent ring strain of the four-membered azetidine ring[1]. Attempting direct alkylation on the unprotected diamine inevitably results in an intractable mixture of N1-alkylated, N3-alkylated, and dialkylated products.
    
  • The Polyalkylation Trap: Direct alkylation of the primary N3 amine with alkyl halides frequently leads to over-alkylation, yielding secondary, tertiary, or even quaternary ammonium salts[2]. To circumvent this, reductive amination is the authoritative standard for N3-monoalkylation[3]. The intermediate imine formation acts as a natural protecting mechanism against multiple alkylations.

  • Orthogonal Protection as a Prerequisite: Because kinetic differentiation is unreliable for scale-up, modern workflows rely on orthogonally protected building blocks. To alkylate N3, the N1 position is typically masked with a Boc or benzhydryl group. Conversely, to alkylate N1, the N3 position is protected (e.g., as a tert-butyl carbamate)[1].

Strategic Workflows for Selective N-Alkylation

The following diagram illustrates the divergent synthetic pathways required to selectively functionalize either the N1 or N3 position.

G cluster_N1 N1-Selective Alkylation Pathway cluster_N3 N3-Selective Alkylation Pathway Start 3-Aminoazetidine (Core Scaffold) N3_Protect Step 1: N3-Protection (e.g., N3-Boc) Start->N3_Protect Protect Primary Amine N1_Protect Step 1: N1-Protection (e.g., 1-Boc or 1-Benzhydryl) Start->N1_Protect Protect Secondary Amine N1_Alkylate Step 2: N1-Alkylation (RX, DIPEA, MeCN) N3_Protect->N1_Alkylate N1_Product N1-Alkyl-3-aminoazetidine N1_Alkylate->N1_Product N3_Alkylate Step 2: N3-Reductive Amination (RCHO, NaBH(OAc)3, DCM) N1_Protect->N3_Alkylate N3_Product N3-Alkyl-3-aminoazetidine N3_Alkylate->N3_Product

Caption: Divergent orthogonal protection workflows for regioselective 3-aminoazetidine alkylation.

Data Presentation: Comparison of Alkylation Modalities
ParameterN3-Selective Mono-AlkylationN1-Selective Direct Alkylation
Preferred Substrate 1-Boc-3-aminoazetidinetert-Butyl azetidin-3-ylcarbamate
Reaction Type Reductive AminationNucleophilic Substitution (

)
Electrophile Aldehydes / KetonesAlkyl Halides (e.g., Benzhydryl bromide)
Reagents/Catalysts NaBH(OAc)₃, AcOH (catalytic)DIPEA or K₂CO₃
Optimal Solvent DCM or DCEAcetonitrile (MeCN) or DMF
Temperature 0 °C to Room TemperatureRoom Temperature to 70 °C
Primary Side Reaction Direct reduction of aldehydePolyalkylation, Ring-opening at high temp

Experimental Protocols

Protocol A: N3-Selective Mono-Alkylation via Reductive Amination

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This ensures the reagent selectively reduces the transient imine/iminium ion without prematurely reducing the starting aldehyde[3].

Materials:

  • 1-Boc-3-aminoazetidine (1.0 eq)

  • Target Aldehyde or Ketone (1.05 eq)

  • NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (0.1 eq, optional but recommended for ketones)

  • Anhydrous Dichloromethane (DCM) (10 mL/mmol)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1-Boc-3-aminoazetidine in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add the aldehyde/ketone dropwise. Stir at room temperature for 1–2 hours. Causality: Pre-stirring is mandatory to allow complete imine condensation before the reducing agent is introduced, maximizing yield.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.

  • Self-Validating Workup:

    • TLC Check: Monitor via TLC (ninhydrin stain). The primary amine starting material will stain deep purple/pink, while the secondary amine product will appear faint or distinctively different.

    • Quench: Carefully quench with saturated aqueous NaHCO₃. Causality: A basic wash ensures the newly formed secondary amine is fully deprotonated and partitioned into the organic layer.

    • Extract with DCM (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N1-Selective Direct Alkylation ( )

Mechanistic Rationale: Direct alkylation of the N1 position (using an N3-protected substrate) requires a non-nucleophilic base to scavenge the hydrohalic acid byproduct. Diisopropylethylamine (DIPEA) is ideal as its steric bulk prevents it from competing with the azetidine for the electrophile[2].

Materials:

  • tert-Butyl azetidin-3-ylcarbamate (1.0 eq)

  • Alkyl Halide (e.g., Benzhydryl bromide) (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) (10 mL/mmol)

Step-by-Step Procedure:

  • Activation: Dissolve tert-butyl azetidin-3-ylcarbamate in anhydrous MeCN. Add DIPEA and stir at room temperature for 10 minutes.

  • Electrophile Addition: Dissolve the alkyl halide in a small volume of MeCN and add it dropwise to the reaction mixture over 15–30 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile, drastically reducing the probability of polyalkylation[2].

  • Heating (If Required): Depending on the electrophile's reactivity, heat the mixture to 50–70 °C. Caution: Do not exceed 70 °C, as harsh thermal conditions in the presence of base can induce azetidine ring-opening or elimination of the alkyl halide to form alkenes[2].

  • Self-Validating Workup:

    • LC-MS Check: Confirm product formation. If an

      
       peak corresponding to a dialkylated mass appears, reduce the equivalents of alkyl halide in future runs.
      
    • Extraction: Concentrate the MeCN in vacuo. Partition the residue between Ethyl Acetate and water. If an emulsion forms, add saturated brine to increase the ionic strength of the aqueous layer, or filter the biphasic mixture through a pad of Celite[2].

    • Dry the organic layer over Na₂SO₄, filter, and purify via silica gel column chromatography.

References

1.3 2.2 3.1

Sources

Troubleshooting & Optimization

Improving stability of azetidine ring during deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Stability of Azetidine Ring During Deprotection

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Spring-Loaded" Heterocycle

Azetidine is a four-membered nitrogen heterocycle with a ring strain energy of approximately 26 kcal/mol . Unlike the five-membered pyrrolidine or six-membered piperidine, azetidine is kinetically stable but thermodynamically "spring-loaded."

The Core Problem: During deprotection (specifically N-Boc removal), the generation of a protonated azetidinium species or a carbocation intermediate renders the ring highly susceptible to:

  • Nucleophilic Ring Opening: Attack by counter-ions (Cl⁻, TFA⁻) or solvent.

  • Cationic Ring-Opening Polymerization (CROP): Self-attack by a free-base azetidine on a protonated azetidinium species.

This guide provides troubleshooting workflows to navigate these high-energy pathways.

Module 1: N-Boc Deprotection Strategies

Method A: The "Gold Standard" for Acid-Sensitive Substrates

Protocol: Silyl-Triflate Mediated Deprotection Why it works: This method avoids the generation of strong Brønsted acids. It proceeds via a silyl carbamate intermediate that collapses to the amine salt without protonating the ring nitrogen to a dangerous degree, minimizing ring strain relief as a driving force for decomposition.

Step-by-Step Protocol
  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add 2,6-lutidine (1.5 equiv). Crucial: This acts as a non-nucleophilic proton sponge.

  • Activation: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.2–1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC (stain with Ninhydrin).

  • Quench: Add MeOH (excess) to cleave the silyl carbamate.

  • Workup: Concentrate in vacuo. The product is isolated as the triflate salt.

Method B: The "Standard" TFA Method (Optimized for Stability)

Protocol: Scavenger-Assisted TFA Deprotection Why it works: In neat TFA, the tert-butyl cation generated can act as an electrophile, or the high acidity can trigger ring opening. Adding silane scavengers traps the t-butyl cation, while temperature control reduces the kinetic rate of ring opening.

Step-by-Step Protocol
  • Cocktail Preparation: Prepare a solution of TFA:DCM:Triethylsilane (TES) (ratio 1:1:0.05).

  • Addition: Cool the N-Boc azetidine solution (in DCM) to 0°C .

  • Deprotection: Add the acid cocktail dropwise. Do not allow the temperature to rise above 5°C.

  • Time Control: Stop reaction immediately upon consumption of starting material (usually <1 hour). Prolonged exposure promotes polymerization.

  • Workup: Evaporate volatiles at low temperature (<30°C) . Co-evaporate with toluene 3x to remove residual TFA.[1]

Module 2: Visualizing the Danger Zones

The following diagram illustrates the mechanistic divergence between stable deprotection and ring destruction.

AzetidineStability Start N-Boc Azetidine Acid Strong Acid (TFA/HCl) Start->Acid Standard Route Mild TMSOTf / 2,6-Lutidine Start->Mild Recommended Intermed_A Protonated Azetidinium (High Energy) Acid->Intermed_A Protonation Intermed_B Silyl Carbamate Mild->Intermed_B Silylation Path_Fail1 Nu- Attack (Cl-/TFA-) Intermed_A->Path_Fail1 Nucleophile Present Path_Fail2 Self-Attack (Polymerization) Intermed_A->Path_Fail2 Free Base Present Result_Good Intact Azetidine Salt Intermed_A->Result_Good Low Temp / Non-Nu- Intermed_B->Result_Good MeOH Quench Result_Bad Ring Opened / Polymerized Path_Fail1->Result_Bad Path_Fail2->Result_Bad

Caption: Mechanistic pathways showing how strong acids increase the risk of nucleophilic attack and polymerization (Red), while silyl-triflate methods bypass the high-energy azetidinium intermediate (Green).

Module 3: Troubleshooting & FAQs

Q1: I used 4M HCl in Dioxane, and my product mass is correct, but the NMR is messy. What happened?

Diagnosis: You likely triggered Nucleophilic Ring Opening . Explanation: Chloride (Cl⁻) is a strong enough nucleophile to attack the strained azetidine ring, especially if the nitrogen is protonated (activated). This leads to 3-chloropropylamine derivatives (ring-opened byproducts) which may have similar masses or co-elute. Solution:

  • Switch to TFA (Trifluoroacetate is less nucleophilic than Chloride).

  • If you must use HCl, keep the reaction at 0°C and dilute with Diethyl Ether (precipitates the salt, removing it from solution and preventing further reaction).

Q2: After deprotection, I basified the aqueous layer to extract the free amine, but the yield vanished. Why?

Diagnosis: Water Solubility or Polymerization . Explanation:

  • Solubility: Azetidine (free base) is highly polar and water-soluble. It often does not extract well into DCM or EtOAc.

  • Polymerization: The free base azetidine is a nucleophile; if it encounters any remaining protonated azetidine, it triggers Cationic Ring-Opening Polymerization (CROP). Solution:

  • Do not isolate the free base unless absolutely necessary. Carry it forward as the salt (TFA or HCl).

  • If you must desalt, use a basic ion-exchange resin (e.g., Amberlyst A-21) in methanol, filter, and use immediately. Do not concentrate the free base to dryness.

Q3: My 3-substituted azetidine is particularly unstable. Is there a specific reason?

Diagnosis: Hyperconjugative weakening or Leaving Group Participation . Explanation: If you have a leaving group (e.g., -OMs, -OTs, -Cl) at the 3-position, the nitrogen lone pair can assist in expelling it, forming a bicyclic [1.1.0] intermediate that is extremely unstable. Even without a leaving group, 3-substituents can sterically enforce ring puckering that heightens strain. Solution:

  • Use the TMSOTf method (Method A).

  • Avoid heating at all costs.

Comparative Data: Deprotection Reagents

Reagent SystemAcidityNucleophilicity of Counter-ionRisk of Ring OpeningRecommended For
TMSOTf / 2,6-Lutidine Lewis AcidLow (Triflate)Very Low Complex/Strained substrates
TFA / DCM (1:1) Strong BrønstedLow (Trifluoroacetate)Medium Standard substrates (0°C)
HCl / Dioxane Strong BrønstedHigh (Chloride) High Robust substrates only
H₂ / Pd/C NeutralN/ALow N-Cbz/N-Bn protected

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General authority on protecting group stability).
  • Sakamoto, T.; et al. "Chemoselective Deprotection of N-Boc using TMSOTf/2,6-Lutidine." Tetrahedron Letters, 2003 , 44, 7433.

  • Couty, F.; et al. "Synthesis and Reactivity of Azetidines." European Journal of Organic Chemistry, 2006, 16, 3479-3494. (Review of azetidine ring strain and stability).
  • Goethals, E. J. "Cationic Ring-Opening Polymerization of Azetidines." Polymer Chemistry, 2019 .

Sources

Technical Support Center: Orthogonal Deprotection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide addresses one of the most notorious challenges in peptide chemistry and organic synthesis: the selective deprotection of the tert-butoxycarbonyl (Boc) group versus the tert-butyl ester (OtBu)**.

Because both protecting groups rely on the generation of a stable tert-butyl cation under acidic conditions, they are typically cleaved simultaneously by strong acids like Trifluoroacetic Acid (TFA). Achieving selectivity requires abandoning brute-force Brønsted acidity in favor of controlled kinetic environments or specific Lewis acid coordination complexes.

Workflow: Decision Logic for Selective Deprotection

Workflow A Boc & t-Bu Ester Protected Substrate B Target Cleavage? A->B C Cleave Boc (Preserve t-Bu Ester) B->C Expose Amine D Cleave t-Bu Ester (Preserve Boc) B->D Expose Acid E 4M HCl in Dioxane 30 min, RT C->E F CeCl3·7H2O-NaI Acetonitrile, Reflux D->F

Decision logic for selective deprotection of Boc and t-Bu ester groups.

Knowledge Base: Mechanistic FAQs

Q1: Why do standard neat TFA conditions fail to differentiate between Boc and tert-butyl esters? A: Both functional groups are highly acid-labile. Protonation of the carbamate oxygen (in Boc) or the ether-like oxygen (in the t-Bu ester) leads to the expulsion of a tert-butyl cation, which subsequently loses a proton to form isobutylene gas. Because the activation energies for these two cleavage pathways are nearly identical under strongly ionizing conditions like neat TFA, kinetic differentiation is impossible. Both groups will cleave simultaneously.

Q2: I need to expose my amine (remove Boc) but keep my C-terminus protected as a tert-butyl ester. What is the most reliable method? A: The most field-validated approach is using 4M Hydrogen Chloride (HCl) in anhydrous 1,4-dioxane. Unlike TFA, which is a strong ionizing solvent, HCl in dioxane provides a milder, controlled acidic environment. The anhydrous dioxane stabilizes the protonated intermediates differently, allowing the slightly more labile N-Boc group to cleave quantitatively within 30 minutes at room temperature, while the tert-butyl ester remains completely intact 1.

Q3: I need the exact opposite: I want to hydrolyze the tert-butyl ester to the free carboxylic acid, but I must preserve the N-Boc protecting group. Is this possible? A: Yes, but it requires abandoning Brønsted acids entirely. The standard protocol utilizes a soft Lewis acid system: CeCl₃·7H₂O and NaI in refluxing acetonitrile. The causality here relies on the in situ generation of a cerium-iodide complex. The Ce(III) coordinates preferentially to the ester carbonyl, activating it for nucleophilic attack by the soft iodide ion, which cleaves the alkyl-oxygen bond to form tert-butyl iodide and the carboxylic acid. The N-Boc group's carbamate structure is electronically less susceptible to this specific Lewis acid activation, preserving the amine protection .

Q4: Are there kinetic separation alternatives for Boc removal? A: Yes. TMSCl in a 2,2,2-trifluoroethanol (TFE)/DCM mixture has been reported to deprotect an N-Boc group almost instantaneously (< 5 minutes), while the t-Bu ester takes significantly longer (around 3 hours). This allows for a kinetic separation if monitored strictly 2.

Quantitative Method Comparison
MethodTarget CleavedTarget PreservedReagents & SolventTempTimeTypical Yield
Controlled Brønsted Acid N-Boctert-Butyl Ester4M HCl in 1,4-dioxane0 °C to RT30 min85–98%
Lewis Acid Complex tert-Butyl EsterN-BocCeCl₃·7H₂O, NaI in MeCNReflux2–8 h*75–90%
Kinetic Separation N-Boctert-Butyl EsterTMSCl, TFE / DCMRT< 5 minSubstrate dependent

*Reaction time after the mandatory 24-hour pre-reflux of the catalyst system.

Self-Validating Experimental Protocols
Protocol A: Selective Boc Removal (Preserving t-Bu Ester)

Mechanism: Mild protonation in a non-ionizing solvent prevents ester cleavage.

  • Preparation: Dissolve the N-Boc protected tert-butyl ester derivative (1.0 equiv) in a minimal amount of strictly anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation.

  • Reagent Addition: Dropwise add a commercially available solution of 4M HCl in 1,4-dioxane (5–10 equiv) under constant stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for exactly 30 minutes.

  • Validation Check (In-Process): Monitor via TLC (stain with Ninhydrin). The disappearance of the starting material and the appearance of a baseline spot (the amine hydrochloride salt) validates the reaction progress.

  • Workup: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether.

  • Validation Check (Outcome): The formation of a crisp white precipitate confirms the successful generation of the amine hydrochloride salt. If an oil forms, residual dioxane remains; re-evaporate with additional ether. Filter to isolate the product.

Protocol B: Selective t-Bu Ester Removal (Preserving N-Boc)

Mechanism: Soft Lewis acid activation of the ester carbonyl followed by iodide nucleophilic attack.

  • Catalyst Pre-formation (CRITICAL): Suspend CeCl₃·7H₂O (1.5 equiv) and NaI (1.3 equiv) in anhydrous acetonitrile. You must reflux this suspension for 24 hours before adding the substrate. This ensures the complete generation of the active cerium-iodide complex and prevents trace acid from cleaving the Boc group.

  • Substrate Addition: Cool the mixture slightly below reflux and add the N-Boc-protected tert-butyl ester substrate (1.0 equiv).

  • Reaction: Resume refluxing. Monitor via TLC/LC-MS. The reaction typically completes within 2 to 8 hours depending on steric hindrance.

  • Quench & Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x).

  • Validation Check (Workup): The organic layer may appear yellow/brown due to the formation of trace iodine (I₂). Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). The immediate decolorization of the organic layer validates the successful neutralization of the iodine byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free carboxylic acid.

Troubleshooting Guide

Issue: Partial Boc deprotection or sluggish reaction in Protocol A (HCl/Dioxane).

  • Causality: HCl gas is highly volatile and escapes from the dioxane solution over time, drastically lowering the molarity of older reagent bottles. Alternatively, moisture in the solvent has altered the ionizing environment.

  • Solution: Verify the molarity of your HCl/dioxane solution by simple acid-base titration before use. Always use fresh, anhydrous reagents.

Issue: Total loss of the N-Boc group during Protocol B (CeCl₃/NaI ester cleavage).

  • Causality: Failure to pre-form the cerium complex. If the substrate is added immediately with the salts, uncoordinated Lewis acids or trace hydroiodic acid (HI) generated in situ will indiscriminately cleave the highly sensitive carbamate.

  • Solution: Strictly adhere to the 24-hour pre-reflux of CeCl₃·7H₂O and NaI in acetonitrile. Do not shortcut this step.

Issue: Product lost during aqueous workup in Protocol B.

  • Causality: The resulting N-Boc protected amino acid is highly polar and partially water-soluble, leading to poor partitioning into ethyl acetate.

  • Solution: Saturate the aqueous phase with NaCl (brine) prior to extraction, and consider adding a small percentage of methanol (5%) to the ethyl acetate to improve the partition coefficient of the polar acid.

References
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry.
  • Application Notes and Protocols: Selective Deprotection of the Boc Group in tert-Butyl 4-Hydroxybutanoate Deriv

Sources

Technical Support Center: Handling & Troubleshooting Hygroscopic Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Azetidine derivatives are highly valuable, strained four-membered nitrogen heterocycles frequently utilized as rigid pharmacophores in drug discovery. However, the hydrochloride salts of these small, polar amines are notoriously hygroscopic. This guide provides field-proven, self-validating methodologies to troubleshoot weighing anomalies, resolve stoichiometry mismatches, and recover moisture-degraded batches.

FAQ 1: Weighing & Deliquescence

Q: My azetidine hydrochloride turns into a sticky paste within minutes on the balance, and the weight continuously drifts upward. How can I accurately weigh it?

The Causality: Hygroscopic behavior in amine hydrochlorides is driven by the ease with which the solid lattice forms a solution with atmospheric water[1]. The chloride counterion readily forms hydrogen bonds with water vapor, while the compact azetidinium cation possesses a high hydration energy. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the thermodynamic drive for solution entropy causes the salt to absorb water until it dissolves into an aqueous solution—a process known as deliquescence[1][2]. The continuous upward drift on your balance is the real-time measurement of atmospheric water binding to your sample[3].

The Solution: Weighing by Difference under Inert Atmosphere To prevent moisture absorption, you must avoid exposing the high-surface-area powder to ambient air. The "Weighing by Difference" method is the authoritative standard for highly hygroscopic compounds[3].

Self-Validating Protocol: Weighing by Difference

  • Preparation: Place the sealed stock bottle of azetidine hydrochloride, a clean/dry target reaction vial with a septum cap, and a micro-spatula into a glovebox or a nitrogen-purged glove bag[4].

  • Initial Tare: Remove the sealed stock bottle from the glovebox and place it on the analytical balance. Record the exact mass (

    
    ). Validation Check: The reading must stabilize. If it drifts, the bottle's seal is compromised.
    
  • Transfer: Return the bottle to the glovebox. Open it and rapidly transfer the approximate desired amount of solid into the target reaction vial. Immediately seal both the stock bottle and the reaction vial.

  • Final Weighing: Remove the sealed stock bottle from the glovebox and re-weigh it on the balance (

    
    ).
    
  • Calculation: The exact mass of the transferred azetidine hydrochloride is

    
    .
    
  • Solubilization: Inject your anhydrous reaction solvent directly through the septum of the target reaction vial. Never open the reaction vial to the ambient atmosphere.

FAQ 2: Reaction Yields & Stoichiometry

Q: My downstream amide coupling yields (using HATU/EDC) with azetidine HCl are consistently low (20-30%). Is moisture the culprit, and how does it affect the chemistry?

The Causality: Yes, moisture is almost certainly the point of failure. Water absorbed by the hygroscopic salt destroys your reaction via two distinct mechanistic pathways:

  • Stoichiometric Mismatch: If your salt has absorbed 15% water by weight, weighing out 100 mg means you are only delivering 85 mg of the active amine. This leaves your electrophile unconsumed.

  • Reagent Quenching: Amide couplings rely on activating a carboxylic acid into a highly reactive intermediate (e.g., an OAt ester when using HATU). Water is a potent nucleophile that directly competes with the sterically hindered azetidine amine. The water hydrolyzes the activated ester back to the starting carboxylic acid, permanently consuming the expensive coupling reagent.

Workflow A Azetidine HCl (Hygroscopic Salt) B Visual Inspection A->B C Free-Flowing Powder (Dry) B->C Passes D Clumped / Sticky (Moisture Absorbed) B->D Fails F Weigh by Difference (Inert Atmosphere) C->F E Azeotropic Drying (Toluene Reflux) D->E Water Removal E->C Recovered Solid G Transfer to Reaction (Anhydrous Conditions) F->G

Caption: Workflow for inspecting, drying, and weighing hygroscopic azetidine HCl.

FAQ 3: Moisture Removal & Recovery

Q: I have a batch of azetidine HCl that has clumped and become sticky. Can I dry it in a vacuum oven?

The Causality: Standard vacuum oven drying is not recommended for small-molecule amine hydrochlorides. Applying high heat and high vacuum often leads to the sublimation of the salt or thermal degradation[5]. Furthermore, tightly bound water within the crystal lattice is difficult to remove via static vacuum alone.

The Solution: Azeotropic Distillation The most effective method to recover wet amine salts is azeotropic drying using a Dean-Stark apparatus[6]. By suspending the salt in a solvent like toluene, you create a heterogeneous minimum-boiling azeotrope. As the mixture refluxes, water and toluene co-distill at a temperature lower than the boiling point of either pure liquid. When the vapor condenses, the immiscible liquids separate; water (being denser) sinks to the bottom of the trap, while the dry toluene overflows back into the flask[6].

Table 1: Common Entrainers for Azeotropic Drying of Hydrochloride Salts
Material Separation Agent (Entrainer)Pure Solvent Boiling Point (°C)Azeotrope Boiling Point (°C)Water Composition in Azeotrope (% w/w)
Toluene 110.685.020.2%
n-Heptane 98.479.012.9%
n-Hexane 68.761.65.6%

Data synthesized from standard azeotropic distillation parameters[6]. Toluene is generally preferred due to its optimal boiling point and high water-carrying capacity.

Self-Validating Protocol: Azeotropic Drying

  • Setup: Transfer the wet azetidine hydrochloride to a round-bottom flask. Add anhydrous toluene (approx. 10 mL per gram of salt).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap arm with dry toluene[6].

  • Reflux: Heat the flask under an argon or nitrogen atmosphere until the toluene vigorously refluxes.

  • Monitor: Observe the distillate falling into the trap. It will initially appear cloudy (an emulsion of water and toluene). Over time, water droplets will pool at the bottom of the trap.

  • Validation Check: The drying process is complete when the condensing liquid is perfectly clear and the volume of the water layer in the trap has remained unchanged for 30 minutes.

  • Isolation: Cool the flask to room temperature. The anhydrous azetidine hydrochloride will precipitate as a fine, free-flowing powder. Isolate via Schlenk filtration under inert gas, or remove the toluene in vacuo, then store immediately in a desiccator.

FAQ 4: Long-Term Storage

Q: What are the optimal long-term storage conditions for azetidine hydrochloride to prevent degradation?

The Causality: Because the rate of moisture adsorption is directly proportional to the exposed surface area and ambient humidity[5], the primary goal is to maintain an environment where the RH is strictly below the salt's Critical Relative Humidity (CRH)[2].

Best Practices:

  • Primary Containment: Store the powder in a tightly sealed glass vial with a PTFE-lined cap. Avoid standard plastic tubes (like Eppendorf or Falcon tubes), as they are permeable to moisture over long periods.

  • Secondary Containment: Place the primary vial inside a vacuum desiccator or a secondary jar filled with active desiccant (e.g., indicating Drierite or silica gel).

  • Temperature: Store at room temperature (15°C to 25°C) unless otherwise specified by the manufacturer. Storing hygroscopic salts in a refrigerator or freezer without proper secondary sealing is dangerous; temperature fluctuations upon removal will cause immediate condensation of atmospheric moisture directly onto the cold powder[7].

  • Handling: If stored cold, always allow the sealed container to warm to room temperature before opening to prevent condensation.

References

  • Quora. What makes a substance hygroscopic? Are all chemical salts hygroscopic? Retrieved from [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Retrieved from [Link]

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • HepatoChem. How do you handle hygroscopic salts? Retrieved from[Link]

  • Reddit (r/chemistry). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Wikipedia. Azeotropic distillation. Retrieved from [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? Retrieved from[Link]

Sources

Azetidine Nucleophilic Substitution & pH Optimization Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valuable four-membered nitrogen heterocycles used extensively in drug discovery and chemical biology. However, their inherent ring strain makes them uniquely sensitive to reaction conditions. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate azetidine nucleophilic substitution reactions, with a specific focus on the critical role of pH.

Part 1: Core Principles of Azetidine Reactivity

To successfully utilize azetidine as a nucleophile, one must understand the physicochemical properties that govern its behavior. Despite its strained four-membered ring, the basicity of azetidine closely mirrors that of unstrained secondary amines, making it a potent nucleophile when properly deprotonated 1.

Quantitative Comparison of Cyclic Amines

The table below summarizes the critical data points that dictate how azetidine behaves compared to its three- and five-membered counterparts.

HeterocycleRing SizepKa (Conjugate Acid)Ring Strain (kcal/mol)Primary Reactivity Mode (Neutral/Basic pH)
Aziridine 37.98~27.0Electrophile (Ring-Opening)
Azetidine 411.29~26.0Nucleophile (Substitution)
Pyrrolidine 511.31~5.8Nucleophile (Substitution)

Data supported by comparative basicity and strain studies [](), 1.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my azetidine reaction yield ring-opened byproducts instead of the N-substituted product? A: This is a classic symptom of insufficient pH control. Azetidine has a pKa of 11.29 . If the reaction pH drops below this threshold, the nitrogen atom becomes protonated, forming an azetidinium ion. This protonation sequesters the lone pair, neutralizing its nucleophilicity. Furthermore, the positive charge exacerbates the inherent ring strain, making the adjacent


-carbons highly electrophilic. Consequently, any available nucleophile in the matrix (such as water, chloride, or the solvent) will attack the ring, leading to acyclic 

-substituted amines 1, 2.

Q: Can I use standard inorganic bases like NaOH or K₂CO₃ for azetidine alkylations? A: While inorganic bases can work in aqueous systems, they often fail in monophasic organic solvents due to poor solubility. This creates localized acidic pockets where ring-opening occurs. We recommend using non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA). DBU is particularly effective as it prevents side reactions while maintaining a sufficiently high pH to keep azetidine deprotonated 3.

Q: My electrophile is base-sensitive. How can I maintain a high pH for azetidine without degrading my starting material? A: Employ a biphasic solvent system (e.g., water/dichloromethane) with a mild inorganic buffer. The biphasic nature keeps the base-sensitive electrophile in the organic layer, while the azetidine is continuously deprotonated at the aqueous-organic interface. Alternatively, use a strictly anhydrous environment with a sterically hindered base like LiHMDS, which provides high basicity with minimal nucleophilicity [[1]]().

Part 3: Mechanistic & Troubleshooting Visualizations

Understanding the mechanistic divergence of azetidine is crucial for troubleshooting. The following diagrams illustrate the logical pathways and troubleshooting steps for these reactions.

Pathway Azet Azetidine pKa = 11.29 Acidic Acidic Environment (pH < 11) Azet->Acidic Basic Basic Environment (pH > 11.5) Azet->Basic Azetidinium Azetidinium Ion (Protonated) Acidic->Azetidinium FreeBase Free Base (Deprotonated) Basic->FreeBase RingOpen Ring-Opening (Electrophilic Behavior) Azetidinium->RingOpen Susceptible to Nucleophilic Attack Subst Nucleophilic Substitution (Desired Pathway) FreeBase->Subst Attacks External Electrophiles

pH-dependent mechanistic divergence of azetidine reactivity.

Troubleshooting Start Issue: Low Yield or Side Products CheckPH Measure Reaction pH Start->CheckPH PHLow pH < 11.3 CheckPH->PHLow PHHigh pH > 11.5 CheckPH->PHHigh Action1 Add Non-Nucleophilic Base (e.g., DBU, DIPEA) PHLow->Action1 CheckElec Assess Electrophile Stability PHHigh->CheckElec Degrade Electrophile Degrading CheckElec->Degrade NoReact No Reaction Occurring CheckElec->NoReact Action2 Use Biphasic System or Milder Base Degrade->Action2 Action3 Increase Temp or Use Polar Aprotic Solvent NoReact->Action3

Troubleshooting logic tree for optimizing azetidine nucleophilic substitution reactions.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, use the following self-validating protocol for the N-alkylation of azetidine. This protocol embeds analytical checkpoints to confirm the causality of your chemical environment.

Protocol: pH-Optimized N-Alkylation of Azetidine

Objective: Achieve >90% conversion of azetidine to N-alkyl azetidine without acid-catalyzed ring-opening degradation.

Step 1: Reagent Preparation & Basification

  • Suspend azetidine hydrochloride (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol) via syringe.

  • Causality: The excess DIPEA serves a dual purpose: it liberates the free base of azetidine and acts as an acid scavenger for the HCl generated during the subsequent alkylation.

  • Validation Checkpoint: The cloudy suspension will transition to a clear solution. Withdraw a 10 µL aliquot, dilute in 1 mL of deionized water, and test with pH paper. A pH > 11.5 validates complete free-base liberation.

Step 2: Electrophile Addition

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add the alkyl halide electrophile (1.1 equiv, 5.5 mmol) dropwise over 10 minutes.

  • Causality: Cooling mitigates the exothermic nature of the substitution. Excessive heat in the presence of localized pH drops can trigger thermal degradation of the strained ring.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours.

  • Validation Checkpoint: Analyze the reaction via LC-MS. The presence of the

    
     peak for the desired product validates success. Crucial: If a peak corresponding to 
    
    
    
    (water addition) or
    
    
    (HCl addition) appears, it indicates the pH dropped below 11.29, causing azetidinium formation and subsequent ring-opening 2.

Step 4: Quench and Extraction

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Causality: NaHCO₃ ensures the aqueous layer remains mildly basic during workup, preventing late-stage protonation of the product which would otherwise cause it to partition into the aqueous waste.

Part 5: References

  • UNIT 3 FOUR MEMBERED HETEROCYCLES , eGyanKosh.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES , CLOCKSS (Heterocycles, Vol. 84, No. 1, 2012). 1

  • Technical Support Center: Azetidine Ring-Opening Reactions , Benchchem. 2

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives , MDPI. 3

Sources

Technical Support Center: Thermal Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for researchers working with tert-Butyl 2-(azetidin-3-ylamino)acetate . It synthesizes chemical principles with practical handling protocols to address stability concerns associated with the strained azetidine ring and the acid-labile ester.

Compound: tert-Butyl 2-(azetidin-3-ylamino)acetate CAS: (Analogous to 890849-61-3 series) Class: Strained Heterocycle / Amino Acid Ester[1]

Part 1: Executive Summary (Stability at a Glance)

Current Status: Critical Handling Required This compound is thermodynamically unstable due to the high ring strain of the azetidine (~26 kcal/mol) combined with a reactive secondary amine and a thermally sensitive tert-butyl ester.

ParameterSpecification / LimitCritical Note
Storage Temp -20°C (Recommended) Can survive at 4°C for short periods (<1 week).
Thermal Limit < 40°C Rapid degradation observed >60°C (Ring opening).[1]
Physical State Oil or Low-Melting SolidHygroscopic; prone to "gumming" (oligomerization).[1]
Acid Sensitivity High t-Butyl ester cleaves with trace acid + heat.[1]
Shelf Life 6 MonthsOnly if stored under Argon/Nitrogen.[1]

Part 2: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the three distinct degradation pathways that threaten this molecule.

Azetidine Ring Opening (The Primary Threat)

The azetidine ring is highly strained.[2] In the presence of nucleophiles (including its own secondary amine nitrogen from a neighboring molecule), the ring can open.[2][3] This leads to polymerization or hydrolysis to linear amino alcohols.[1] This process is accelerated by heat and protic solvents .[1]

tert-Butyl Ester Thermolysis

While tert-butyl esters are generally stable to base, they undergo autocatalytic decomposition in the presence of trace acids or high heat (>100°C), releasing isobutylene gas and the free carboxylic acid.

Oxidative Instability

The secondary amine linker is susceptible to N-oxidation if exposed to atmospheric oxygen over time, leading to discoloration (yellowing/browning).

Visualizing the Degradation Pathways

The following diagram illustrates the causality of degradation, helping you identify which environmental factor (Heat, Acid, or Air) is the culprit based on the byproduct.

DegradationPathways Compound tert-Butyl 2-(azetidin-3-ylamino)acetate Isobutylene Isobutylene Gas (Pressure Buildup) Compound->Isobutylene Heat (>80°C) or Trace Acid Polymer Oligomers/Gums (Insoluble Solid) Compound->Polymer Self-Reaction (Concentrated Free Base) Oxide N-Oxides (Discoloration) Compound->Oxide O2 (Air Exposure) Linear Linear Amino Acid (Hydrolysis) Compound->Linear H2O + Heat

Figure 1: Mechanistic degradation map. Red paths indicate irreversible chemical loss typically caused by thermal or acidic stress.[1]

Part 3: Troubleshooting Guide (FAQs)

Q1: My compound has turned from a clear oil to a yellow/brown gum. Is it usable?

  • Diagnosis: This is likely oxidative oligomerization .[1] The secondary amine has reacted with the azetidine ring of a neighbor (intermolecular attack), or air oxidation has occurred.

  • Solution: Check solubility in CDCl3. If you see broad peaks in the NMR baseline or loss of the azetidine protons (approx 3.5–4.0 ppm), the ring has opened.

  • Prevention: Always store under inert gas (Argon). If storing as a free base, dilute in a non-nucleophilic solvent (e.g., Toluene or DCM) to reduce intermolecular collision frequency.[1]

Q2: I see pressure buildup in the storage vial. What is happening?

  • Diagnosis: Isobutylene release .[1] This indicates the tert-butyl ester is decomposing.[1] This often happens if the compound was exposed to acid during purification (e.g., silica gel that wasn't neutralized) and then stored.

  • Action: Vent carefully. The remaining material is likely the free acid, which may have zwitterionic character and different solubility.

  • Prevention: Ensure the final workup includes a basic wash (NaHCO3) and avoid acidic desiccants.[1]

Q3: Can I heat this reaction to 80°C to push the yield?

  • Verdict: High Risk. [1]

  • Reasoning: At 80°C, the azetidine ring is liable to open, especially if your reaction mixture contains nucleophiles or Lewis acids [1].[1]

  • Alternative: Use a catalyst to lower the activation energy or switch to a lower temperature (40–50°C) with longer reaction times.[1]

Q4: Should I store this as a Salt (HCl/TFA) or Free Base?

  • Recommendation: Salt Form (with caution).

  • Nuance: The salt form prevents the amine from acting as a nucleophile (stopping polymerization).[1] However, strong acids like HCl can degrade the tert-butyl ester over time.[1]

  • Best Practice: An oxalate or fumarate salt is often a "Goldilocks" compromise—stable enough to solidify the oil but not acidic enough to cleave the ester.[1] If using HCl, store strictly at -20°C.[1]

Part 4: Validated Protocols

Protocol A: Thermal Stress Test (Self-Validation)

Before committing valuable material to a scale-up, perform this micro-scale test to determine the specific batch stability.

  • Prepare: Dissolve 5 mg of compound in 0.6 mL of deuterated solvent (DMSO-d6 or CDCl3).

  • Baseline: Acquire a 1H NMR at 25°C. Integrate the azetidine ring protons (usually 4H multiplet).

  • Stress: Heat the NMR tube to 45°C for 2 hours.

  • Re-acquire: Check for new peaks (linear alkyl chains) or loss of the t-butyl singlet (approx 1.45 ppm).[1]

  • Decision: If degradation >5%, do not heat the reaction mixture above 35°C.

Protocol B: Optimal Storage Workflow

Follow this decision tree to maximize shelf life.

StorageWorkflow Start Synthesized Compound Form Is it a Salt or Free Base? Start->Form FreeBase Free Base (Oil) Form->FreeBase Salt Salt (Solid) Form->Salt ActionFB 1. Dissolve in DCM/Toluene (10%) 2. Flush with Argon 3. Store -20°C FreeBase->ActionFB High Polymerization Risk ActionSalt 1. Desiccate thoroughly 2. Store -20°C 3. Protect from Moisture Salt->ActionSalt Hygroscopic Risk

Figure 2: Storage decision tree.[1] Free bases are best stored in solution to prevent intermolecular polymerization.[1]

References

  • Azetidine Ring Stability

    • Study: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][3]

    • Relevance: Demonstrates that azetidine ring opening is pH-dependent and accelerated by protonation of the ring nitrogen.[2]

    • Source:

  • tert-Butyl Ester Thermolysis

    • Study: Thermal Decomposition of tert-Butyl Esters and Peresters.[1][4]

    • Relevance: Establishes the mechanism of isobutylene elimination and the impact of temperature (>100°C) on t-butyl group stability.
    • Source: [ACS Publications (J. Org.[1] Chem)]([Link])

  • Handling of 3-Aminoazetidines

    • Guide: Handling and Storage Guidelines for Peptides and Amino Acid Derivatives.[1][5]

    • Relevance: Provides standard operating procedures for hygroscopic amino acid derivatives (lyophiliz
    • Source:

  • General Azetidine Reactivity

    • Review: Ring-opening of azetidiniums by nucleophiles.[1][3][6][7][8]

    • Relevance: Explains the susceptibility of the azetidine core to nucleophilic attack, relevant for the "self-polymeriz
    • Source:

Sources

Validation & Comparative

Comparative Guide: Azetidine vs. Pyrrolidine Amino Acid Linkers

[1]

Executive Summary: The Ring Contraction Strategy

In modern drug discovery, particularly in the optimization of PROTACs, Antibody-Drug Conjugates (ADCs), and macrocyclic peptides, the choice of linker rigidity and geometry is decisive. While Pyrrolidine (5-membered) based linkers (derived from Proline) represent the classical standard for inducing turns and restricting conformation, Azetidine (4-membered) analogs have emerged as powerful tools for "ring contraction."

This guide objectively compares these two scaffolds. The shift from pyrrolidine to azetidine is rarely just about size; it is a strategic move to lower lipophilicity (LogD) , alter exit vectors , and modulate amide bond cis/trans isomerization ratios, often resulting in improved metabolic stability and potency.[1]

Physicochemical & Structural Comparison

The following table synthesizes the core differences between Azetidine-2-carboxylic acid (Aze) and Pyrrolidine-2-carboxylic acid (Pro) derivatives.

Table 1: Physicochemical Profile Comparison[2]
FeatureAzetidine (Aze) LinkersPyrrolidine (Pro) LinkersImpact on Drug Design
Ring Size 4-membered (Strained)5-membered (Envelope)Aze is more compact but possesses higher ring strain (~25 kcal/mol).[1]
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)Switching Pro → Aze typically lowers cLogP by 0.4–0.6 units, improving solubility.[1]
pKa (Conjugate Acid) ~11.29 (Secondary Amine)~11.31 (Secondary Amine)Basicity is similar, but Aze amines are often less nucleophilic due to steric/strain factors during coupling.[1]
Amide Bond Geometry High Cis -amide propensityModerate Cis -amide propensityCRITICAL: Aze promotes cis-peptide bonds more strongly than Pro, inducing sharper turns (up to 180° kinks).[1]
Metabolic Stability Generally HigherModerateAze reduces lipophilic metabolic clearance; the 4-membered ring is often resistant to oxidative metabolism compared to the 5-membered ring.
Exit Vectors (1,2-sub) Constrained, acute angleFlexible, obtuse/variableAze provides a distinct, rigid vector often required to "lock" a pharmacophore into a bioactive conformation.[1]
Expert Insight: The Cis/Trans Isomerization Switch

A critical, often overlooked differentiator is the cis/trans isomerization energy barrier.[1] In peptide linkers, the amide bond preceding the cyclic amine can exist in cis or trans states.[1]

  • Proline: Typically exists in ~80% trans / 20% cis equilibrium in solution (unless constrained).[1]

  • Azetidine: The energy difference between cis and trans isomers is significantly smaller, leading to a higher population of the cis conformer. In PROTAC linkers, this can radically alter the orientation of the E3 ligase relative to the target protein, potentially turning an inactive degrader into an active one by relieving steric clashes [1, 3].

Decision Logic: Selecting the Right Linker

Use the following decision matrix to determine when to deploy an Azetidine scaffold over the traditional Pyrrolidine.

LinkerSelectionstartStart: Linker Optimization Needsq1Is the current linker too lipophilic (High LogD)?start->q1q2Is the target conformation a sharp turn?q1->q2Nores_azeSelect AZETIDINE (Aze)(Lowers LogD, induces cis-turns)q1->res_azeYes (Need Polarity)q3Is metabolic instability observed at the ring?q2->q3Noq2->res_azeYes (Need Cis-Turn)q3->res_azeYes (Block Metabolism)res_proSelect PYRROLIDINE (Pro)(Standard rigidity, easier synthesis)q3->res_proNo

Figure 1: Decision matrix for selecting between Azetidine and Pyrrolidine scaffolds based on physicochemical and structural requirements.

Experimental Protocols

To validate the choice of linker, the following protocols assess the key differentiators: Lipophilicity (LogD) and Metabolic Stability.

Protocol A: Comparative LogD Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift when substituting Pro with Aze.

  • Preparation: Prepare 10 mM DMSO stocks of the Azetidine-linker and Pyrrolidine-linker variants.

  • Partitioning:

    • In a 2 mL vial, add 495 µL of octanol-saturated PBS (pH 7.4) and 495 µL of PBS-saturated octanol.

    • Spike with 10 µL of compound stock (Final conc: 100 µM).

    • Vortex vigorously for 1 hour at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to separate phases.

  • Analysis:

    • Carefully sample the aqueous (lower) and organic (upper) phases.[1]

    • Analyze via LC-MS/MS.[1]

  • Calculation:

    • Expectation: The Azetidine variant should show a LogD 0.3–0.6 units lower than the Pyrrolidine variant [4].[1]

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine if ring contraction improves metabolic half-life (

  • Incubation System:

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).[1]
      
  • Procedure:

    • Pre-incubate HLM and test compound (1 µM final) for 5 min at 37°C.

    • Initiate reaction by adding NADPH cofactor.[1]

    • Sample at

      
       min.[1]
      
    • Quench samples immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Data Analysis:

    • Plot

      
       vs. time.[1]
      
    • Calculate slope (

      
      ).[1]
      
  • Interpretation: Azetidine rings often eliminate "soft spots" for CYP450 oxidation (specifically the

    
    -carbon oxidation common in pyrrolidines), resulting in lower 
    
    
    [5].[1]

Synthesis & Handling: The "Strain" Factor

While Azetidine offers superior properties, it presents synthetic challenges due to ring strain.[1][2]

  • Coupling Difficulty: The secondary amine of azetidine is sterically crowded and less nucleophilic in certain transition states compared to pyrrolidine.[1]

    • Recommendation: Use high-activity coupling reagents like HATU or COMU rather than standard EDC/HOBt.[1]

    • Reaction Time: Expect longer reaction times (4–16h) for Azetidine couplings compared to Proline (1–2h).[1]

  • Acid Stability: While generally stable, the 4-membered ring can open under harsh acidic conditions (e.g., strong Lewis acids or high temperatures in TFA).[1] Pyrrolidine is robust.[1]

Synthesis Workflow Visualization

SynthesisWorkflowcluster_0Coupling EfficiencyStep1Amine Deprotection(TFA or Piperidine)Step2Coupling Reagent SelectionStep1->Step2Step3Reaction Monitoring(LCMS)Step2->Step3Choice1Pyrrolidine:Standard (HBTU/DIEA)Step2->Choice1Pro LinkerChoice2Azetidine:High Potency (HATU/HOAt)Step2->Choice2Aze Linker

Figure 2: Synthetic workflow adjustment for Azetidine vs. Pyrrolidine coupling.

References

  • National Institutes of Health (NIH). (2013).[1] Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations. PubMed.[1] Retrieved from [Link]

  • University of Technology Sydney. (2024).[1] A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Retrieved from [Link]

  • American Chemical Society (ACS). (2026).[1] A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Conformational Rigidity of Azetidine vs. Piperidine Scaffolds: A Comparative Design Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the choice between an azetidine (4-membered) and a piperidine (6-membered) scaffold is rarely just about space-filling; it is a strategic decision governing conformational entropy , lipophilicity (LogD) , and metabolic fate .

While piperidine represents the "gold standard" of stability and synthetic accessibility, it often carries a lipophilicity penalty and a flexible "chair" conformation that can erode binding affinity due to entropic costs. Azetidine offers a high-strain, rigid alternative that lowers lipophilicity and locks exit vectors, but introduces potential metabolic liabilities.[1][2] This guide dissects the biophysical and medicinal chemistry trade-offs between these two privileged scaffolds.[2]

Structural & Energetic Fundamentals

The fundamental difference lies in ring strain and conformational freedom .[2] Piperidine exists predominantly in a stable chair conformation with minimal strain, whereas azetidine is highly strained and adopts a puckered "butterfly" conformation.[1]

Comparative Physicochemical Matrix
FeatureAzetidine (4-membered) Piperidine (6-membered) Impact on Drug Design
Ring Strain Energy ~25.4 kcal/mol~0–1.4 kcal/molAzetidine is more reactive; potential for metabolic ring opening.[1][2]
Conformation Puckered (Butterfly)Chair (dominant), Boat (transient)Azetidine provides stricter vector control; Piperidine is adaptable.[1]
Inversion Barrier (

)
~1.3 kcal/mol (low barrier)~10.4 kcal/mol (Chair-Chair)Azetidine nitrogen inverts rapidly; Piperidine is more static at RT.[1]
Basicity (pKa) ~11.3 (Variable by sub)~11.2Both are strong bases; Azetidine basicity is highly sensitive to 3-substitution.[1]
Lipophilicity (

LogP)
Lowers LogP by ~1.0–1.2 unitsBaselineAzetidine is superior for lowering cLogP/LogD to improve solubility.[1]
C-N-C Bond Angle ~92°~110°Azetidine compresses exit vectors, altering substituent trajectory.[1]
The "Rigidity" Nuance

"Rigidity" in azetidine is distinct from "frozen" conformation. While the azetidine ring flips rapidly (low inversion barrier), the spatial volume swept by its substituents is significantly smaller than that of piperidine.

  • Piperidine: The chair-to-chair interconversion involves large spatial movements of axial/equatorial substituents.

  • Azetidine: The puckering amplitude is low (~30°), meaning substituents at the 3-position remain relatively fixed in space compared to the 4-position of piperidine.

Pharmacological Impact: Entropy & Vectors[1]
Minimizing Entropic Penalty (

)

Binding affinity (


) is the sum of enthalpy (

) and entropy (

).
  • Piperidine: When a flexible piperidine binds to a protein pocket, it must "freeze" into a specific bioactive conformation (e.g., a specific chair or twist-boat).[1] This loss of degrees of freedom incurs a high entropic penalty , reducing overall potency.[1]

  • Azetidine: Due to its restricted conformational landscape, the "unbound" state of an azetidine analog is energetically closer to the "bound" state. The entropic penalty of binding is lower, often resulting in a 10-fold or greater potency boost if the vectors align correctly.

Vector Positioning (The "Angle" Factor)

Replacing a piperidine with an azetidine is not a 1:1 swap. The C-N-C angle compression (~110°


 ~92°) dramatically alters the exit vector of N-substituents.
  • Application: If a piperidine-based lead has an N-substituent that clashes with the pocket wall, switching to azetidine can "pull back" the substituent by ~15-20°, relieving steric clash while maintaining the core interaction.

Medicinal Chemistry Case Studies
Case Study A: Cobimetinib (MEK Inhibitor)
  • Challenge: Early piperidine analogs suffered from metabolic instability and poor solubility.[1]

  • Solution: Incorporation of a 3-substituted azetidine.[1][3][4]

  • Mechanism: The azetidine ring reduced lipophilicity (lowering LogD), which improved solubility. Crucially, the high strain did not lead to instability because the specific substitution pattern blocked oxidative access to the

    
    -carbons.
    
Case Study B: JAK Inhibitors (Baricitinib)
  • Challenge: Achieving selectivity for JAK1/JAK2 over other kinases.

  • Solution: An azetidine-derived cyanoguanidine moiety.[1]

  • Mechanism: The compact azetidine ring positioned the nitrile group precisely to interact with the active site arginine, a geometry that the bulkier piperidine could not achieve without steric clash.

Case Study C: Spirocyclic Bioisosteres

Replacing a spiro-piperidine with a 2-azaspiro[3.3]heptane (an azetidine-spiro cycle) is a modern "super-isostere" strategy.[1]

  • Outcome: This modification often maintains the spiro-geometry but significantly lowers lipophilicity and blocks the common P450 oxidation sites found on piperidine rings.

Metabolic Stability & Toxicity[2]

The "Azetidine Liability" is often overstated but must be managed.[1]

  • Piperidine Metabolism: Primarily oxidative dealkylation or

    
    -carbon hydroxylation  by CYP450s.[1] This is predictable but can lead to high clearance.[1]
    
  • Azetidine Metabolism:

    • Risk:[1][5]Ring Opening. The high strain energy makes the ring susceptible to nucleophilic attack or oxidative ring opening, potentially forming reactive aldehydes (toxicity risk).

    • Mitigation: Bulky electron-withdrawing groups (EWGs) on the nitrogen (e.g., amides, sulfonamides, carbamates) stabilize the ring against opening and reduce basicity, preventing lysosomal trapping. Avoid free secondary azetidines in late-stage leads if possible.

Visualization: Decision Pathways

ScaffoldSelection Start Lead Optimization: Piperidine vs. Azetidine CheckLogP Is LogD > 3.0 or Solubility Poor? Start->CheckLogP CheckMetab Metabolic Soft Spot on Piperidine Ring? CheckLogP->CheckMetab No SwitchAze Switch to Azetidine CheckLogP->SwitchAze Yes (Need to lower LogD) CheckVector Is N-substituent Clashing with Pocket? CheckMetab->CheckVector No ModifyPip Block Metabolic Sites (F, Me substitution) CheckMetab->ModifyPip Alternative Strategy CheckMetab->SwitchAze Yes (Remove alpha-CH2) KeepPip Retain Piperidine (Standard Stability) CheckVector->KeepPip No (Geometry optimal) CheckVector->SwitchAze Yes (Alter Vector) AssessRisk Assess Metabolic Risk: Is N-atom basic? SwitchAze->AssessRisk Mitigate Add EWG to N (Amide/Urea) to stabilize AssessRisk->Mitigate Yes (High pKa) FinalAze Optimized Azetidine Lead (Lower LogD, Rigid) AssessRisk->FinalAze No (N is capped) Mitigate->FinalAze

Caption: Decision tree for scaffold selection based on physicochemical and metabolic constraints.

Experimental Protocol: Measuring Conformational Rigidity

To empirically validate the "rigidity" hypothesis, one must measure the Ring Inversion Barrier (


) . This is best achieved using Variable Temperature (VT) Dynamic NMR (DNMR) .[1]
Objective

Determine the energy barrier for the interconversion between conformers (e.g., chair-chair for piperidine, pucker-flip for azetidine).

Protocol: VT-NMR for Coalescence Temperature (

)

Materials:

  • Compound (~5-10 mg).[1]

  • Deuterated solvent with low freezing point (e.g.,

    
     or Toluene-
    
    
    
    ).[1]
  • 600 MHz NMR Spectrometer (minimum).[1][6]

Workflow:

  • Sample Preparation: Dissolve compound in solvent. Ensure solution is free of paramagnetic impurities.[1]

  • Low-Temperature Scan (The "Frozen" State):

    • Cool probe to -80°C (or near solvent freezing point).[1]

    • Acquire 1H-NMR.[1][7] Look for splitting of geminal protons . In a "frozen" ring, axial and equatorial protons are chemically inequivalent and appear as distinct doublets (or broad signals).[1]

  • Stepwise Heating:

    • Increase temperature in 10°C increments.

    • Monitor the distinct peaks. As the ring flip rate increases, the distinct axial/equatorial peaks will broaden and move toward each other.

  • Coalescence Point (

    
    ): 
    
    • Identify the exact temperature where the two peaks merge into a single broad flat-topped peak. This is

      
      .
      
  • High-Temperature Scan (The "Averaged" State):

    • Continue heating until the peak sharpens into a single singlet/multiplet (fast exchange limit).

Calculation (Self-Validation): Calculate the rate constant at coalescence (


) and the free energy of activation (

) using the Eyring equation approximation:




  • Where

    
     is the chemical shift difference (in Hz) between the separated signals at the low-temperature limit.
    
  • Interpretation: A higher

    
     indicates a more rigid scaffold.[1]
    
    • Piperidine:[1][2][4][8][9][10][11][12] Expect

      
       kcal/mol.[1]
      
    • Azetidine:[1][2][3][9][10][11][12][13][14][15][16] Expect

      
       kcal/mol (often too fast to freeze without very low T).[1] Note: If substituents are added, this barrier increases significantly, providing the desired rigidity.
      
References
  • National Institutes of Health (NIH). (2023).[1] Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Retrieved from [Link]

  • Mullard, A. (2015).[1] FDA approves cobimetinib.[1][15] Nature Reviews Drug Discovery. Retrieved from [Link]

  • Journal of Visualized Experiments (JoVE). (2023).[1][17] 15N CPMG Relaxation Dispersion for the Investigation of Protein Conformational Dynamics. Retrieved from [Link]

Sources

Physicochemical Foundations: The Causality of Solubility

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of 3D scaffolds during hit-to-lead and lead optimization phases. The shift away from flat, sp2-hybridized aromatic rings toward sp3-rich small cycloalkanes has revolutionized modern drug discovery. Among these, azetidine and cyclobutane are two of the most heavily scrutinized four-membered rings.

While they share similar geometric profiles and ring strains, their physicochemical behaviors—particularly their solubility profiles—are fundamentally divergent. This guide provides an objective, data-driven comparison of the solubility profiles of azetidine versus cyclobutane analogs, detailing the mechanistic causality behind their differences and providing a self-validating experimental framework for their evaluation.

To understand the solubility differences between these two scaffolds, we must examine their intrinsic molecular properties. Both rings exhibit significant ring strain (azetidine at ~25.4 kcal/mol[1] and cyclobutane at ~26.3 kcal/mol[2]), which dictates their rigid 3D conformations and specific exit vectors. However, the substitution of a single carbon atom for a nitrogen atom in azetidine completely alters the thermodynamic landscape of the molecule.

  • Azetidine (The Polar Cation): The inclusion of a secondary amine in the four-membered ring introduces a strong dipole and hydrogen-bond donor/acceptor capabilities. More critically, azetidine is highly basic, with a conjugate acid pKa of 11.29[3]. At physiological pH (7.4), >99.9% of azetidine molecules exist in a protonated, cationic state. The highly favorable ion-dipole interactions (hydration energy) with water molecules easily overcome the crystal lattice energy, rendering the parent azetidine miscible in water[4].

  • Cyclobutane (The Hydrophobic Cavity): Cyclobutane is an all-carbon carbocycle lacking any heteroatoms. It cannot ionize and possesses no hydrogen-bonding capacity. Its aqueous solubility is governed entirely by the hydrophobic effect—specifically, the high thermodynamic penalty required to form a cavity within the hydrogen-bonded network of water. Consequently, cyclobutane is highly lipophilic and exhibits poor aqueous solubility[2].

Mechanistic_Causality A Azetidine Core (Heteroatom N) C H-Bond Donor/Acceptor pKa ~ 11.29 A->C B Cyclobutane Core (All Carbon) D No H-Bonding Highly Lipophilic B->D E Protonated at pH 7.4 (Cationic) C->E F Neutral at pH 7.4 (Hydrophobic) D->F G High Aqueous Solubility Lower LogD E->G H Low Aqueous Solubility Higher LogD F->H

Caption: Mechanistic pathways dictating solubility differences between azetidine and cyclobutane.

Comparative Data Profile

When functionalizing these rings (e.g., utilizing them as bioisosteres for larger rings or branched alkyl groups), these baseline properties dictate the trajectory of the lead compound. For instance, replacing a tert-butyl group with a CF3-cyclobutane analog increases the LogD by approximately 0.4 to 0.5 units, significantly increasing lipophilicity and depressing solubility[5]. Conversely, substituting a piperidine ring with an azetidine ring often lowers overall lipophilicity while maintaining basicity, thereby improving the solubility profile[6].

Table 1: Physicochemical Comparison of Core Scaffolds
PropertyAzetidine CoreCyclobutane CoreMechanistic Impact / Causality
Molecular Formula C3H7NC4H8Heteroatom inclusion drives polarity and H-bonding capacity.
Ring Strain ~25.4 kcal/mol~26.3 kcal/molBoth possess high strain, enabling unique 3D exit vectors but posing potential metabolic vulnerabilities[1][2].
pKa (Conjugate Acid) 11.29N/A (Neutral)Azetidine is >99.9% protonated at pH 7.4, driving massive hydration and solubility[3].
LogP (Calculated) ~ -0.1~ 1.8 to 2.0Cyclobutane is highly lipophilic; azetidine is inherently hydrophilic[4].
Aqueous Solubility (Sw) MisciblePoorly SolubleGoverned by ionization state vs. cavity formation energy in water.

Experimental Methodology: Self-Validating Thermodynamic Solubility Assay

To objectively compare the solubility of azetidine and cyclobutane analogs during lead optimization, relying on calculated LogP (cLogP) or kinetic solubility from DMSO stocks is insufficient. Kinetic solubility often yields false positives due to supersaturation.

As a standard practice, I mandate a High-Throughput Thermodynamic Solubility Assay . This protocol is designed as a self-validating system: it utilizes a bottom-up dissolution approach and ultracentrifugation to eliminate the artifacts of colloidal aggregation.

Step-by-Step Protocol:
  • Solid Dispensing (The Thermodynamic Anchor): Accurately weigh 1.5 to 2.0 mg of the dry, solid analog into a 2 mL glass vial.

    • Causality: Starting from a solid powder rather than a DMSO stock ensures the system measures true thermodynamic equilibrium (the balance between the crystal lattice and the solvated state) rather than a kinetically trapped supersaturated state.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and incubate at 37°C for 24 hours on an orbital shaker set to 300 rpm.

    • Causality: A 24-hour window is strictly required to allow the dissolution process to reach a steady-state equilibrium, preventing premature (and thus inaccurate) solubility readouts.

  • Phase Separation (The Self-Validating Step): Transfer the suspension to an ultracentrifuge tube and spin at 20,000 x g for 30 minutes at 37°C.

    • Causality: Standard 0.45 µm syringe filters often allow nano-aggregates and colloids (highly common with lipophilic cyclobutane analogs) to pass through. Ultracentrifugation forces all undissolved particles into a hard pellet, ensuring that only the true dissolved monomeric fraction remains in the supernatant.

  • Quantification: Carefully extract an aliquot of the supernatant, dilute appropriately in the mobile phase, and quantify the concentration using HPLC-UV/MS against a pre-established calibration curve of the analyte.

Assay_Workflow S1 1. Solid Dispensing (Excess Compound) S2 2. Buffer Incubation (pH 7.4, 37°C, 24h) S1->S2 S3 3. Phase Separation (Ultracentrifugation) S2->S3 S4 4. Quantification (HPLC-UV/MS) S3->S4 S5 5. Data Validation (Thermodynamic Sw) S4->S5

Caption: Self-validating thermodynamic solubility assay workflow via HPLC-UV/MS.

Conclusion & Strategic Application

When choosing between these two four-membered rings, the decision hinges on the specific liability of your lead compound. If the goal is to replace a metabolically labile tert-butyl group while maintaining or slightly increasing lipophilicity for target engagement, cyclobutane (or its fluorinated analogs) is the premier choice. However, if the lead compound is suffering from poor aqueous solubility or high plasma protein binding due to excessive lipophilicity, replacing a larger piperidine or phenyl ring with an azetidine core will drastically improve the thermodynamic solubility profile by introducing a highly basic, protonatable center.

References

  • Chemical Properties of Azetidine (CAS 503-29-7) Source: Cheméo URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

  • Azetidine | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL:[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (PubMed Central) URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: PMC (PubMed Central) URL:[Link]

Sources

Comparative Guide to Infrared Spectroscopy of Azetidine and Alternative Cyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Strained Heterocycles in Drug Development

As a Senior Application Scientist specializing in vibrational spectroscopy, I frequently consult with drug development teams looking to replace traditional piperidine or pyrrolidine rings with azetidine. Azetidine—a four-membered nitrogen heterocycle—is a powerful bioisostere used to modulate pKa, improve metabolic stability, and introduce unique spatial vectors into active pharmaceutical ingredients[1].

However, characterizing azetidine and monitoring its reactions requires a nuanced approach to Infrared (IR) Spectroscopy. The unique ring strain of azetidine fundamentally alters its vibrational modes compared to unstrained alternatives. This guide objectively compares the IR spectroscopic performance of azetidine against other cyclic amines and provides a self-validating experimental workflow for accurate characterization.

Mechanistic Causality: How Ring Strain Dictates IR Band Shifts

To understand the IR spectrum of azetidine, we must first look at the causality behind its molecular geometry. The internal bond angles in an azetidine ring are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°.

To accommodate this compression, the ring C–C and C–N bonds adopt higher p-character. Consequently, the exocyclic bonds—specifically the N–H and C–H bonds—are forced to adopt higher s-character. Because s-orbitals are closer to the nucleus, an increase in s-character results in a shorter, stiffer bond. According to Hooke's Law for a diatomic harmonic oscillator, a stiffer bond (higher force constant) requires more energy to stretch, thereby shifting the absorption band to a higher frequency (blue-shift)[2].

When comparing azetidine to alternatives like aziridine (3-membered), pyrrolidine (5-membered), and piperidine (6-membered), we observe a direct correlation between ring strain and the N–H stretching frequency.

Objective Comparison: Azetidine vs. Alternative Cyclic Amines

The following table summarizes the quantitative IR data for saturated cyclic amines. Note that these values represent the "free" (non-hydrogen-bonded) monomeric states, which are critical for objective comparison.

Table 1: Comparative Infrared Characteristics of Saturated Cyclic Amines
HeterocycleRing SizeApprox. Ring Strain (kcal/mol)Free N–H Stretch (cm⁻¹)C–H Stretch (cm⁻¹)Diagnostic Far-IR / Fingerprint Bands (cm⁻¹)
Aziridine 3~27.0~3340 – 3360> 3000~750 – 850 (Ring breathing)
Azetidine 4~26.0~3330 – 33502850 – 299080 – 150 (Ring puckering)
Pyrrolidine 5~6.0~3310 – 33202800 – 2960~850 – 950
Piperidine 6~0.1~3300 – 33102800 – 2940~800 – 900

Key Takeaways:

  • N–H Stretch: Azetidine exhibits a free N–H stretch around 3330–3350 cm⁻¹, which is distinctly higher than the unstrained piperidine (~3300 cm⁻¹) but slightly lower than the highly strained aziridine[2]. In complex azetidine-based oligomers, specific hydrogen-bonding motifs can shift this N-H absorption to ~3380 cm⁻¹[3].

  • Far-IR Fingerprint: Azetidine is uniquely identifiable by its low-frequency ring-puckering transitions. Because the 4-membered ring is not perfectly planar, it undergoes a puckering vibration governed by an unsymmetrical double-minimum potential. This results in highly specific far-IR Q-branch maxima at 81.3, 84.8, 102.6, and 113.7 cm⁻¹[4].

Experimental Workflow: Self-Validating Protocol for Azetidine IR Characterization

A common pitfall in amine characterization is the misassignment of the N–H stretch due to spectral overlap with O–H stretches (from moisture) or overtone bands. Furthermore, in concentrated solutions, intermolecular hydrogen bonding broadens the N–H band and shifts it unpredictably[3].

Step-by-Step Methodology

Step 1: Sample Preparation (Matrix Isolation / Dilution)

  • Action: Dissolve the azetidine sample in anhydrous carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to a final concentration of ≤ 5 mM.

  • Causality: At high concentrations, the lone pair of one azetidine nitrogen will hydrogen-bond with the N–H proton of another. Diluting to ≤ 5 mM isolates the monomers, eliminating intermolecular H-bonding and yielding a sharp, true "free" N–H stretch[2].

Step 2: Mid-IR Spectral Acquisition

  • Action: Purge the FTIR spectrometer with dry N₂. Use a liquid cell with Calcium Fluoride (CaF₂) windows (1 mm path length). Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution.

  • Causality: CaF₂ is transparent in the 4000–1000 cm⁻¹ region and does not react with amines. Purging removes atmospheric water vapor, which heavily obscures the 3400–3300 cm⁻¹ region.

Step 3: Far-IR Acquisition (Ring Puckering)

  • Action: Switch the spectrometer beamsplitter to Mylar and replace the CaF₂ cell with Polyethylene windows. Scan the 200–50 cm⁻¹ region.

  • Causality: Standard mid-IR optics (like KBr or CaF₂) are opaque below 400 cm⁻¹. Polyethylene is required to observe the diagnostic 80–150 cm⁻¹ azetidine ring-puckering modes[4].

Step 4: Self-Validation via Isotopic Labeling (H/D Exchange)

  • Action: Add 10 µL of Deuterium Oxide (D₂O) to the 5 mM amine solution. Shake vigorously for 30 seconds to allow phase exchange, then let the layers separate. Re-acquire the IR spectrum of the organic layer.

  • Validation Check: The original N–H band at ~3350 cm⁻¹ must disappear, replaced by a new N–D band at ~2450 cm⁻¹. Because the reduced mass of the oscillator has increased, Hooke's Law dictates a frequency shift by a factor of roughly

    
     (or ~1.37). If the band shifts precisely to this region, it is unequivocally the amine N–H[2].
    

Visualizing the Logical Workflow

The following diagram illustrates the self-validating analytical system described above.

Workflow N1 Step 1: Sample Preparation Dilute Amine in CCl₄ (≤ 5 mM) N2 Step 2: Mid-IR Acquisition (4000 - 400 cm⁻¹) N1->N2 CaF₂ Windows N3 Step 3: Far-IR Acquisition (200 - 50 cm⁻¹) N1->N3 Polyethylene Windows N4 Observation: Putative N-H Band (~3350 cm⁻¹) N2->N4 N5 Observation: Ring Puckering (80 - 150 cm⁻¹) N3->N5 Azetidine Specific N6 Step 4: H/D Exchange Add D₂O to Solution N4->N6 Initiate Validation N7 Validation: N-H shifts to N-D (~2450 cm⁻¹) N6->N7 Hooke's Law Shift

Fig 1: Self-validating IR spectroscopy workflow for cyclic amine characterization.

Application in Drug Development

Understanding these characteristic bands is not just an academic exercise; it is a critical process analytical technology (PAT) tool. For example, during the synthesis of azetidine-containing pharmaceuticals, oxidation of the azetidine ring to an N-oxide can occur. IR spectroscopy can immediately detect this: the formation of the N-oxide creates a strong intramolecular hydrogen bond with adjacent amides, causing the N–H stretch to red-shift massively from ~3369 cm⁻¹ down to a broad band at 3245 cm⁻¹[5]. By tracking these specific shifts, chemists can monitor reaction kinetics and product stability in real-time.

References

  • Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Science Publishing.
  • New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Taylor & Francis.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. MDPI.
  • trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI.

Sources

pKa Comparison of Exocyclic Amines in Azetidines: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the pKa properties of exocyclic amines in azetidines, designed for medicinal chemists and drug discovery scientists.

Executive Summary

In modern drug discovery, the azetidine scaffold has emerged as a critical bioisostere for pyrrolidines, piperidines, and acyclic amines. Its unique structural properties—specifically the 4-membered ring strain and defined exit vectors—allow medicinal chemists to modulate physicochemical properties such as lipophilicity (LogD), metabolic stability, and basicity (pKa).

This guide focuses on the pKa of the exocyclic amine in 3-aminoazetidines. Understanding the acid-base profile of this moiety is essential for optimizing:

  • Membrane Permeability: Tuning the ionization state at physiological pH (7.4).

  • hERG Liability: Reducing basicity to mitigate off-target cardiac channel inhibition.

  • Selectivity: Fine-tuning electrostatic interactions within the binding pocket.

Part 1: Structural Analysis & Theoretical Basis

The Azetidine "Basicity Paradox"

To predict the pKa of an exocyclic amine on an azetidine ring, one must first understand the electronic environment of the scaffold.

  • Ring Strain & Hybridization: Unlike the 3-membered aziridine (where ring strain forces significant s-character into the nitrogen lone pair, drastically lowering pKa to ~8.0), the 4-membered azetidine ring retains a basicity profile closer to unstrained secondary amines. Unsubstituted azetidine has a pKa of approximately 11.29 , comparable to pyrrolidine (11.27 ) and piperidine (11.22 ).

  • The Diamine Effect (3-Aminoazetidine): The introduction of an exocyclic amine at the 3-position creates a 1,3-diamine motif. This proximity induces a strong electrostatic interaction. When one nitrogen is protonated, the electron-withdrawing inductive effect ($ -I $) significantly lowers the pKa of the second nitrogen.

Assignment of Basic Centers

In 3-aminoazetidine, there are two basic centers.[1] Experimental evidence and computational models (DFT) generally assign the protonation order as follows:

  • pKa₁ (Ring Nitrogen): The secondary amine is typically the most basic center.

  • pKa₂ (Exocyclic Nitrogen): The primary amine is less basic and its pKa is further suppressed by the proximal ring nitrogen.

Part 2: Comparative Data Analysis

The following table synthesizes experimental and predicted pKa ranges for 3-aminoazetidine against its 5- and 6-membered analogs.

Table 1: Comparative pKa and Physicochemical Profiles

ScaffoldStructureRing N pKa (pKa₁)Exocyclic N pKa (pKa₂)

pKa (pKa₁-pKa₂)
Key Medicinal Chem Advantage
3-Aminoazetidine 4-membered~9.0 – 9.8 ~7.8 – 8.5 ~1.2Lower LogD, rigid vector, reduced hERG risk.
3-Aminopyrrolidine 5-membered~9.5 – 10.2~8.5 – 9.2~1.0Standard scaffold, high basicity.
4-Aminopiperidine 6-membered~10.8 – 11.2~9.8 – 10.4~1.0High basicity, flexible, often hERG liability.
Acyclic Diamine 1,3-Diaminopropane~10.5~8.8~1.7High conformational entropy.[1]

Note: Values are approximate ranges for the unsubstituted diamines in aqueous solution. Substituents on the ring nitrogen (e.g., N-alkyl, N-aryl) will drastically shift these values.[1]

Data Interpretation[2][3][4][5][6][7][8][9]
  • Basicity Modulation: The 3-aminoazetidine scaffold typically exhibits a lower pKa for both nitrogens compared to piperidine. This "pKa crunch" is advantageous for improving permeability, as a higher fraction of the molecule remains neutral at pH 7.4.

  • Reactivity: The exocyclic amine in azetidine is often more nucleophilic in synthesis (e.g., amide coupling) despite the lower pKa, due to reduced steric hindrance compared to the 3-aminopyrrolidine or 4-aminopiperidine analogs.

Part 3: Visualization of Chemical Space

The following diagram illustrates the structural relationships and the decision logic for selecting the azetidine scaffold based on pKa and property space.

Azetidine_Logic Start Lead Optimization Objective Problem Problem: High Basicity / hERG / High LogD Start->Problem Piperidine 4-Aminopiperidine (pKa ~11 / ~10) High Basicity Problem->Piperidine Current Scaffold Pyrrolidine 3-Aminopyrrolidine (pKa ~10 / ~9) Medium Basicity Piperidine->Pyrrolidine Ring Contraction Azetidine 3-Aminoazetidine (pKa ~9.5 / ~8.2) Optimized Basicity Pyrrolidine->Azetidine Further Contraction (Bioisostere) Effect Effect: 1. Increased Neutral Fraction at pH 7.4 2. Reduced Lipophilicity (Lower LogD) 3. Reduced hERG Binding Azetidine->Effect Result

Figure 1: Decision tree for scaffold contraction to modulate basicity and physicochemical properties.

Part 4: Experimental Methodologies

To accurately determine the pKa of the exocyclic amine (distinguishing it from the ring nitrogen), we recommend a dual-method approach: Potentiometric Titration for macroscopic constants and NMR Titration for microscopic assignment.

Protocol A: Potentiometric Titration (The Gold Standard)
  • Instrument: Sirius T3 or equivalent autotitrator.

  • Principle: Measures the change in pH upon addition of acid/base titrant. Best for determining precise macroscopic pKa values.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1-2 mg of the 3-aminoazetidine derivative in 1.5 mL of assay buffer (0.15 M KCl). Ensure complete dissolution.

  • Blank Titration: Run a blank titration with solvent only to calibrate the electrode and account for carbonate impurities.

  • Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Fitting: Use the Yasuda-Shedlovsky extrapolation if cosolvent (e.g., methanol) is used. Fit the curve to a diprotic base model.

  • Output: This yields

    
     and 
    
    
    
    but does not explicitly tell you which nitrogen corresponds to which value.
Protocol B: NMR-pH Titration (Site Assignment)
  • Instrument: 500 MHz NMR.

  • Principle: Chemical shifts (

    
    ) change with protonation state. The nucleus closest to the protonation site shifts the most.
    

Step-by-Step Workflow:

  • Buffer Prep: Prepare a series of deuterated phosphate/citrate buffers ranging from pH 2 to 12.

  • Sample: Prepare 10 samples of the compound (0.5 mM) in each buffer.

  • Acquisition: Acquire

    
     and 
    
    
    
    spectra for each sample.
  • Analysis: Plot the chemical shift (

    
    ) of the exocyclic 
    
    
    
    -proton
    (on the ring carbon attached to the amine) vs. pH.
  • Curve Fitting: The inflection point of the specific proton's shift corresponds to the pKa of the adjacent nitrogen.

    • Shift at C3-H

      
       Correlates to Exocyclic Amine pKa.
      
    • Shift at C2/C4-H

      
       Correlates to Ring Nitrogen pKa.
      
Experimental Workflow Diagram

Experiment_Workflow cluster_Potentiometric Macroscopic pKa cluster_NMR Microscopic Assignment Sample 3-Aminoazetidine Sample Titration Potentiometric Titration (pH 2-12) Sample->Titration Buffers D2O Buffers (pH Series) Sample->Buffers CurveFit Curve Fitting (Bjerrum Plot) Titration->CurveFit Result Final Data: pKa1 (Ring) pKa2 (Exocyclic) CurveFit->Result NMR 1H/13C NMR Acquisition Buffers->NMR ShiftPlot Chem. Shift vs pH NMR->ShiftPlot ShiftPlot->Result

Figure 2: Dual-method workflow for accurate pKa determination and assignment.

References

  • BenchChem Technical Support. (2025).[2] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem. Link

  • Lowe, J. (2017).[1][3] The pKa Table Is Your Friend. Master Organic Chemistry. Link

  • PubChem. (2025). 3-Aminopyrrolidine Compound Summary. National Library of Medicine. Link

  • Maji, B., et al. (2020).[1] Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Link

  • ResearchGate. (2025). Identification of Diamine Linkers with Differing Reactivity. Link

Sources

Bioisosteric Replacement of Proline with Azetidine Derivatives: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Proline Paradox"

Proline is unique among proteinogenic amino acids due to its pyrrolidine ring, which restricts the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 dihedral angle and forces the backbone into specific turns (e.g., 

-turns, polyproline II helices). However, this same rigidity can be a liability: it is susceptible to specific metabolic degradation (Proline Dehydrogenase) and may not always offer the optimal vector for side-chain interactions in a binding pocket.

Azetidine-2-carboxylic acid (Aze) , the four-membered ring homolog of proline, offers a high-precision bioisosteric alternative. By contracting the ring from five to four members, researchers can subtly alter the backbone geometry, reduce lipophilicity, and evade proline-specific proteases. This guide details when and how to deploy Aze to optimize potency and stability.

Structural & Physicochemical Comparison

The transition from Proline to Azetidine is not merely a reduction in size; it is a fundamental change in ring puckering dynamics and electronic character.

Table 1: Comparative Physicochemical Profile
FeatureL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)Impact on Drug Design
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Aze reduces steric bulk, potentially fitting tighter pockets.
Ring Pucker Envelope (C

-endo/exo)
Planar / Shallow PuckerAze is structurally "flatter," altering the vector of the

-substituent.

Angle Constraint
Rigid (-60° typical)Restricted, but distinct rangeAze often favors extended conformations more than Pro in polymers.
Cis/Trans Equilibrium High barrier (~20 kcal/mol)Lower barrierAze allows faster cis/trans interconversion, aiding "induced fit" binding.
Metabolic Fate Substrate for Proline Dehydrogenase (ProC)Inhibitor/Resistant to ProCAze confers metabolic stability against proline-specific catabolism.
Lipophilicity Higher LogPLower LogPAze improves water solubility and lowers logD.
Diagram 1: Structural Overlay & Decision Matrix

This diagram visualizes the structural contraction and the logical flow for selecting Aze.

Aze_Pro_Comparison cluster_0 Structural Homology cluster_1 Decision Logic Pro Proline (5-Ring) Cγ-endo/exo Pucker High Steric Bulk Aze Azetidine (4-Ring) Planar/Shallow Pucker Reduced Lipophilicity Pro->Aze Ring Contraction (-CH2) Need Optimization Goal? Potency Improve Potency (Alter Vector) Need->Potency Stability Improve Stability (Evade ProC) Need->Stability Solubility Lower LogP Need->Solubility Potency->Aze Tighter Fit Stability->Aze Metabolic Block Solubility->Aze Polarity Increase

Caption: Structural contraction from Proline to Azetidine and the strategic decision pathways for bioisosteric replacement.

Conformational Dynamics: The Hidden Variable

The most critical, often overlooked, difference is the cis-trans isomerization of the amide bond.

  • Proline: The energy barrier between cis and trans states is high (~20 kcal/mol). In proteins, ~5% of X-Pro bonds are cis.

  • Azetidine: The 4-membered ring strain alters the hybridization of the nitrogen, often lowering the rotational barrier. This means Aze-containing peptides can sample conformational space more rapidly than their Pro counterparts.

Expert Insight: If your lead compound suffers from slow binding kinetics (k_on), replacing Pro with Aze can accelerate the "induced fit" by lowering the energy cost of the required conformational change.

Case Study: Potency Optimization in STAT3 Inhibitors

A definitive example of Aze bioisosterism is the optimization of STAT3 inhibitors, where a cyclic amino acid linker determines the orientation of pharmacophores binding to the SH2 domain.

The Challenge: A Proline-based linker (Compound 3) provided moderate inhibition but lacked the precise geometric alignment for nanomolar potency. The Solution: Replacing the 5-membered Proline with the 4-membered Azetidine (Compound 5a) tightened the turn angle.

Experimental Data Summary:

CompoundLinkerIC50 (STAT3 DNA-binding)Outcome
Compound 3 Proline2.4

M
Baseline Activity
Compound 5a Azetidine 0.55

M
>4-fold Potency Boost

Source: J. Med. Chem. 2020 (Ref 1)

Diagram 2: STAT3 Optimization Workflow

STAT3_Workflow Step1 Lead Compound 3 (Proline Linker) IC50 = 2.4 µM Step2 Hypothesis: Proline ring pucker distorts pharmacophore alignment Step1->Step2 Step3 Bioisosteric Replacement Pro → Aze Step2->Step3 Step4 Compound 5a (Azetidine Linker) IC50 = 0.55 µM Step3->Step4 Mechanism Mechanism: 1. Flatter Ring Geometry 2. Optimized Vector 3. Reduced Steric Clash Step4->Mechanism

Caption: Optimization pathway for STAT3 inhibitors demonstrating the potency gain via Aze incorporation.

Metabolic Stability & Toxicity: The Double-Edged Sword

The Stability Advantage

Azetidine-2-carboxylic acid is not recognized by Proline Dehydrogenase (ProC), the enzyme responsible for the first step of proline catabolism.

  • Result: Peptides containing Aze are resistant to oxidative degradation that typically clears Pro-rich peptides.

  • Application: Ideal for extending the half-life of peptide therapeutics.

The Toxicity Liability (Misincorporation)

In a biological system (e.g., in vivo), Aze can be mistaken for Proline by prolyl-tRNA synthetases.[1][2][3]

  • Mechanism: Aze is charged onto tRNA^Pro and incorporated into nascent proteins.[2]

  • Consequence: This leads to protein misfolding (e.g., in collagen or myelin), triggering the Unfolded Protein Response (UPR) and ER stress.

  • Mitigation Strategy: For drug design, Aze is used as a fixed pharmacophore in a small molecule or peptidomimetic (where it is chemically synthesized), not as a dietary supplement or free amino acid. The toxicity risk applies primarily to the ingestion of the free amino acid, not the stable drug conjugate.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of Aze-Peptides

Standard Fmoc-SPPS protocols must be modified due to the secondary amine steric hindrance.

Reagents:

  • Fmoc-L-Azetidine-2-carboxylic acid (Fmoc-Aze-OH).

  • Coupling Reagent: HATU (preferred over HBTU for secondary amines).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Remove Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Critical Step):

    • Dissolve Fmoc-Aze-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activate for 30 seconds before adding to resin.

    • Double Coupling: Perform the coupling reaction twice (2 x 45 min) to ensure completion, as the nucleophilicity of the 4-membered ring amine is slightly lower than primary amines.

  • Monitoring: Use the Chloranil test (not Kaiser test) for secondary amines to verify coupling completion.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The Aze ring is stable to standard TFA cleavage conditions.

Protocol B: NMR Validation of Cis/Trans Ratio

To verify the conformational impact of Aze:

  • Dissolve purified peptide (~5 mg) in D2O or DMSO-d6.

  • Acquire 1D ^1H NMR and 2D ROESY spectra.

  • Key Signal: Look for

    
     to 
    
    
    
    NOE correlations (indicative of cis isomer) vs
    
    
    to
    
    
    (indicative of trans).
  • Quantification: Integrate the distinct amide or H

    
     peaks for the major and minor conformers to calculate 
    
    
    
    .

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2020.

  • Azetidine-2-carboxylic acid: A comprehensive review of the proline mimic. Toxicon, 2024.

  • Conformational Preferences of Proline Analogues with Different Ring Size. Journal of Physical Chemistry B, 2007.

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 2023.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Therapeutic Patents, 2026 (Early Access).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 2-(azetidin-3-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of tert-Butyl 2-(azetidin-3-ylamino)acetate. As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is synthesized from the known hazards of its constituent chemical moieties—the reactive azetidine ring and the flammable tert-butyl acetate group—along with established best practices for laboratory chemical waste management. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Core Principle: Hazard-Informed Waste Management

The foundation of safe disposal is a thorough understanding of the material's potential hazards. Lacking a dedicated SDS, we must infer the risk profile of tert-Butyl 2-(azetidin-3-ylamino)acetate from its structural components.

  • Azetidine Moiety: The parent compound, azetidine, is a four-membered heterocyclic amine. Such strained ring systems can be reactive. Azetidine itself is classified as corrosive, capable of causing severe skin burns and eye damage, and is also a flammable liquid.[1][2][3] Compounds in this class should be handled with care, assuming potential for irritation and sensitization.[4][5]

  • tert-Butyl Acetate Moiety: This ester is well-characterized as a highly flammable liquid and vapor (GHS Category 2).[6][7][8] It may cause respiratory irritation, drowsiness, or dizziness, and repeated exposure can lead to skin dryness or cracking.[7][8] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[9]

Based on this analysis, tert-Butyl 2-(azetidin-3-ylamino)acetate must be classified and handled as a flammable, corrosive, and environmentally hazardous chemical waste.

Table 1: Assumed Hazard Profile
Hazard ClassificationGHS Pictogram(s)DescriptionInferred From
Flammable Liquid 🔥Highly flammable liquid and vapor. Keep away from all ignition sources.tert-Butyl Acetate[8]
Skin/Eye Irritant/Corrosive Corrosion, Exclamation MarkMay cause skin irritation, and serious eye irritation or damage.Azetidine[1], Amino Esters[10]
Target Organ Toxicity Exclamation MarkMay cause respiratory irritation, drowsiness, or dizziness.tert-Butyl Acetate[7]
Hazardous to the Aquatic Environment No PictogramHarmful to aquatic life with long-lasting effects.tert-Butyl Acetate[9]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following minimum PPE is required to mitigate exposure risks.[1][4]

Table 2: Required Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use.Protects against skin irritation and absorption.
Eye/Face Protection Chemical safety goggles and/or a full-face shield.Prevents contact with eyes from splashes, which could cause serious damage.
Body Protection A flame-resistant laboratory coat.Protects skin from contact and provides a barrier against splashes.
Work Environment All handling must occur within a certified chemical fume hood.Minimizes inhalation risk and contains vapors.[4]

Step-by-Step Disposal Protocol

The disposal of tert-Butyl 2-(azetidin-3-ylamino)acetate must be conducted in strict accordance with institutional policies and local, state, and federal regulations.[4] The following steps provide a validated workflow for compliant disposal.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11]

  • Classify: Immediately identify any unused or residual tert-Butyl 2-(azetidin-3-ylamino)acetate as hazardous chemical waste.

  • Segregate: This waste stream must be kept separate. Do NOT mix with:

    • Aqueous waste

    • Acids or bases[11][12]

    • Strong oxidizing agents[12]

    • Other incompatible chemical waste streams.

Step 2: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Select a Container: Use a dedicated, leak-proof waste container made of a compatible material such as high-density polyethylene (HDPE) or borosilicate glass.[4][11]

  • Ensure Integrity: The container must have a tightly sealing cap to prevent the escape of flammable vapors.

  • Transfer Waste: Carefully transfer the chemical waste into the container, avoiding any spills. If the original container is to be disposed of, it must first be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and added to the hazardous waste container.[4]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety. Per EPA guidelines, every hazardous waste container must be clearly labeled.[13]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "tert-Butyl 2-(azetidin-3-ylamino)acetate" .

    • A clear indication of the hazards (e.g., "Flammable," "Corrosive").[13]

    • The date when waste was first added to the container (accumulation start date).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) prior to pickup.[13][14]

  • Location: Store the sealed waste container in a designated, secure waste accumulation area. This area must be well-ventilated.[4]

  • Flammable Storage: Due to its high flammability, the container should be stored within a grounded, approved flammable materials storage cabinet.[13]

  • Incompatibles: Ensure the storage area is away from any incompatible materials, heat sources, sparks, or open flames.[1][9]

Step 5: Arranging for Final Disposal

Final disposal must be managed by professionals.

  • Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.[4][11]

  • Provide Information: Be prepared to provide the EHS team with all necessary information about the waste, including its name, quantity, and hazard profile.

  • Prohibition: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[1][5]

G cluster_0 Laboratory Operations cluster_1 Waste Handling Protocol cluster_2 Final Disposal gen Waste Generation (tert-Butyl 2-(azetidin-3-ylamino)acetate) segregate Step 1: Segregate Waste (Keep separate from incompatibles) gen->segregate container Step 2: Use Dedicated HDPE or Glass Container segregate->container If properly segregated label_node Step 3: Label Container 'Hazardous Waste' + Chemical Name container->label_node store Step 4: Store in Flammable Cabinet in Satellite Accumulation Area label_node->store ehs Step 5: Contact EHS for Professional Disposal store->ehs

Caption: Waste Disposal Workflow for tert-Butyl 2-(azetidin-3-ylamino)acetate.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response
  • Evacuate & Alert: Clear the immediate area of all personnel. Alert colleagues and your supervisor.

  • Control Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[11]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood to its full capacity.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels or sawdust.[1][5]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and contaminated items into a designated, sealable container for hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.[1]

  • Report: Report the incident to your institution's EHS department.

Personnel Exposure
  • Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
  • Benchchem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • ChemCentral.com. (2019, September 1). TERT BUTYL ACETATE. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Azetidine - Safety Data Sheet.
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  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Benchchem. (n.d.). Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide.
  • NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). tert-Butyl 2-(ethylamino)acetate | 172317-17-8.
  • AK Scientific, Inc. (n.d.). Benzyl 2-(azetidin-3-yl)acetate - Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of Ethyl 2-(4-phenylcyclohexylidene)acetate: A General Guide for Laboratory Professionals.
  • Chemos GmbH&Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.

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Personal protective equipment for handling tert-Butyl 2-(azetidin-3-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements for handling heavily functionalized heterocycles. tert-Butyl 2-(azetidin-3-ylamino)acetate is a highly valuable building block in the synthesis of peptidomimetics and targeted protein degraders (PROTACs). However, its specific structural motifs demand a rigorous, self-validating safety protocol.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational workflow, and disposal of this compound.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of tert-Butyl 2-(azetidin-3-ylamino)acetate. We do not wear Personal Protective Equipment (PPE) simply for compliance; we wear it to counteract specific chemical mechanisms:

  • Azetidine Ring Strain & Basicity: Azetidines are 4-membered nitrogenous heterocycles. Their inherent ring strain and basicity make them highly reactive. Upon contact with biological tissues, they can act as severe skin and eye irritants, and in concentrated forms, they are corrosive[1].

  • Secondary Amine Reactivity: The secondary amine linking the azetidine to the acetate acts as a potent nucleophile. If absorbed dermally, it can react indiscriminately with electrophilic biological molecules.

  • tert-Butyl Ester Sensitivity: While generally stable under ambient conditions, tert-butyl esters undergo rapid hydrolysis when exposed to strong acids. This reaction is highly exothermic and releases isobutylene—a highly flammable gas.

Mandatory Personal Protective Equipment (PPE) System

Under OSHA standard 29 CFR 1910.132, laboratory directors must assess workplace hazards and select appropriate PPE that physically mitigates those specific risks[2]. For this compound, standard basic PPE is insufficient. The following matrix outlines the required gear and the scientific causality behind each choice.

Table 1: Quantitative PPE Specifications and Hazard Causality

PPE CategoryTechnical SpecificationQuantitative MetricCausality (The "Why")
Hand Protection Nitrile Gloves (Double-gloved)≥ 0.12 mm thickness; Replace every 2 hours.The basicity of the azetidine ring can degrade single-ply nitrile over prolonged exposure[1]. Double-gloving ensures the inner layer remains uncompromised.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 certified; 0 gaps against the face.Protects the ocular mucosa from micro-droplets of reactive amines, which can cause severe, irreversible corneal damage[3].
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex; 0 exposed skin below the waist.Mitigates fire risk if acidic reaction conditions inadvertently generate highly flammable isobutylene gas[3].
Respiratory / Engineering Chemical Fume HoodFace velocity: 80–100 fpm; Sash height: ≤ 18 inches.Prevents the inhalation of volatile free-base vapors and contains potential pressure events[4].

Operational Workflow: Safe Handling Protocol

A trustworthy protocol must be a self-validating system —meaning each step contains a built-in check to confirm it was executed correctly before proceeding to the next.

Protocol A: Reagent Transfer and Reaction Setup
  • Pre-Operational Verification: Turn on the fume hood and verify the digital monitor reads a face velocity between 80 and 100 feet per minute (fpm). Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

  • PPE Donning & Integrity Check: Don your FR lab coat and button it completely. Put on the first pair of nitrile gloves. Validation: Inflate the second pair of gloves slightly and twist the cuff to trap the air; check for micro-tears before donning them over the first pair.

  • Handling and Weighing: Tare your analytical balance inside the fume hood. Using a static-free, grounded spatula, transfer the tert-Butyl 2-(azetidin-3-ylamino)acetate into a pre-weighed, dry reaction vial. Cap the source bottle immediately to prevent degradation from atmospheric moisture.

  • Reaction Execution (Acidic Conditions): If your synthetic route requires ester deprotection (e.g., using Trifluoroacetic acid), cool the reaction vessel to 0°C using an ice bath. Add the acid dropwise under an inert argon atmosphere. Causality: Cooling controls the exothermic release of isobutylene gas, while argon prevents atmospheric combustion.

  • Post-Experiment Degowning: Wipe down all spatulas and the balance pan with a 70% ethanol solution. Doff the outer layer of contaminated gloves before touching the fume hood sash or your goggles to prevent cross-contamination of laboratory surfaces.

G Start Pre-Lab Ventilation Check PPE Don PPE: Double Nitrile, FR Coat Start->PPE Handling Transfer & Weigh (Inside Fume Hood) PPE->Handling Cleanup Decontaminate Surfaces (70% EtOH) Handling->Cleanup Degown Doff Outer Gloves Before Touching Sash Cleanup->Degown

Workflow for handling reactive azetidine derivatives safely.

Disposal and Logistical Plan

The Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous laboratory waste under the Resource Conservation and Recovery Act (RCRA)[5]. Improper disposal of basic amines can lead to violent reactions in centralized waste drums.

Protocol B: EPA-Compliant Spill Response and Disposal
  • Waste Segregation: Never mix tert-Butyl 2-(azetidin-3-ylamino)acetate waste with halogenated solvents or strong oxidizers.

  • Containment: Collect all reaction rinses, TLC capillary tubes, and unused reagents in a high-density polyethylene (HDPE) container specifically designated for "Basic Organic Waste"[5].

  • Immediate Labeling: Affix an EPA-compliant hazardous waste label to the container before the first drop of waste enters it. Validation: The label must explicitly state the accumulation start date and the hazards: "Toxic, Irritant, Basic Organic."

  • Storage & Removal: Store the waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure the waste is removed by a licensed vendor within your facility's mandated timeframe (typically 90 days for Large Quantity Generators)[6].

  • Spill Response: In the event of a spill inside the hood, do not use water. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep the clumped material using a non-sparking brush into a solid waste container, label it as hazardous chemical waste, and submit it for immediate EHS pickup.

Spill Spill Spill Detected: Azetidine Derivative Assess Assess Volume (<50 mL = Minor) Spill->Assess Contain Contain with Inert Vermiculite Assess->Contain Dispose Transfer to HDPE Waste Container Contain->Dispose Label Label: Basic Organic Waste Dispose->Label

Emergency spill response and EPA-compliant disposal pathway.

References

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Azetidine." chemos.de.
  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." osha.gov.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132." osha.gov.
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." danielshealth.com.
  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." acs.org.
  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." medlabmag.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.